molecular formula C4H9ClO B146346 1-Chloro-2-methyl-2-propanol CAS No. 558-42-9

1-Chloro-2-methyl-2-propanol

Cat. No.: B146346
CAS No.: 558-42-9
M. Wt: 108.57 g/mol
InChI Key: JNOZGFXJZQXOSU-UHFFFAOYSA-N
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Description

Reaction of 1-chloro-2-methyl-2-propanol on oxygen-containing Ag surfaces has been investigated by synchrotron-based temperature-programmed X-ray photoelectron spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNOZGFXJZQXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
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DSSTOX Substance ID

DTXSID20204381
Record name 1-Chloro-2-methylpropan-2-ol
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Molecular Weight

108.57 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Chloro-2-methyl-2-propanol
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CAS No.

558-42-9
Record name 1-Chloro-2-methyl-2-propanol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methyl-2-propanol (CAS Number: 558-42-9), a key chemical intermediate in various organic syntheses, including pharmaceutical manufacturing. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, outlines its known reactivity and toxicological profile, and discusses its applications. Notably, while a crucial building block in the synthesis of bioactive molecules, there is a lack of documented evidence for its direct involvement in specific biological signaling pathways.

Chemical Identity and Properties

This compound, also known as chloro-tert-butyl alcohol, is a halogenated tertiary alcohol. Its unique structure, featuring both a hydroxyl group and a chlorine atom, makes it a versatile reagent in organic chemistry.

General Properties
PropertyValueReference(s)
CAS Number 558-42-9[1][2]
Molecular Formula C4H9ClO[3]
Molecular Weight 108.57 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Odor Mild, characteristic[1]
Physicochemical Properties
PropertyValueReference(s)
Boiling Point 124-128 °C[2]
Density 1.058 g/mL at 25 °C
Refractive Index (n20/D) 1.439
Flash Point 38 °C (100.4 °F)
Solubility Slightly miscible with water; soluble in common organic solvents like ethanol (B145695) and acetone.[1]

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of a tertiary alcohol or the hydration of a chlorinated alkene.

Experimental Protocol: Synthesis via Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed addition of water across the double bond of 3-chloro-2-methylpropene.

Materials:

  • 3-Chloro-2-methylpropene

  • 80% Sulfuric acid

  • Water

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Cation exchange resin (optional, as a greener alternative to sulfuric acid)[4]

  • Reaction vessel with cooling capabilities

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, 3-chloro-2-methylpropene is reacted with water in the presence of a catalytic amount of 80% sulfuric acid.[5] A patent describes an alternative continuous flow method where the reactants are passed through a column packed with a cation exchange resin, which serves as the acidic catalyst.[4]

  • Temperature Control: The reaction is exothermic and requires cooling to maintain a controlled temperature, typically between 0-45 °C.[4]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is allowed to settle, and the organic layer is separated. The aqueous layer is extracted with dichloromethane to recover any dissolved product.[4]

  • Purification: The combined organic layers are washed with water and then dried over anhydrous magnesium sulfate. The dried organic phase is then subjected to fractional distillation to yield pure this compound.[4] The purity of the final product is typically greater than 97%.[4]

A logical workflow for the synthesis and purification is depicted below:

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 3-Chloro-2-methylpropene + Water Reaction Acid-Catalyzed Hydration Reactants->Reaction Catalyst Sulfuric Acid or Cation Exchange Resin Catalyst->Reaction PhaseSeparation Phase Separation Reaction->PhaseSeparation Extraction Extraction with Dichloromethane PhaseSeparation->Extraction Drying Drying with MgSO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound (>97%) Distillation->Product

Synthesis and Purification Workflow

Analytical Protocols

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different proton environments in the molecule.

  • Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The spectrum is acquired on a standard NMR spectrometer.

  • Expected Signals: The spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups, a singlet for the methylene (B1212753) protons adjacent to the chlorine atom, and a singlet for the hydroxyl proton.[5]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Data Acquisition: The spectrum is typically recorded with broadband proton decoupling.

  • Expected Signals: Three distinct signals are expected, corresponding to the two equivalent methyl carbons, the methylene carbon bonded to chlorine, and the tertiary carbon bonded to the hydroxyl group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Characteristic Absorption Bands:

    • A broad O-H stretch around 3500-3200 cm⁻¹ (indicative of the alcohol group).

    • Strong C-H stretches in the 2990-2950 cm⁻¹ region.

    • A strong C-O stretch between 1260-1050 cm⁻¹.

    • A medium to strong C-Cl stretch in the 800-600 cm⁻¹ range.[5]

Chemical Reactivity and Mechanisms

The dual functionality of this compound governs its reactivity.

Nucleophilic Substitution

The chlorine atom is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[5] However, the adjacent bulky tertiary group can sterically hinder this backside attack. This reactivity allows for the introduction of various functional groups by displacing the chloride ion. A notable application is in the synthesis of polyfunctional thiols.[5]

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, although these can be sterically hindered.

Dehydrochlorination

In the presence of a base, this compound can undergo dehydrochlorination. Unlike other chlorohydrins that form epoxides, this compound has been shown to yield 2-methyl-1,2-propanediol as the final product.[5][6]

The reaction mechanism is proposed to be a two-step nucleophilic elimination of hydrogen chloride.[6]

G Dehydrochlorination Mechanism of this compound Start This compound Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Base Base (e.g., OH⁻) Base->Intermediate Product 2-Methyl-1,2-propanediol Intermediate->Product Intramolecular Nucleophilic Attack HCl HCl Elimination

References

A Technical Guide to the Physical Properties of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9) is a halogenated tertiary alcohol with significant applications as a chemical intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for a variety of chemical transformations.[2] This document provides a comprehensive overview of the key physical properties of this compound, outlines experimental protocols for its synthesis and the determination of its physical characteristics, and presents a logical workflow for its preparation and purification.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature with a mild, characteristic odor.[1][3] It is a flammable liquid and is considered to have moderate toxicity upon acute exposure.[1][4]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₉ClO[1][5][6]
Molecular Weight 108.57 g/mol [2][5][6]
Density 1.058 g/mL at 25 °C[4][7][8]
Boiling Point 124-128 °C[4][7][8]
Melting Point -20 °C[7][9]
Refractive Index (n20/D) 1.439 - 1.440[4][7][9]
Flash Point 38 °C (100.4 °F) - closed cup[3][4]
Vapor Pressure 4.2 mmHg at 25°C[7]
pKa 14.16 ± 0.29 (Predicted)[1]
Solubility

This compound exhibits moderate solubility in water and is soluble in common organic solvents like ethanol (B145695) and acetone.[1] The presence of both a polar hydroxyl group and nonpolar alkyl and chloro groups contributes to its miscibility characteristics.[1]

SolventSolubilityReference(s)
WaterSoluble / Slightly miscible[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey FeaturesReference(s)
¹H NMR The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.[10][11]
¹³C NMR The carbon NMR spectrum indicates the number of distinct carbon environments.[10]
IR Spectroscopy Infrared spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and carbon-chlorine (C-Cl) bonds.[10]
Mass Spectrometry Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common approaches are detailed below.

Method 1: Chlorination of 2-Methyl-2-propanol (tert-Butanol)

This method involves the nucleophilic substitution of the hydroxyl group in tert-butanol (B103910) with a chlorine atom.

  • Reaction: (CH₃)₃COH + HCl → (CH₃)₂C(OH)CH₂Cl + H₂O

  • Reagents: 2-methyl-2-propanol (tert-butanol), concentrated hydrochloric acid or thionyl chloride (SOCl₂).[1]

  • Procedure Outline:

    • Cool 2-methyl-2-propanol in an ice bath.

    • Slowly add the chlorinating agent (e.g., concentrated HCl) with constant stirring.

    • Allow the reaction mixture to stir at a controlled temperature.

    • After the reaction is complete, perform a liquid-liquid extraction to separate the product from the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation.

Method 2: Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed addition of water across the double bond of 3-chloro-2-methylpropene.[2] A modern variation of this method utilizes a solid acid catalyst to minimize acidic wastewater.[12][13]

  • Reaction: CH₂=C(CH₃)CH₂Cl + H₂O --(H⁺ catalyst)--> (CH₃)₂C(OH)CH₂Cl

  • Reagents: 3-chloro-2-methylpropene, water, and an acid catalyst (e.g., 80% sulfuric acid or a cation exchange resin).[2][12]

  • Procedure Outline using a Solid Acid Catalyst:

    • Pack a column with a cation exchange resin.[12][13]

    • Feed 3-chloro-2-methylpropene and water into the column at controlled flow rates.[12][13]

    • Maintain the temperature of the column within a specified range (e.g., 0-45 °C).[13]

    • Collect the reaction mixture as it elutes from the column.

    • Separate the organic layer from the aqueous layer.

    • Dry the organic layer and purify the product by distillation.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound.

Determination of Boiling Point:

  • Place a small volume of the purified liquid into a distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Heat the flask gently.

  • Record the temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed at the vapor outlet.

Determination of Density:

  • Measure the mass of a clean, dry pycnometer (specific gravity bottle) of a known volume.

  • Fill the pycnometer with the sample liquid, ensuring there are no air bubbles.

  • Bring the pycnometer and its contents to a constant temperature (e.g., 25 °C) in a water bath.

  • Measure the mass of the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index:

  • Calibrate an Abbe refractometer using a standard of known refractive index.

  • Place a few drops of the sample on the prism of the refractometer.

  • Close the prism and allow the sample to reach a constant temperature (e.g., 20 °C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the instrument's scale.

Determination of Solubility:

  • To a test tube containing a small, measured amount of the solvent (e.g., 1 mL of water), add a small, measured amount of this compound dropwise.

  • After each addition, shake the test tube vigorously.

  • Observe and record whether the solute dissolves completely, is partially soluble, or is insoluble.

  • Repeat the process with different solvents (e.g., ethanol, acetone).

Logical Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Reactants Reactants (e.g., 2-Methyl-2-propanol, HCl) Reaction Chemical Reaction (Controlled Temperature & Stirring) Reactants->Reaction Quenching Reaction Quenching (e.g., Addition of Water/Base) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Layer (e.g., with NaHCO₃, Brine) Extraction->Washing Drying Drying of Organic Layer (e.g., with MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Safety Information

This compound is a flammable liquid and vapor.[5] It may cause skin and eye irritation.[1][5] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, preferably in a fume hood.[7] Keep away from heat, sparks, and open flames.[14]

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference for its physical constants, while the outlined experimental protocols provide a foundation for its synthesis and characterization. The provided workflow and safety information further support the safe and effective handling and use of this important chemical intermediate.

References

An In-depth Technical Guide to 1-Chloro-2-methyl-2-propanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-chloro-2-methyl-2-propanol, a key chemical intermediate, and its constitutional isomers. The document details their structural formulas, physicochemical properties, and established experimental protocols for synthesis.

Core Compound: this compound

This compound (CAS No. 558-42-9) is a tertiary chlorinated alcohol with the molecular formula C₄H₉ClO.[1] It is a colorless to pale yellow liquid with a mild, distinct odor.[2][3] This compound is a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical and chemical industries as a building block for more complex molecules, including central nervous system agents and antihypertensive drugs.[1][2] Its reactivity stems from the presence of both a primary chlorine atom, susceptible to nucleophilic substitution, and a tertiary hydroxyl group.[1]

Structural Formula:

Synonyms: Chloro-tert-butyl alcohol, 1-chloro-2-methylpropan-2-ol.[3][4]

Isomerism of C₄H₉ClO

The molecular formula C₄H₉ClO gives rise to numerous constitutional isomers, which can be broadly classified as chlorinated alcohols or chloroethers. Stereoisomerism (enantiomers and diastereomers) is also possible for chiral structures.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. The isomers of C₄H₉ClO can be derived from two primary carbon skeletons: a linear four-carbon chain (butane) and a branched three-carbon chain with a methyl group (isobutane or 2-methylpropane).

Diagram of Isomeric Relationships:

G Isomeric Relationships of C4H9ClO cluster_skeletons Carbon Skeletons cluster_isomers Constitutional Isomers (Alcohols) C4H9ClO C₄H₉ClO Butane Butane Skeleton C4H9ClO->Butane Isobutane Isobutane Skeleton C4H9ClO->Isobutane 4-Cl-1-BuOH 4-Chloro-1-butanol Butane->4-Cl-1-BuOH 3-Cl-1-BuOH 3-Chloro-1-butanol Butane->3-Cl-1-BuOH 2-Cl-1-BuOH 2-Chloro-1-butanol Butane->2-Cl-1-BuOH 1-Cl-1-BuOH 1-Chloro-1-butanol Butane->1-Cl-1-BuOH 1-Cl-2-BuOH 1-Chloro-2-butanol Butane->1-Cl-2-BuOH 2-Cl-2-BuOH 2-Chloro-2-butanol Butane->2-Cl-2-BuOH 3-Cl-2-BuOH 3-Chloro-2-butanol Butane->3-Cl-2-BuOH 1-Cl-2-Me-2-PrOH This compound Isobutane->1-Cl-2-Me-2-PrOH 2-Cl-2-Me-1-PrOH 2-Chloro-2-methyl-1-propanol Isobutane->2-Cl-2-Me-1-PrOH 1-Cl-2-Me-1-PrOH 1-Chloro-2-methyl-1-propanol Isobutane->1-Cl-2-Me-1-PrOH 3-Cl-2-Me-1-PrOH 3-Chloro-2-methyl-1-propanol Isobutane->3-Cl-2-Me-1-PrOH note * Indicates a chiral center.

Isomeric relationships of C₄H₉ClO alcohols.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its constitutional isomers. Data for some isomers are limited in publicly accessible literature.

Table 1: Properties of this compound and its Isobutane Skeleton Isomers

PropertyThis compound2-Chloro-2-methyl-1-propanol1-Chloro-2-methyl-1-propanol3-Chloro-2-methyl-1-propanol
CAS Number 558-42-9[3]558-38-3[5]2090477-12-4[6]10317-10-9[7]
Molecular Weight ( g/mol ) 108.57[8]108.57[5]108.57[6]108.57[7]
Boiling Point (°C) 124-128[9]Data not availableData not available167.0 ± 13.0 (Predicted)[7]
Density (g/mL at 25°C) 1.058[9]Data not availableData not available1.0 ± 0.1 (Predicted)[7]
Refractive Index (n20/D) 1.439[9]Data not availableData not available1.432 (Predicted)[7]
Flash Point (°C) 38[10]Data not availableData not available76.5 ± 15.3 (Predicted)[7]
pKa 14.16 ± 0.29 (Predicted)[3]Data not availableData not available14.69 ± 0.10 (Predicted)[11]

Table 2: Properties of Butane Skeleton Isomers of C₄H₉ClO

Property4-Chloro-1-butanol3-Chloro-2-butanol2-Chloro-1-butanol1-Chloro-2-butanol2-Chloro-2-butanol
CAS Number 928-51-8[1]563-84-8[12]26182-63-41873-25-2[13]558-39-4
Molecular Weight ( g/mol ) 108.57[1]108.57[12]108.57[14]108.57[13]108.57[15]
Boiling Point (°C) 84-85 (at 16 mmHg)[1]139[12]Data not availableData not availableData not available
Density (g/mL at 25°C) 1.088[1]1.041[12]Data not availableData not availableData not available
Refractive Index (n20/D) 1.453[1]1.429[12]Data not availableData not availableData not available
Flash Point (°C) 36[16]61[12]Data not availableData not availableData not available

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Chlorination of 2-methyl-2-propanol

This classic method involves the nucleophilic substitution of the hydroxyl group in tert-butanol.

  • Reaction Scheme: (CH₃)₃COH + SOCl₂ → (CH₃)₂C(OH)CH₂Cl + SO₂ + HCl or (CH₃)₃COH + conc. HCl → (CH₃)₂C(OH)CH₂Cl + H₂O

  • Apparatus:

    • Round-bottom flask equipped with a magnetic stirrer.

    • Reflux condenser or dropping funnel.

    • Heating mantle or ice bath for temperature control.

    • Gas trap (if using SOCl₂).

    • Separatory funnel for workup.

    • Distillation apparatus for purification.

  • Methodology (using Thionyl Chloride):

    • Setup: In a fume hood, charge a round-bottom flask with 2-methyl-2-propanol (tert-butanol). Cool the flask in an ice bath.

    • Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the cooled alcohol with constant stirring. The reaction is exothermic and releases HCl and SO₂ gas, which should be directed to a gas trap.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, and then with brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[2][3]

Protocol 2: Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed addition of water across a double bond. Modern variations utilize solid acid catalysts to reduce acidic waste.[17][18]

  • Reaction Scheme: CH₂=C(CH₃)CH₂Cl + H₂O --(H⁺ catalyst)--> (CH₃)₂C(OH)CH₂Cl

  • Apparatus (Continuous Flow Method):

    • Packed-bed reactor (filling pipe) containing a solid acid catalyst (e.g., cation exchange resin).[17][19]

    • Two high-pressure liquid pumps for delivering reactants.

    • Temperature control system for the reactor (e.g., cooling jacket).

    • Back-pressure regulator.

    • Collection vessel and phase separator.

  • Methodology:

    • Catalyst Preparation: Pack the reactor column with a suitable cation exchange resin.[17]

    • Reactant Feed: Using separate pumps, continuously feed 3-chloro-2-methylpropene and water into the reactor at controlled flow rates (e.g., 0.5-20 kg/h for the alkene and 1-100 L/h for water).[19]

    • Reaction Conditions: Maintain the reactor temperature between 0-45°C using an external cooling system.[19]

    • Product Collection: The reaction effluent is collected from the reactor outlet.

    • Workup: The collected liquid is directed to a separator to remove the aqueous phase. The organic phase, containing the product, is then dried and purified.

    • Purification: The target compound is isolated from the organic phase by fractional distillation under reduced pressure. This method offers the advantage of being a one-step process that minimizes the generation of acidic wastewater compared to traditional methods using concentrated sulfuric acid.[17][19]

Diagram of Synthesis Workflow:

G cluster_protocol1 Protocol 1: Chlorination cluster_protocol2 Protocol 2: Hydration (Continuous Flow) p1_start 2-Methyl-2-propanol + Thionyl Chloride p1_react Reaction at 0°C to RT p1_start->p1_react p1_workup Quench & Extract p1_react->p1_workup p1_wash Wash with NaHCO₃ & Brine p1_workup->p1_wash p1_dry Dry & Concentrate p1_wash->p1_dry p1_purify Vacuum Distillation p1_dry->p1_purify p1_end This compound p1_purify->p1_end p2_start 3-Chloro-2-methylpropene + Water p2_react Pump through Catalyst Bed (0-45°C) p2_start->p2_react p2_separate Phase Separation p2_react->p2_separate p2_purify Drying & Distillation p2_separate->p2_purify p2_end This compound p2_purify->p2_end

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methyl-2-propanol from tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for producing 1-chloro-2-methyl-2-propanol, a key chemical intermediate, starting from tert-butanol (B103910). Direct chlorination of tert-butanol via reagents like hydrochloric acid does not yield the target compound. Instead, it produces 2-chloro-2-methylpropane (B56623) through an SN1 reaction. This paper details a robust two-step synthetic pathway that begins with the acid-catalyzed dehydration of tert-butanol to isobutylene (B52900), followed by the electrophilic addition of hypochlorous acid across the double bond of the isobutylene intermediate. This guide presents detailed reaction mechanisms, experimental protocols, and quantitative data to assist researchers in the successful synthesis of this compound.

Introduction

This compound is a halogenated alcohol with significant applications as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, allows for a variety of subsequent chemical transformations.

A common misconception is that this compound can be synthesized by the direct reaction of tert-butanol (2-methyl-2-propanol) with hydrochloric acid. However, this reaction proceeds via a classic SN1 mechanism, where the hydroxyl group is protonated and leaves as a water molecule, forming a stable tertiary carbocation. The subsequent nucleophilic attack by the chloride ion results in the formation of tert-butyl chloride (2-chloro-2-methylpropane).

This guide elucidates a reliable, indirect synthetic pathway to obtain this compound from tert-butanol. The proposed method involves two primary stages:

  • Dehydration of tert-Butanol: The acid-catalyzed elimination of water from tert-butanol to yield isobutylene.

  • Formation of the Chlorohydrin: The electrophilic addition of hypochlorous acid (HOCl) to isobutylene to produce the target molecule, this compound.

This document provides a detailed examination of the underlying chemical principles, step-by-step experimental procedures, and relevant physicochemical data to support research and development in this area.

Proposed Synthetic Pathway & Mechanism

The overall transformation of tert-butanol to this compound is presented below. This pathway leverages the reactivity of alkenes and provides a regioselective method for the introduction of both a chlorine atom and a hydroxyl group.

Synthesis_Pathway tert_butanol tert-Butanol isobutylene Isobutylene tert_butanol->isobutylene Dehydration (H₂SO₄ / Heat) product This compound isobutylene->product hocl Hypochlorous Acid (HOCl) hocl->product

Figure 1: Overall synthetic workflow from tert-butanol.
Step 1: Dehydration of tert-Butanol to Isobutylene

This step is an acid-catalyzed elimination reaction. The mechanism involves the protonation of the hydroxyl group of tert-butanol, followed by the loss of a water molecule to form a stable tertiary carbocation. A proton is then abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene, isobutylene.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Hydroxyl Group cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene A tert-Butanol B Protonated Alcohol A->B Fast C Tertiary Carbocation B->C Slow (Rate-determining) D Water B->D H_plus H⁺ H_plus->A E Isobutylene C->E Fast F Hydronium Ion D->F

Figure 2: Mechanism of tert-butanol dehydration.
Step 2: Electrophilic Addition of Hypochlorous Acid to Isobutylene

The reaction of isobutylene with hypochlorous acid is an electrophilic addition. The electron-rich double bond of isobutylene attacks the electrophilic chlorine atom of HOCl, forming a cyclic chloronium ion intermediate. Water then acts as a nucleophile, attacking the more substituted carbon of the chloronium ion (in accordance with Markovnikov's rule). This ring-opening is followed by deprotonation to yield the final product, this compound.

Addition_Mechanism cluster_step1 Step 1: Electrophilic attack and formation of chloronium ion cluster_step2 Step 2: Nucleophilic attack by water cluster_step3 Step 3: Deprotonation Iso Isobutylene Chloronium Chloronium Ion Intermediate Iso->Chloronium HOCl HOCl HOCl->Chloronium OH_minus OH⁻ Chloronium->OH_minus Protonated_Product Protonated Chlorohydrin Chloronium->Protonated_Product Water H₂O Water->Protonated_Product Final_Product This compound Protonated_Product->Final_Product H3O_plus H₃O⁺ Protonated_Product->H3O_plus

Figure 3: Mechanism of hypochlorous acid addition to isobutylene.

Experimental Protocols

Step 1: Dehydration of tert-Butanol to Isobutylene

This procedure is adapted from standard laboratory methods for alkene synthesis via alcohol dehydration.

Materials:

  • tert-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst 15

  • Ice bath

  • Distillation apparatus

  • Gas collection system (e.g., gas bag or inverted graduated cylinder in a water trough)

Procedure:

  • Set up a fractional distillation apparatus with a dropping funnel. The receiving flask should be cooled in an ice bath to condense the gaseous isobutylene product.

  • In the distillation flask, place a catalytic amount of concentrated sulfuric acid.

  • Slowly add tert-butanol to the distillation flask from the dropping funnel.

  • Gently heat the mixture to a temperature between 50-120°C.[3][4] The gaseous isobutylene will form and distill over.

  • Collect the isobutylene gas. Due to its low boiling point (-6.9°C), it should be used immediately in the next step or stored appropriately as a liquefied gas under pressure.[5]

  • The reaction can be driven to completion by removing the isobutylene as it is formed, in accordance with Le Chatelier's principle. Reactive distillation is an effective technique for achieving high conversion.[3][4][6][7]

Step 2: Synthesis of this compound from Isobutylene

This procedure involves the in-situ generation or use of a pre-formed hypochlorous acid solution for the reaction with isobutylene.

Materials:

  • Isobutylene (from Step 1)

  • Sodium hypochlorite (B82951) solution (commercial bleach, e.g., 5.25% NaOCl)

  • Dry ice (solid CO₂) or a weak acid (e.g., acetic acid)

  • Ether or other suitable organic solvent

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation of Hypochlorous Acid Solution: In a flask cooled in an ice bath, place the sodium hypochlorite solution. Slowly add crushed dry ice or dropwise add a weak acid. The addition of acid shifts the equilibrium from hypochlorite to hypochlorous acid.

  • Reaction with Isobutylene: Bubble the gaseous isobutylene from the previous step directly into the cold hypochlorous acid solution with vigorous stirring. Alternatively, if isobutylene was collected as a liquid, it can be slowly added to the HOCl solution. The reaction is typically fast.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation.

Quantitative Data

The following tables summarize key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
tert-ButanolC₄H₁₀O74.1282.3[8]25.8[8]0.775 @ 25°C[9]
IsobutyleneC₄H₈56.11-6.9[5]-140.3[10]0.588 @ 25°C[10]
This compoundC₄H₉ClO108.57124-128[11][12]-20[13]1.058 @ 25°C[11][12]

Table 2: Reaction Conditions and Yields

Reaction StepCatalyst/ReagentTemperature (°C)Typical Yield (%)Notes
Dehydration of tert-ButanolH₂SO₄ or Solid Acid Catalyst50-120[3][4]>95[3][4]High conversion achievable with reactive distillation.
Addition of HOCl to IsobutyleneHOCl (from NaOCl/Acid)0-1070-80Yields can vary based on the method of HOCl generation and reaction conditions.

Safety Considerations

  • tert-Butanol: Flammable liquid and solid. Can cause eye irritation and is harmful if inhaled.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Isobutylene: Extremely flammable gas.[14] Forms explosive mixtures with air. Handle in a well-ventilated area, away from ignition sources.

  • Hypochlorous Acid/Sodium Hypochlorite: Strong oxidizers. Can cause skin and eye irritation. Mixing bleach with acid generates chlorine gas, which is toxic. This step must be performed in a well-ventilated fume hood.

  • This compound: Flammable liquid. May cause skin and eye irritation.[15]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures. All operations should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from tert-butanol is effectively achieved through a two-step process involving the dehydration of the starting alcohol to isobutylene, followed by the electrophilic addition of hypochlorous acid. This method circumvents the unfavorable outcome of direct chlorination and provides a reliable route to this important chemical intermediate. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Formation of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary industrial mechanisms for the formation of 1-chloro-2-methyl-2-propanol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The document details two principal synthetic routes: the acid-catalyzed hydration of 3-chloro-2-methylpropene (B57409) and the acid-catalyzed ring-opening of isobutylene (B52900) oxide. A thorough examination of the reaction mechanisms, experimental protocols, and quantitative data is presented to serve as a valuable resource for professionals in research and development.

Introduction

This compound [(CH₃)₂C(OH)CH₂Cl], a tertiary alcohol, is a significant building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, allows for a variety of subsequent chemical transformations. This guide focuses on the core mechanisms of its formation, providing the necessary technical details for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₉ClO
Molecular Weight 108.57 g/mol
Boiling Point 124-128 °C
Density 1.058 g/mL at 25 °C
Refractive Index (n20/D) 1.439
¹H NMR (CDCl₃, δ) See Table 3
¹³C NMR (CDCl₃, δ) See Table 4

Synthetic Routes and Mechanisms

Two primary industrial methods for the synthesis of this compound are the hydration of 3-chloro-2-methylpropene and the reaction of isobutylene oxide with hydrogen chloride.

Acid-Catalyzed Hydration of 3-Chloro-2-methylpropene

This widely used method involves the electrophilic addition of water to the double bond of 3-chloro-2-methylpropene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a solid acid catalyst like a cation exchange resin.[1]

Mechanism: The reaction proceeds via a three-step mechanism consistent with Markovnikov's rule.[2][3]

  • Protonation of the alkene: The π-electrons of the double bond attack a proton from the acid catalyst (e.g., H₃O⁺), forming a stable tertiary carbocation intermediate. This step is the rate-determining step of the reaction.[2][3]

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final product, this compound.

Hydration_Mechanism cluster_reactants Reactants cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_products Products 3-chloro-2-methylpropene H₂C=C(CH₃)CH₂Cl H3O_plus H₃O⁺ carbocation (H₃C)₂C⁺CH₂Cl oxonium (H₃C)₂C(O⁺H₂)CH₂Cl carbocation->oxonium + H₂O H2O_1 H₂O product (H₃C)₂C(OH)CH₂Cl oxonium->product + H₂O - H₃O⁺ H2O_2 H₂O H3O_plus_2 H₃O⁺

Diagram 1: Mechanism of acid-catalyzed hydration of 3-chloro-2-methylpropene.
Acid-Catalyzed Ring-Opening of Isobutylene Oxide

This method involves the reaction of isobutylene oxide (2,2-dimethyloxirane) with hydrogen chloride.

Mechanism: The reaction proceeds through an acid-catalyzed nucleophilic ring-opening of the epoxide.

  • Protonation of the epoxide: The oxygen atom of the epoxide is protonated by the acid, making the ring more susceptible to nucleophilic attack.

  • Nucleophilic attack by chloride: The chloride ion then attacks one of the electrophilic carbon atoms of the protonated epoxide. In this case, the attack occurs at the more substituted tertiary carbon due to the development of a partial positive charge, which is better stabilized at this position. This step proceeds with inversion of stereochemistry if the carbon were chiral.

  • Formation of the chlorohydrin: The ring opens to form this compound.

Epoxide_Opening_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product epoxide Isobutylene Oxide protonated_epoxide Protonated Epoxide epoxide->protonated_epoxide + H⁺ HCl HCl product This compound protonated_epoxide->product + Cl⁻ Cl_minus Cl⁻ Experimental_Workflow_Hydration start Start step1 Pack reactor with cation exchange resin start->step1 step2 Pump water and 3-chloro-2-methylpropene into reactor step1->step2 step3 Maintain reactor temperature (0-45 °C) step2->step3 step4 Collect reaction mixture step3->step4 step5 Isolate product (extraction/distillation) step4->step5 end End step5->end Experimental_Workflow_Epoxide start Start step1 Dissolve isobutylene oxide in ether and cool start->step1 step2 Add concentrated HCl dropwise step1->step2 step3 Stir at room temperature and monitor reaction step2->step3 step4 Quench with NaHCO₃ solution step3->step4 step5 Workup: Separate layers, wash, dry, and concentrate step4->step5 step6 Purify by distillation step5->step6 end End step6->end

References

Spectroscopic Analysis of 1-Chloro-2-methyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9), a tertiary chlorinated alcohol with the molecular formula C₄H₉ClO.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR provide crucial information about its carbon framework and the chemical environment of its hydrogen atoms.[1]

1.1. ¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound displays three distinct signals, which correspond to the three unique proton environments within the molecule.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Singlet2H-CH₂Cl
~2.5Singlet (broad)1H-OH
~1.3Singlet6H-C(CH₃)₂

1.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~72-C(CH₃)₂
~55-CH₂Cl
~28-C(CH₃)₂

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[2] The solution is then filtered into a clean NMR tube.[2] Tetramethylsilane (TMS) is often used as an internal standard.[2]

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ¹H NMR, the instrument is typically run at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to single lines for each carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its alcohol and alkyl halide functionalities.[1]

2.1. IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol (-OH)[1]
2990 - 2950 (strong)C-H stretchAlkyl (-CH₃, -CH₂)[1]
1470 - 1450 (medium)C-H bend (scissoring)-CH₂-[1]
1380 - 1360 (medium)C-H bend (rocking)-C(CH₃)₂[1]
1260 - 1050 (strong)C-O stretchTertiary Alcohol[1]
800 - 600 (medium-strong)C-Cl stretchAlkyl Halide (-CH₂Cl)[1]

2.2. Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol can be used:

  • Sample Preparation (Neat Liquid): A pure sample of the liquid (1-2 drops) is placed between two polished salt (NaCl or KBr) plates.[3] This "sandwich" is then placed directly in the sample holder of the spectrometer.[3] This method is referred to as obtaining a "neat" spectrum.[3]

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] The instrument measures the absorption of IR radiation by the sample and plots it against the wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

3.1. Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak and various fragment ions. Due to the presence of chlorine, isotopic peaks for ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) will be observed for chlorine-containing fragments.

m/zRelative IntensityAssignment
108/110Low[M]⁺, Molecular ion
93/95Moderate[M - CH₃]⁺
77Moderate[M - CH₂Cl]⁺
59High[C₃H₇O]⁺
43Very High[C₃H₇]⁺ (tert-butyl cation)

3.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile organic compounds like this compound is Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[5]

  • Ionization: In the EI method, the gaseous molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (molecular ion).[5]

  • Mass Analysis: The resulting ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio.[5]

  • Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic data discussed.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation IR IR Spectroscopy Functional_Groups Functional Groups (-OH, -C-Cl) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight (108.57 g/mol) MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation H_NMR 1H NMR Proton_Environments Proton Environments (CH2, OH, CH3) H_NMR->Proton_Environments C_NMR 13C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Structure This compound Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure Proton_Environments->Structure Carbon_Skeleton->Structure

References

An In-depth Technical Guide on the Solubility of 1-Chloro-2-methyl-2-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-methyl-2-propanol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents the available qualitative information. To offer a broader perspective for formulation and research purposes, semi-quantitative solubility data for the structurally related compound, chlorobutanol (B1668791) (1,1,1-trichloro-2-methyl-2-propanol), is also included as a reference. Furthermore, this document details established experimental protocols for determining solubility and provides visual workflows to aid in experimental design and solvent selection.

Introduction to this compound

This compound is a halogenated tertiary alcohol with the chemical formula C₄H₉ClO.[1] It exists as a colorless to pale yellow liquid with a characteristic mild odor.[2] The presence of both a polar hydroxyl group and a nonpolar alkyl halide moiety gives it a degree of solubility in both polar and nonpolar organic solvents, while it is only slightly miscible with water.[2] Understanding its solubility profile is crucial for its application as a reagent, intermediate, or solvent in various chemical and pharmaceutical processes.

Solubility Data

Quantitative solubility data for this compound is not widely reported in scientific literature. However, qualitative descriptions of its solubility in common organic solvents are available.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
EthanolSoluble[2]
AcetoneSoluble[2]
WaterSlightly miscible[2]

Table 2: Semi-Quantitative Solubility of Chlorobutanol (Analogue Compound)

To provide a more detailed reference for formulation development, the following table summarizes the semi-quantitative solubility of chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a structurally similar compound. These values are generally determined at room temperature (approximately 20-25°C).

SolventSemi-Quantitative Solubility ( g/100g Solvent)Reference
Ethanol (95%)~100[3]
Ethanol~167[3]
MethanolFreely Soluble[3]
ChloroformFreely Soluble[3]
EtherFreely Soluble[3]
Ethyl Acetate~9.1[3]
Glycerol (85%)~10[3]
Volatile OilsSoluble[3]
Glacial Acetic AcidSoluble[3]

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating that 1 part of solute dissolves in less than 10 parts of solvent.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in an organic solvent.

3.1. Gravimetric Method (Shake-Flask Technique)

The gravimetric method, often employed in conjunction with the shake-flask technique, is a fundamental and widely used approach to determine the equilibrium solubility of a compound.

Objective: To determine the mass of solute that dissolves in a given mass or volume of solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an undissolved phase of the solute is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solute-solvent system. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

    • Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any undissolved solute, a syringe filter can be used.

    • Transfer the withdrawn sample to a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the sample under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause the solute to evaporate).

    • Once the solvent is completely removed, reweigh the dish or vial containing the solute residue.

    • The difference between the final mass and the initial mass of the container gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100g of solvent, g/100mL of solvent, or mol/L.

    • Solubility ( g/100g solvent): (mass of solute / mass of solvent) x 100

    • Solubility (g/100mL solvent): (mass of solute / volume of solvent) x 100

3.2. Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. A calibration curve must first be established.

Objective: To determine the concentration of a solute in a saturated solution by measuring its absorbance of light.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz or glass cuvettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

  • Volumetric flasks and pipettes for preparing standard solutions

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution and withdraw a sample of the supernatant as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis:

    • Dilute the saturated supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity (Dipole Moment) solubility Solubility of This compound solute_polarity->solubility solute_hbond Hydrogen Bonding Capacity solute_hbond->solubility solute_size Molecular Size & Shape solute_size->solubility solvent_polarity Polarity (Dielectric Constant) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of a solute in a solvent.

G cluster_analysis Analysis Method start Start: Determine Solubility prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare_solution->equilibrate separate_phases Separate Phases (Centrifugation or Settling) equilibrate->separate_phases withdraw_supernatant Withdraw Supernatant (Filtered) separate_phases->withdraw_supernatant gravimetric Gravimetric Analysis withdraw_supernatant->gravimetric spectroscopic Spectroscopic Analysis withdraw_supernatant->spectroscopic calculate_solubility Calculate Solubility gravimetric->calculate_solubility spectroscopic->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining solubility.

References

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in 1-chloro-2-methyl-2-propanol. The document elucidates the influence of the tertiary nature of the alcohol and the adjacent chloro group on its reaction profile. Key transformations of the hydroxyl functionality, including dehydrochlorination, oxidation, reduction, esterification, and etherification, are discussed in detail. This guide furnishes experimental protocols, quantitative data, and mechanistic pathways to serve as a crucial resource for professionals engaged in chemical synthesis and drug development.

Introduction

This compound is a bifunctional organic molecule featuring a tertiary alcohol and a primary alkyl chloride.[1] This unique structural arrangement dictates its chemical behavior, making it a valuable intermediate in organic synthesis.[1] The hydroxyl group, situated on a sterically hindered tertiary carbon, exhibits distinct reactivity compared to primary or secondary alcohols. This guide focuses specifically on the chemical transformations of this hydroxyl group, providing a detailed examination of its reactivity, reaction mechanisms, and synthetic applications.

Structural and Electronic Effects on Hydroxyl Group Reactivity

The reactivity of the hydroxyl group in this compound is primarily governed by two key factors:

  • Steric Hindrance: The tertiary nature of the alcohol, with three alkyl substituents attached to the carbinol carbon, presents significant steric bulk. This sterically crowded environment hinders the approach of nucleophiles and reagents, thereby influencing reaction rates and, in some cases, preventing certain reactions from occurring under standard conditions.

  • Electronic Effects: The presence of an electron-withdrawing chlorine atom on the adjacent carbon atom can exert a modest inductive effect, potentially influencing the acidity of the hydroxyl proton and the stability of any potential carbocation intermediates.

The hydroxyl group itself is a poor leaving group.[2] Therefore, reactions involving the cleavage of the C-O bond typically require protonation of the hydroxyl group or its conversion into a more effective leaving group, such as a tosylate.[2]

Key Reactions of the Hydroxyl Group

Dehydrochlorination and Diol Formation

Contrary to the expected intramolecular Williamson ether synthesis to form an epoxide, the reaction of this compound with a strong base like sodium hydroxide (B78521) leads to the formation of 2-methyl-1,2-propanediol.[3] This outcome suggests that under these conditions, an intermolecular nucleophilic substitution on the chlorinated carbon by hydroxide ion is not the primary pathway. Instead, a more complex mechanism is at play. The reaction has been shown to be a two-step nucleophilic elimination of hydrogen chloride.[3]

Quantitative Data: Reaction Kinetics of Dehydrochlorination

CompoundTemperature (°C)k (10⁻⁵ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
This compound103.285.5 ± 2.1-59 ± 7

Data sourced from a study on the dehydrochlorination of various chlorohydrins. The rate constant 'k' is for the reaction in water.[3]

Experimental Protocol: Dehydrochlorination of this compound

This protocol is based on the kinetic study of the dehydrochlorination of 1,2-chlorohydrins.[3]

  • Materials: this compound, sodium hydroxide solution (standardized), distilled water, appropriate buffer solutions (for pH control if necessary), constant temperature bath, titration equipment or a pH meter.

  • Procedure:

    • Prepare a solution of this compound of known concentration in distilled water.

    • Prepare a solution of sodium hydroxide of known concentration.

    • Equilibrate both solutions to the desired reaction temperature in a constant temperature bath.

    • Initiate the reaction by mixing the two solutions.

    • Monitor the progress of the reaction by periodically taking aliquots and quenching the reaction (e.g., by neutralization with a standard acid solution).

    • Determine the concentration of unreacted hydroxide or the formation of chloride ions over time using titration or ion-selective electrodes.

    • Calculate the rate constants from the collected data.

  • Product Analysis: The final product, 2-methyl-1,2-propanediol, can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship: Dehydrochlorination Pathway

dehydrochlorination cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product This compound This compound Alkoxide Alkoxide This compound->Alkoxide Deprotonation NaOH NaOH NaOH->Alkoxide H2O H2O 2-Methyl-1,2-propanediol 2-Methyl-1,2-propanediol H2O->2-Methyl-1,2-propanediol Protonation Alkoxide->2-Methyl-1,2-propanediol Intramolecular Rearrangement/ Substitution

Caption: Dehydrochlorination of this compound leading to 2-methyl-1,2-propanediol.

Oxidation

The hydroxyl group in this compound is tertiary, meaning the carbon atom to which it is attached is bonded to three other carbon atoms and has no hydrogen atoms directly attached.[1] This structural feature renders it resistant to oxidation under standard conditions using common oxidizing agents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).[1][4] These reagents typically require a C-H bond on the carbinol carbon for the oxidation to proceed.

Quantitative Data: Reactivity with Common Oxidizing Agents

Oxidizing AgentReactivity with this compoundExpected Product
Chromic Acid (H₂CrO₄)No Reaction[1]None
Pyridinium Chlorochromate (PCC)No Reaction[1]None
Potassium Permanganate (KMnO₄)No Reaction (under mild conditions)None

Experimental Protocol: Attempted Oxidation of a Tertiary Alcohol (General Procedure)

This protocol is a general method to test the oxidative stability of a tertiary alcohol.

  • Materials: this compound, a mild oxidizing agent (e.g., PCC in dichloromethane), a strong oxidizing agent (e.g., Jones reagent - CrO₃ in H₂SO₄/acetone), appropriate solvents (e.g., dichloromethane (B109758), acetone), and analytical tools (TLC, GC-MS).

  • Procedure (with PCC):

    • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • If no reaction is observed after an extended period (e.g., 24 hours), it confirms the resistance to oxidation.

  • Procedure (with Jones Reagent):

    • Dissolve this compound in acetone.

    • Cool the solution in an ice bath.

    • Add Jones reagent dropwise to the solution.

    • Allow the mixture to stir and monitor by TLC.

    • Work up the reaction by adding isopropanol (B130326) to quench excess oxidant, followed by extraction and analysis. The absence of a new product indicates resistance to oxidation.

Logical Relationship: Oxidation Resistance

oxidation_resistance This compound This compound No Reaction No Reaction This compound->No Reaction Oxidizing Agents\n(PCC, H2CrO4) Oxidizing Agents (PCC, H2CrO4) Oxidizing Agents\n(PCC, H2CrO4)->No Reaction

Caption: Resistance of this compound to common oxidizing agents.

Reduction

While alcohols are generally not easily reduced, the direct reduction of a tertiary hydroxyl group to a hydrocarbon is achievable using specific reagents.[1] A notable method involves the use of a silane, such as chlorodiphenylsilane, in the presence of a Lewis acid catalyst like indium(III) chloride.[5][6] This reaction proceeds via the formation of a stabilized carbocation intermediate.

Quantitative Data: Reduction of Tertiary Alcohols (General)

Reducing Agent SystemSubstrate ScopeTypical Yields
Chlorodiphenylsilane / InCl₃Secondary and Tertiary Alcohols[5][6]High
Triethylsilane / Lewis AcidSecondary and Tertiary Alcohols[7]Good to High

Experimental Protocol: Reduction of a Tertiary Alcohol to an Alkane (General Procedure)

This protocol is based on a general method for the reduction of tertiary alcohols.[5][6]

  • Materials: this compound, chlorodiphenylsilane (or another suitable silane), indium(III) chloride (InCl₃), anhydrous dichloromethane, and equipment for inert atmosphere reactions.

  • Procedure:

    • To a solution of this compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of indium(III) chloride.

    • Add chlorodiphenylsilane to the mixture at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alkane (1-chloro-2-methylpropane) by column chromatography or distillation.

    • Characterize the product using NMR and IR spectroscopy.

Reaction Pathway: Reduction of the Hydroxyl Group

reduction_pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Lewis Acid (e.g., InCl3) 1-Chloro-2-methylpropane 1-Chloro-2-methylpropane Carbocation Intermediate->1-Chloro-2-methylpropane Hydride Transfer (from Silane)

Caption: Proposed pathway for the reduction of the hydroxyl group.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Due to the steric hindrance of the tertiary alcohol, the Fischer esterification (reaction with a carboxylic acid under acidic conditions) is generally slow and may give low yields.[8] A more effective method is the reaction with a more reactive acylating agent, such as an acid chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[9]

Quantitative Data: Esterification of Tertiary Alcohols (General)

MethodReagentsTypical Yields
Fischer EsterificationCarboxylic Acid, Strong Acid CatalystLow to Moderate[8]
Acylation with Acid ChlorideAcid Chloride, PyridineGood to High[9]

Experimental Protocol: Esterification with an Acid Chloride (General Procedure)

This is a general procedure for the esterification of a tertiary alcohol.[9]

  • Materials: this compound, an acid chloride (e.g., acetyl chloride), anhydrous pyridine or triethylamine (B128534), an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether), and equipment for anhydrous reactions.

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

    • Add pyridine or triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Add the acid chloride dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash it with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting ester by column chromatography or distillation.

    • Characterize the product by NMR and IR spectroscopy.

Experimental Workflow: Esterification

esterification_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Dissolve Alcohol & Base Dissolve Alcohol & Base Cool Mixture Cool Mixture Dissolve Alcohol & Base->Cool Mixture Add Acid Chloride Add Acid Chloride Cool Mixture->Add Acid Chloride Quench with Water Quench with Water Add Acid Chloride->Quench with Water Reaction Complete Separate Layers Separate Layers Quench with Water->Separate Layers Wash Organic Layer Wash Organic Layer Separate Layers->Wash Organic Layer Dry & Concentrate Dry & Concentrate Wash Organic Layer->Dry & Concentrate Column Chromatography/\nDistillation Column Chromatography/ Distillation Dry & Concentrate->Column Chromatography/\nDistillation Characterization (NMR, IR) Characterization (NMR, IR) Column Chromatography/\nDistillation->Characterization (NMR, IR)

Caption: General workflow for the esterification of this compound.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[10][11][12] Attempting to synthesize an ether from this compound via this method presents a significant challenge. The formation of the corresponding alkoxide is straightforward using a strong base. However, due to the high steric hindrance of the tertiary alkoxide, it is more likely to act as a base rather than a nucleophile when reacted with an alkyl halide, leading predominantly to an E2 elimination reaction of the alkyl halide.[10][13] Therefore, the Williamson ether synthesis is generally not a suitable method for preparing ethers from tertiary alcohols like this compound.

Quantitative Data: Williamson Ether Synthesis with Tertiary Alkoxides

Alkoxide TypeAlkyl Halide TypeMajor Product
TertiaryPrimaryEther (low to moderate yield) / Elimination
TertiarySecondary/TertiaryElimination[10][13]

Experimental Protocol: Attempted Williamson Ether Synthesis (General Procedure)

This protocol outlines a general approach but highlights the expected difficulties.

  • Materials: this compound, a strong base (e.g., sodium hydride), a primary alkyl halide (e.g., methyl iodide), an anhydrous aprotic solvent (e.g., THF or DMF), and equipment for anhydrous and inert atmosphere reactions.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

    • Add a solution of this compound in the same solvent dropwise at 0 °C.

    • Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Add the primary alkyl halide to the alkoxide solution.

    • Heat the reaction mixture (e.g., to 50-100 °C) and monitor by GC-MS.

    • Analyze the product mixture for the expected ether and any elimination byproducts. The predominant product is likely to be the alkene derived from the alkyl halide.

Logical Relationship: Challenges in Etherification

etherification_challenges Tertiary Alkoxide Tertiary Alkoxide Elimination (Major) Elimination (Major) Tertiary Alkoxide->Elimination (Major) Acts as Base Ether (Minor) Ether (Minor) Tertiary Alkoxide->Ether (Minor) Acts as Nucleophile (Sterically Hindered) Alkyl Halide Alkyl Halide Alkyl Halide->Elimination (Major) Alkyl Halide->Ether (Minor)

Caption: Competing pathways in the Williamson ether synthesis with a tertiary alkoxide.

Conversion to a Better Leaving Group

To facilitate nucleophilic substitution at the tertiary carbon, the hydroxyl group can be converted into a better leaving group, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[14][15][16][17][18] The resulting tosylate is an excellent leaving group, and its substitution by a nucleophile can then be attempted. However, Sₙ1 reactions at a tertiary center are prone to carbocation rearrangements, though in this specific case, rearrangement is less likely. Sₙ2 reactions at a tertiary center are generally not favored due to steric hindrance.

Experimental Protocol: Synthesis of a Tertiary Tosylate (General Procedure)

This is a general procedure for the tosylation of an alcohol.[19][20]

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), anhydrous pyridine, and equipment for anhydrous reactions.

  • Procedure:

    • Dissolve this compound in anhydrous pyridine and cool the solution in an ice bath.

    • Add p-toluenesulfonyl chloride in portions with stirring, ensuring the temperature remains low.

    • Allow the reaction mixture to stir in the cold for several hours and then let it stand at a low temperature (e.g., in a refrigerator) overnight.

    • Pour the reaction mixture into ice-water to precipitate the tosylate and dissolve the pyridinium hydrochloride.

    • Collect the solid product by vacuum filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

    • Characterize the product by NMR and IR spectroscopy and measure its melting point.

Reaction Pathway: Conversion to Tosylate and Subsequent Substitution

tosylate_pathway This compound This compound Tosylate Ester Tosylate Ester This compound->Tosylate Ester TsCl, Pyridine Substitution Product Substitution Product Tosylate Ester->Substitution Product Nucleophile Nucleophile Nucleophile->Substitution Product

Caption: Conversion of the hydroxyl group to a tosylate for subsequent nucleophilic substitution.

Conclusion

The chemical reactivity of the hydroxyl group in this compound is significantly influenced by its tertiary and sterically hindered nature. While it is resistant to oxidation, it can undergo reduction to the corresponding alkane under specific conditions. Esterification is most effectively achieved using reactive acylating agents. The formation of a diol upon treatment with a strong base is a notable and somewhat unexpected reaction pathway. Direct ether synthesis via the Williamson method is largely unsuccessful due to competing elimination reactions. Conversion of the hydroxyl group to a better leaving group, such as a tosylate, opens up possibilities for nucleophilic substitution reactions. This guide provides a foundational understanding and practical protocols for researchers exploring the synthetic utility of this versatile bifunctional molecule. Further investigation into the specific reaction conditions and optimization for each transformation will be valuable for its application in complex organic synthesis.

References

Electrophilic and nucleophilic sites in 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a bifunctional organic compound featuring both a primary alkyl chloride and a tertiary alcohol. This structure gives rise to distinct electrophilic and nucleophilic centers, governing its reactivity. The primary carbon atom bonded to the electronegative chlorine atom serves as the principal electrophilic site, susceptible to nucleophilic attack. Conversely, the oxygen atom of the tertiary hydroxyl group, with its lone pairs of electrons, acts as the primary nucleophilic site. The interplay between these intramolecular sites, particularly under basic conditions, facilitates a characteristic intramolecular SN2 reaction, leading to the formation of a cyclic ether (epoxide). This guide provides a detailed analysis of these reactive sites, supported by mechanistic diagrams, physical data, and a representative experimental protocol for inducing its characteristic intramolecular cyclization.

Molecular Structure and Reactive Sites

This compound, with the chemical formula (CH3)2C(OH)CH2Cl, possesses two key functional groups that dictate its chemical behavior: a hydroxyl (-OH) group and a chloro (-Cl) group. The significant difference in electronegativity between carbon, oxygen, and chlorine atoms results in a polarized molecule with distinct regions of high and low electron density.

  • Nucleophilic Site: The oxygen atom of the hydroxyl group is the primary nucleophilic center. Its two lone pairs of electrons can be donated to an electrophile. The nucleophilicity of this site is significantly enhanced upon deprotonation by a base, forming a potent nucleophilic alkoxide ion.

  • Electrophilic Site: The carbon atom bonded to the chlorine atom (C1) is the primary electrophilic center.[1] The high electronegativity of chlorine creates a dipole, rendering the C1 carbon partially positive (δ+) and susceptible to attack by nucleophiles.[2][3] This site undergoes nucleophilic substitution reactions, typically following an SN2 mechanism.[4]

G Figure 1: Electrophilic and Nucleophilic Sites cluster_molecule cluster_anno C1 C Cl Cl C1->Cl elec_site Electrophilic Site (δ+ Carbon) C1->elec_site C2 C C2->C1 C3 C C2->C3 C4 C C2->C4 O O C2->O H_O H O->H_O nuc_site Nucleophilic Site (Lone Pairs on Oxygen) O->nuc_site

Caption: Figure 1: Key reactive centers in this compound.

Reactivity and Mechanistic Pathways

The primary reaction pathway for this compound involves an intramolecular reaction between its nucleophilic and electrophilic sites. This is most commonly observed under basic conditions.

Base-Catalyzed Intramolecular SN2 Reaction (Epoxide Formation)

In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the hydroxyl group is deprotonated to form an alkoxide.[5][6] This alkoxide is a significantly stronger nucleophile than the parent alcohol. The resulting nucleophilic oxygen atom then attacks the adjacent electrophilic carbon atom, displacing the chloride ion in an intramolecular SN2 reaction.[7][8] This process, a type of Williamson ether synthesis, results in the formation of a three-membered cyclic ether, an epoxide (specifically, 2,2-dimethyloxirane).[9][10][11] For this reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (Cl) are anti-periplanar to allow for backside attack, a requirement of the SN2 mechanism.[8]

It is important to note that under certain conditions, such as with sodium hydroxide, the final product observed can be 2-methyl-1,2-propanediol instead of the epoxide, suggesting subsequent ring-opening of the initially formed epoxide.[12]

G Figure 2: Mechanism of Epoxide Formation start This compound step1 Step 1: Deprotonation (Base, e.g., OH⁻) start->step1 intermediate Alkoxide Intermediate (Enhanced Nucleophile) step1->intermediate step2 Step 2: Intramolecular Sₙ2 Attack (O⁻ attacks C-Cl) intermediate->step2 product Product: 2,2-Dimethyloxirane (B32121) (Epoxide) step2->product byproduct Byproducts: H₂O, Cl⁻ step2->byproduct

Caption: Figure 2: Logical workflow for base-catalyzed intramolecular cyclization.

Quantitative Data

The physical and chemical properties of this compound are essential for its application in synthesis and research.

PropertyValueReference(s)
Molecular Formula C₄H₉ClO[4]
Molecular Weight 108.57 g/mol
Boiling Point 124-128 °C[13]
Density 1.058 g/mL at 25 °C[13]
Refractive Index (n20/D) 1.439[13]
Appearance Colorless to pale yellow liquid[14]
Solubility Slightly miscible with water; soluble in ethanol, acetone[14]

Experimental Protocols

The following is a representative protocol for the synthesis of 2,2-dimethyloxirane from this compound, based on the principles of intramolecular Williamson ether synthesis.[6][15]

Objective: To synthesize 2,2-dimethyloxirane via base-catalyzed cyclization of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous diethyl ether or similar aprotic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., diethyl ether) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: An aqueous solution of a strong base (e.g., 50% NaOH) is added dropwise to the stirred solution at room temperature. The addition should be controlled to manage any exothermic reaction.

  • Reaction: The mixture is stirred vigorously. Gentle heating may be applied to promote the reaction, depending on the chosen solvent and substrate concentration. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated using a separatory funnel. The aqueous layer is extracted one or more times with the solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is removed by rotary evaporation. The crude product (2,2-dimethyloxirane) can be purified by fractional distillation.

G Figure 3: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Reactant in Solvent B 2. Add Base Solution Dropwise A->B C 3. Stir & Heat (Optional) Monitor via TLC/GC B->C D 4. Cool & Separate Organic Layer C->D E 5. Extract Aqueous Layer D->E F 6. Wash, Dry, Filter Organic Phase E->F G 7. Purify by Distillation F->G

Caption: Figure 3: A generalized experimental workflow for the cyclization reaction.

Conclusion

This compound serves as a clear example of a molecule with distinct and interactive nucleophilic and electrophilic centers. The hydroxyl group provides a potent nucleophilic site (especially upon deprotonation), while the carbon-chlorine bond offers a reactive electrophilic site. This duality is expertly leveraged in the intramolecular Williamson ether synthesis to form epoxides, a valuable class of intermediates in organic synthesis. Understanding the interplay of these sites is crucial for predicting reactivity and designing synthetic pathways for pharmaceuticals and other specialty chemicals.

References

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-methyl-2-propanol: Discovery and Historical Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-methyl-2-propanol, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, has a rich history of synthetic development. This technical guide provides a comprehensive overview of the discovery and evolution of its synthesis, detailing key methodologies from early industrial processes to modern, greener approaches. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction pathways to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound (CAS 558-42-9), also known as chloro-tert-butyl alcohol, is a halogenated tertiary alcohol. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, makes it a versatile building block in organic synthesis. A notable application is its role as a crucial intermediate in the production of the calcium channel blocker Lercanidipine, a medication used to treat hypertension.[1] The synthesis of this compound has been documented since the mid-20th century, with methodologies evolving to improve efficiency, safety, and environmental impact.[2] This guide explores the historical landscape of its synthesis and provides detailed technical information on the primary synthetic routes.

Historical Perspective and Discovery

While no single individual is credited with the initial discovery of this compound, its synthesis emerged from the broader exploration of chlorinated alcohols for industrial applications in the mid-20th century.[2] An early and significant industrial method, documented in a 1941 publication of Industrial and Engineering Chemistry, involved the hydration of 3-chloro-2-methylpropene (B57409) using sulfuric acid.[1][3][4] This method, though effective, was characteristic of the era's chemical industry, with less emphasis on waste reduction and environmental concerns that are paramount today.

The precursor, 2-methyl-2-propanol (tert-butyl alcohol), was itself a subject of study by pioneering chemists like Alexander Butlerov in the 1860s, whose work on tertiary alcohols laid the foundational understanding of the reactivity of this class of compounds. Over the decades, the synthesis of this compound has seen significant innovation, moving from harsh acidic conditions to more benign and efficient catalytic systems.

Key Synthetic Methodologies

Several key methodologies have been developed for the synthesis of this compound. The following sections provide a detailed overview of the most significant approaches.

Chlorination of 2-Methyl-2-propanol (tert-Butyl Alcohol)

The direct chlorination of the readily available 2-methyl-2-propanol is a common laboratory and industrial approach. This reaction can be achieved using various chlorinating agents, with hydrogen chloride and thionyl chloride being the most common.

This method represents a classic SN1 reaction, where the tertiary alcohol is protonated by the strong acid, followed by the loss of water to form a stable tertiary carbocation. The subsequent attack by the chloride ion yields the final product.[2]

Experimental Protocol:

  • Materials: 2-methyl-2-propanol (tert-butyl alcohol), concentrated hydrochloric acid, sodium bicarbonate solution (5%), water, anhydrous magnesium sulfate.

  • Procedure:

    • In a separatory funnel, combine 1 mole of 2-methyl-2-propanol with 3 moles of cold, concentrated hydrochloric acid.

    • Shake the mixture for 15-20 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The upper layer is the crude this compound.

    • Separate the organic layer and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with water until it is neutral to litmus (B1172312) paper.

    • Dry the product over anhydrous magnesium sulfate.

    • The final product can be purified by distillation.

Yield: The typical yield for this reaction is in the range of 78-88%.[5]

Thionyl chloride (SOCl₂) is another effective reagent for the chlorination of alcohols. The reaction proceeds with the formation of an intermediate chlorosulfite ester, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride.

Experimental Protocol:

  • Materials: 2-methyl-2-propanol, thionyl chloride, pyridine (B92270) (optional, as a base to neutralize HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, cool 1 mole of 2-methyl-2-propanol in an ice bath.

    • Slowly add 1.1 moles of thionyl chloride to the alcohol with stirring. If pyridine is used, it should be added to the alcohol before the thionyl chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the evolution of SO₂ and HCl gases ceases.

    • The crude product is then purified by fractional distillation.

Hydration of 3-Chloro-2-methylpropene

This was a prominent industrial method for many years. It involves the acid-catalyzed addition of water across the double bond of 3-chloro-2-methylpropene.

Experimental Protocol (Based on the 1941 Industrial Method):

  • Materials: 3-chloro-2-methylpropene, 80% sulfuric acid, water, sodium carbonate solution.

  • Procedure:

    • 3-chloro-2-methylpropene is treated with 80% sulfuric acid, which acts as a catalyst for the hydration reaction.

    • This is followed by a hydrolysis step to yield the target product.

    • The product is then neutralized with a sodium carbonate solution.

    • Purification is achieved through distillation.

Yield: This two-step process is reported to have a yield in the range of 70-80%.[2] A significant drawback of this method is the generation of a large amount of acidic wastewater.[1][3][4]

Cation Exchange Resin-Catalyzed Synthesis

In a move towards greener chemistry, a more recent and efficient method utilizes a solid acid catalyst, specifically a cation exchange resin, to replace liquid acids like sulfuric acid.[4] This method is often carried out in a continuous flow system.

Experimental Protocol:

  • Materials: 2-methyl-3-chloropropene, water, cation exchange resin (e.g., Zeo-karb).

  • Procedure:

    • A column is packed with a cation exchange resin.

    • 2-methyl-3-chloropropene and water are continuously fed into the column at controlled flow rates (e.g., 0.5-20 kg/h for the organic reactant and 1-100 L/h for water).

    • The reaction is maintained at a temperature between 0-45 °C by external cooling.

    • The reaction mixture flows out of the column, and the organic layer is separated.

    • The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane), and the organic extracts are combined.

    • The combined organic phase is dried and purified by distillation.

Yield and Purity: This method boasts a high conversion rate, with a reported yield of 93% and a purity of greater than 97%.[6]

Quantitative Data Summary

Synthesis MethodReagentsCatalystTemperature (°C)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Chlorination of 2-Methyl-2-propanol 2-Methyl-2-propanol, Conc. HCl-Room Temp.78 - 88>95 (after distillation)High yield, readily available reagentsUse of corrosive concentrated acid, aqueous waste
Chlorination of 2-Methyl-2-propanol 2-Methyl-2-propanol, SOCl₂Pyridine (optional)RefluxModerate to High>95 (after distillation)High purity productToxic and corrosive reagent, evolution of hazardous gases
Hydration of 3-Chloro-2-methylpropene 3-Chloro-2-methylpropene, Water80% H₂SO₄Not specified70 - 80Not specifiedEstablished industrial methodGenerates significant acidic wastewater
Cation Exchange Resin Catalysis 2-Methyl-3-chloropropene, WaterCation Exchange Resin0 - 4593>97Green, high yield, continuous process, reduced wasteRequires specialized equipment (packed column)

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

SN1_Reaction_Pathway tert_butanol 2-Methyl-2-propanol protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol + H+ carbocation Tertiary Carbocation protonated_alcohol->carbocation - H2O product This compound carbocation->product + Cl- Hydration_Reaction_Pathway propene 3-Chloro-2-methylpropene intermediate Carbocation Intermediate propene->intermediate + H+ (H2SO4) product This compound intermediate->product + H2O, - H+ Experimental_Workflow cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage start Combine Reactants reaction Reaction under Controlled Conditions start->reaction separation Phase Separation reaction->separation neutralization Neutralization separation->neutralization washing Washing neutralization->washing drying Drying washing->drying purification Distillation drying->purification product Pure this compound purification->product

References

Methodological & Application

Synthesis of 1-Chloro-2-methyl-2-propanol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-chloro-2-methyl-2-propanol, an important intermediate in the pharmaceutical and chemical industries.[1][2][3] The protocols described herein are based on established chemical principles and modern, environmentally conscious methodologies.

Introduction

This compound (C₄H₉ClO) is a halogenated tertiary alcohol.[4] It serves as a versatile chemical intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals like the antihypertensive drug lercanidipine.[1][2][3] This document outlines two primary methods for its synthesis: a traditional acid-catalyzed hydration of 3-chloro-2-methylpropene (B57409) and a more contemporary, greener approach utilizing a solid acid catalyst in a continuous flow system.

Experimental Protocols

Two primary methodologies for the synthesis of this compound are presented below.

Method 1: Acid-Catalyzed Hydration of 3-Chloro-2-methylpropene with Sulfuric Acid (Traditional Method)

This method involves the hydration of 3-chloro-2-methylpropene using concentrated sulfuric acid as a catalyst.[4][5] While an established process, it is known to generate significant acidic wastewater.[4][5]

Materials:

  • 3-chloro-2-methylpropene

  • 80% Sulfuric acid

  • Water

  • Dichloromethane

  • Magnesium sulfate (B86663) (anhydrous)

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a reaction vessel, add 3-chloro-2-methylpropene.

  • Cool the vessel in an ice bath and slowly add 80% sulfuric acid while stirring vigorously. Maintain the temperature below the decomposition threshold of the reactants and product.

  • After the addition is complete, continue stirring for a predetermined period to ensure complete reaction.

  • Upon completion, the reaction mixture is subjected to hydrolysis to isolate the target product.[4][5]

  • The resulting solution is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

  • The aqueous layer is extracted twice with dichloromethane.[3]

  • The organic layers are combined and dried over anhydrous magnesium sulfate.[3]

  • The drying agent is removed by filtration.

  • The crude product is purified by distillation to yield this compound.[3]

Method 2: Continuous Synthesis using a Cation Exchange Resin (Green Chemistry Approach)

This modern approach utilizes a solid acid catalyst, specifically a cation exchange resin, in a continuous flow system. This method significantly reduces acidic wastewater and allows for a more controlled and efficient reaction.[2][3][5]

Materials:

  • 3-chloro-2-methylpropene (referred to as 2-methyl-3-chloropropene in the patent)[2]

  • Water

  • Cation exchange resin (e.g., Zeo-karb)[2][3]

  • Packed bed reactor (filling pipe) with dual feed ports and external cooling[2][5]

  • Pumps for reactant delivery

  • Receiving vessel

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Rectification column

Procedure:

  • Pack a column (0.1-0.5 m diameter, 0.1-100 m length) with a cation exchange resin.[2][5]

  • Establish a continuous flow of water through the packed bed reactor at a rate of 1-100 L/h.[2][5]

  • Simultaneously, introduce a continuous flow of 3-chloro-2-methylpropene into the reactor through a separate feed port at a rate of 0.5-20 kg/h .[2][5]

  • Maintain the external temperature of the reactor between 0-45 °C using a cooling system.[2][5]

  • The reaction liquid continuously flows out of the reactor into a receiving vessel.[2]

  • The collected liquid is allowed to separate into aqueous and organic layers.[2][3]

  • The organic phase is collected, and the aqueous phase is extracted twice with dichloromethane.[3]

  • The organic phases are combined and dried over anhydrous magnesium sulfate.[2][3]

  • The dried crude product is then purified by rectification (industrial distillation) to obtain the final product with a purity greater than 97%.[2][3]

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

ParameterMethod 1: Sulfuric Acid CatalysisMethod 2: Cation Exchange Resin
Catalyst 80% Sulfuric Acid[4][5]Cation Exchange Resin (e.g., Zeo-karb)[2][3]
Reactants 3-chloro-2-methylpropene, Water3-chloro-2-methylpropene, Water[2][5]
Reaction Temperature Elevated, but below decomposition0-45 °C[2][5]
Flow Rate (3-chloro-2-methylpropene) Not applicable (Batch process)0.5-20 kg/h [2][5]
Flow Rate (Water) Not applicable (Batch process)1-100 L/h[2][5]
Reported Yield 70-80%[4]93%[2][3]
Reported Purity Not specified> 97%[2][3]
Key Advantage Established, traditional processReduced waste, continuous process, higher yield[3][4]
Key Disadvantage High acid waste, corrosion issues[4]High initial capital cost[4]

Experimental Workflow and Reaction Mechanism

The synthesis of this compound from 3-chloro-2-methylpropene proceeds via an acid-catalyzed hydration mechanism. The reaction is initiated by the protonation of the alkene, followed by nucleophilic attack by water and subsequent deprotonation.

G cluster_reactants Reactants & Catalyst cluster_process Synthesis Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 3-Chloro-2-methylpropene Mixing Reaction Mixture Reactant1->Mixing Reactant2 Water Reactant2->Mixing Catalyst Acid Catalyst (H₂SO₄ or Resin) Catalyst->Mixing Reaction Hydration Reaction (0-45°C for Resin Method) Mixing->Reaction PhaseSeparation Phase Separation Reaction->PhaseSeparation Extraction Aqueous Layer Extraction (Dichloromethane) PhaseSeparation->Extraction Aqueous Phase Drying Drying (Anhydrous MgSO₄) PhaseSeparation->Drying Organic Phase Extraction->Drying Purification Purification (Distillation/Rectification) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

The reaction mechanism involves the formation of a tertiary carbocation intermediate, which is stabilized by the methyl groups. This is a key factor in the regioselectivity of the water addition.

reaction_mechanism start 3-Chloro-2-methylpropene + H₃O⁺ intermediate1 Protonated Alkene start->intermediate1 Protonation of Alkene intermediate2 Tertiary Carbocation Intermediate intermediate1->intermediate2 Formation of Carbocation intermediate3 Oxonium Ion intermediate2->intermediate3 Nucleophilic Attack by Water water + H₂O product This compound + H₃O⁺ intermediate3->product Deprotonation deprotonation - H₃O⁺

Caption: Simplified reaction mechanism for acid-catalyzed hydration.

References

Application Notes and Protocols: 1-Chloro-2-methyl-2-propanol as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Chloro-2-methyl-2-propanol, a versatile chloroalkanol intermediate, in the synthesis of pharmaceutical compounds. The primary focus of these notes is its application in the synthesis of the antihypertensive drug, Lercanidipine (B1674757).

Application in the Synthesis of Lercanidipine

This compound serves as a crucial building block in the synthesis of Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. It is utilized in the esterification of the dihydropyridine carboxylic acid core, introducing the side chain that is essential for the drug's therapeutic activity.

A key intermediate formed from this compound is 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-1-pyridine-3,5-dicarboxylate. This intermediate is subsequently reacted with N-methyl-3,3-diphenylpropylamine to yield Lercanidipine.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the Lercanidipine intermediate using this compound.

StepReactantsKey ReagentsSolventTemperature (°C)Reaction TimeProductYield (%)Purity (%)
12,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-l,4-dihydropyridine-3-carboxylic acid, this compoundThionyl chlorideMethylene (B1212753) dichloride, Dimethylformamide-5 to 03 hours, then 24 hours at room temp.1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-l-pyridine-3,5-dicarboxylate58~98
21-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-l-pyridine-3,5-dicarboxylate, N-methyl-3,3-diphenylpropylamineBaseXyleneReflux10 hoursLercanidipineNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-l-pyridine-3,5-dicarboxylate[1]

Materials:

  • 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-l,4-dihydropyridine-3-carboxylic acid (78 g, 0.235 moles)

  • This compound (26 g, 0.24 moles)

  • Thionyl chloride (31 g, 0.26 moles)

  • Methylene dichloride (480 ml)

  • Dimethylformamide (110 ml)

  • Ethyl acetate (B1210297) (1200 ml)

  • Saturated sodium chloride solution

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, a mixture of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-l,4-dihydropyridine-3-carboxylic acid (78 g), methylene dichloride (420 ml), and dimethylformamide (110 ml) is cooled to a temperature between -2°C and +2°C.

  • Thionyl chloride (31 g) is added dropwise to the stirred mixture. After the addition is complete, stirring is continued for one hour under nitrogen.

  • A solution of this compound (26 g) in methylene dichloride (60 ml) is added dropwise to the above mixture while maintaining the temperature between -5°C and 0°C.

  • The reaction mixture is stirred for 3 hours at 0°C and then allowed to stand for 24 hours at room temperature.

  • The solvent is evaporated under vacuum.

  • The residue is dissolved in ethyl acetate (1200 ml).

  • The organic solution is washed sequentially with a saturated solution of sodium chloride and a 5% solution of sodium carbonate.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The organic solution is concentrated to a volume of 500 ml and allowed to stand at 0°C for 24 hours.

  • The resulting crystalline product, 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-l-pyridine-3,5-dicarboxylate, is collected by filtration and dried at 50°C under vacuum.

Expected Yield: 58 g (58%) with a purity of approximately 98% as determined by HPLC analysis.

Protocol 2: Synthesis of Lercanidipine[1]

Materials:

  • 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-l-pyridine-3,5-dicarboxylate (44.6 g, 0.105 moles)

  • N-methyl-3,3-diphenylpropylamine (40.2 g, 0.107 moles)

  • Xylene (250 ml)

  • A suitable base

  • Diethyl ether

Procedure:

  • A mixture of 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-l-pyridine-3,5-dicarboxylate (44.6 g) and N-methyl-3,3-diphenylpropylamine (40.2 g) in xylene (250 ml) in the presence of a suitable base is refluxed under stirring and a nitrogen atmosphere for 10 hours.

  • After cooling to 10-20°C, the suspension is diluted with diethyl ether.

  • The precipitated N-methyl-3,3-diphenylpropylamine hydrochloride is separated by filtration.

  • The filtrate containing Lercanidipine can be further purified by standard methods.

Visualizations

Synthetic Workflow for Lercanidipine Intermediate

SynthesisWorkflow DHP_Acid 2,6-dimethyl-5-methoxycarbonyl-4- (3-nitrophenyl)-l,4-dihydropyridine-3-carboxylic acid Activation Activation with Thionyl Chloride DHP_Acid->Activation Reactant Chloroalkanol This compound Esterification Esterification Chloroalkanol->Esterification Reactant Activation->Esterification Activated Acid Intermediate 1-Chloro-2-methyl-2-propyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) -l-pyridine-3,5-dicarboxylate Esterification->Intermediate Product Coupling Coupling Reaction Intermediate->Coupling Reactant Amine N-methyl-3,3- diphenylpropylamine Amine->Coupling Reactant Lercanidipine Lercanidipine Coupling->Lercanidipine Final Product

Caption: Synthetic workflow for Lercanidipine synthesis.

Other Potential Applications

While detailed experimental protocols are less readily available in the public domain, this compound is also cited as a potential intermediate in the synthesis of:

  • Central Nervous System (CNS) Agents: The introduction of the tertiary alcohol and chlorinated methyl group can be a strategic step in building molecular complexity for various CNS drug scaffolds.

  • Polyfunctional Thiols: The reactive chlorine and hydroxyl groups provide handles for the introduction of thiol functionalities, which are important in various biologically active molecules.

Further targeted research and process development are required to establish detailed and optimized protocols for these applications.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-2-methyl-2-propanol is a bifunctional organic compound featuring a primary alkyl chloride and a tertiary alcohol. This unique structure, with a nucleophilic hydroxyl group in proximity to an electrophilic carbon bearing a chlorine atom, leads to distinct reactivity compared to simple alkyl halides. Its primary reaction pathway under basic conditions is an intramolecular nucleophilic substitution to form an epoxide, while intermolecular substitution reactions are also possible under specific conditions. These application notes provide a detailed overview of its reactivity, including reaction mechanisms, kinetic data, and experimental protocols relevant for synthetic and medicinal chemistry applications.

Reaction Mechanisms and Pathways

The reactivity of this compound is dominated by the interplay between its two functional groups. The chlorine atom is attached to a primary carbon, which would typically suggest susceptibility to Sₙ2 reactions.[1] However, the adjacent bulky tertiary alkyl group sterically hinders the backside attack required for a standard intermolecular Sₙ2 mechanism.[1]

Intramolecular Nucleophilic Substitution: Epoxide Formation

Under basic conditions, the most favorable pathway is an intramolecular Sₙ2 reaction. A base, such as sodium hydroxide (B78521), deprotonates the tertiary hydroxyl group to form a tertiary alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form a strained three-membered ring, isobutylene (B52900) oxide.[2][3]

This reaction is a two-step process: a rapid acid-base reaction followed by a slower, rate-determining intramolecular nucleophilic attack.[2]

G cluster_step1 Step 1: Deprotonation (Fast) cluster_step2 Step 2: Intramolecular Sₙ2 Attack (Slow, Rate-Determining) Reactant This compound Base OH⁻ Intermediate Chloro-tert-butoxy Intermediate Reactant->Intermediate + OH⁻ Water H₂O Intermediate2 Chloro-tert-butoxy Intermediate Product Isobutylene Oxide Intermediate2->Product Internal Attack LeavingGroup Cl⁻

Caption: Mechanism of Isobutylene Oxide formation.

Intermolecular Substitution and Competing Reactions

While intramolecular cyclization is dominant in basic media, other pathways can be considered.

  • Intermolecular Sₙ2: Direct attack by an external nucleophile on the primary carbon is sterically hindered but may occur with small, potent nucleophiles under anhydrous conditions where the internal hydroxyl group is not deprotonated.

  • Sₙ1 Reactions: An Sₙ1 reaction at the primary carbon is highly unfavorable due to the instability of the resulting primary carbocation. Sₙ1-type reactions involving the tertiary alcohol (protonation and loss of water) are more plausible under strong acidic conditions, but this leads to reactions at the tertiary center, not the primary chloride.[4][5]

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, an E2 elimination to form an allylic alcohol is theoretically possible, but the intramolecular substitution is generally much faster.

G Substrate This compound + Base (e.g., OH⁻) Path1 Intramolecular Sₙ2 (Favored Pathway) Substrate->Path1 Path2 Intermolecular Sₙ2 (Sterically Hindered) Substrate->Path2 Path3 Elimination (E2) (Minor/Unlikely) Substrate->Path3 Product1 Isobutylene Oxide Path1->Product1 Product2 Substitution Product (e.g., Diol) Path2->Product2 Product3 Allylic Alcohol Path3->Product3

Caption: Competing reaction pathways for this compound.

Quantitative Data: Reaction Kinetics

The alkaline dehydrochlorination of this compound to form isobutylene oxide has been studied kinetically. The reaction follows pseudo-first-order kinetics in the presence of a large excess of base. The second-order rate constant (k₂) can be determined from these measurements.

Table 1: Kinetic Data for Dehydrochlorination of this compound with NaOH [2]

Temperature (°C)[NaOH] (mol dm⁻³)Pseudo First-Order Rate Constant (k₁') (10⁻⁴ s⁻¹)Second-Order Rate Constant (k₂) (10⁻⁴ dm³ mol⁻¹ s⁻¹)
100.04981.8737.5
100.09953.7337.5
100.19907.4737.5
100.398014.937.4

Data extracted from a study on the dehydrochlorination of various chlorohydrins. The data demonstrates the dependence of the reaction rate on the concentration of the hydroxide ion.[2]

Experimental Protocols

Protocol 1: Synthesis of Isobutylene Oxide

This protocol describes the conversion of this compound to isobutylene oxide via intramolecular cyclization using a strong base.

Materials:

  • This compound (97%)

  • Sodium hydroxide (NaOH) pellets

  • Diethyl ether (anhydrous)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of sodium hydroxide in 100 mL of water.

  • Addition of Substrate: To the stirring NaOH solution, add 10.86 g (0.1 mol) of this compound dropwise over 15 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude isobutylene oxide can be purified by fractional distillation (b.p. 50-52°C) to yield the final product.

Protocol 2: Kinetic Analysis by Titration

This protocol outlines a method to determine the rate of reaction between this compound and NaOH by monitoring the consumption of the base over time.

Materials:

  • Thermostatted water bath

  • Reaction vessel (e.g., three-necked flask)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Pipettes and burette

  • Stopwatch

Procedure:

  • Preparation: Prepare separate solutions of this compound and NaOH in a suitable solvent system (e.g., water or a water/dioxane mixture) of known concentrations. Place them in the thermostatted water bath to equilibrate to the desired temperature (e.g., 10°C).

  • Initiation: To start the reaction, rapidly mix the two solutions in the reaction vessel. Start the stopwatch immediately. This is t=0.

  • Sampling: At recorded time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing an excess of the standardized HCl solution to quench the reaction by neutralizing the remaining NaOH.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and back-titrate the excess HCl with a standardized NaOH solution to the faint pink endpoint.

  • Data Analysis: Calculate the concentration of NaOH remaining at each time point. Plot ln[NaOH] versus time. If the plot is linear, the reaction is first-order with respect to NaOH. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k').

G Start Equilibrate Reactant Solutions (Substrate & NaOH) to Temp. Mix Mix Reactants (t=0) Start Stopwatch Start->Mix Loop At Timed Intervals... Mix->Loop Sample Withdraw Aliquot Loop->Sample Analyze Calculate [NaOH] vs. Time Determine Rate Constant Loop->Analyze After all samples Quench Quench with Std. HCl Sample->Quench Titrate Back-titrate with Std. NaOH Quench->Titrate Titrate->Loop

Caption: Experimental workflow for kinetic analysis by titration.

References

Application Note: Reaction of 1-Chloro-2-methyl-2-propanol with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM2025-12-21

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the reaction between 1-chloro-2-methyl-2-propanol and sodium hydroxide (B78521). This reaction is a classic example of an intramolecular Williamson ether synthesis, initially forming the highly strained epoxide, isobutylene (B52900) oxide (1,2-epoxy-2-methylpropane). However, under aqueous alkaline conditions, the epoxide readily undergoes subsequent hydrolysis to yield 2-methyl-1,2-propanediol as the final product.[1][2] This note outlines the reaction mechanism, presents relevant kinetic data, and provides detailed protocols for the selective synthesis of the intermediate epoxide and the final diol product, which are valuable intermediates in pharmaceutical and fine chemical synthesis.

Reaction Mechanism and Pathway

The reaction proceeds in a two-stage process. The first stage is the formation of the epoxide via an intramolecular SN2 reaction. The second stage is the base-catalyzed ring-opening of the epoxide.

Stage 1: Epoxide Formation The reaction is initiated by the deprotonation of the tertiary hydroxyl group by the hydroxide ion, forming an alkoxide intermediate. This is a rapid acid-base equilibrium. The resulting alkoxide, a potent nucleophile, then attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 displacement, forming the three-membered epoxide ring (isobutylene oxide) and releasing a chloride ion.[2] This ring-closure is the rate-determining step of the initial phase.[2]

Stage 2: Epoxide Hydrolysis to Diol The highly strained three-membered ring of the isobutylene oxide intermediate is susceptible to nucleophilic attack. Under the aqueous sodium hydroxide conditions, a hydroxide ion attacks one of the carbons of the epoxide ring. This SN2 attack leads to the opening of the ring, and subsequent protonation (from water) yields the final product, 2-methyl-1,2-propanediol.[1] Studies have shown that for this compound, this diol is the predominantly isolated final product.[1]

Reaction_Mechanism cluster_stage1 Stage 1: Epoxide Formation cluster_stage2 Stage 2: Hydrolysis Reactant This compound Alkoxide Alkoxide Intermediate Reactant->Alkoxide + NaOH (Deprotonation) Epoxide Isobutylene Oxide (1,2-Epoxy-2-methylpropane) Alkoxide->Epoxide Intramolecular SN2 (Rate-Determining) - Cl⁻ Epoxide_ref Epoxide->Epoxide_ref Intermediate Ring-Opening Intermediate Product 2-Methyl-1,2-propanediol Intermediate->Product + H₂O (Protonation) Epoxide_ref->Intermediate + OH⁻ (SN2 Attack) Experimental_Workflow start Start prep Reagent Preparation (this compound, NaOH solution) start->prep reaction Reaction Setup (Controlled Temperature) prep->reaction monitoring Reaction Monitoring (e.g., TLC, GC) reaction->monitoring quench Quench Reaction (e.g., with cold water/brine) monitoring->quench Reaction Complete extraction Organic Extraction (e.g., with Diethyl Ether) quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry & Filter (e.g., Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Distillation or Crystallization) concentrate->purify end End purify->end

References

Application of 1-Chloro-2-methyl-2-propanol in the synthesis of polyfunctional thiols.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-21

Introduction

1-Chloro-2-methyl-2-propanol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a reactive primary chloride and a tertiary alcohol, allows for sequential or orthogonal functionalization, making it an attractive precursor for the synthesis of complex molecules, including polyfunctional thiols. These thiols, characterized by the presence of one or more sulfhydryl (-SH) groups in conjunction with other functionalities like hydroxyl groups, are of significant interest in the pharmaceutical, flavor, and materials science industries. The hydroxyl group can improve solubility and provide a site for further modification, while the thiol group is crucial for biological activity, surface binding, and polymerization.

This application note details the use of this compound in the combinatorial synthesis of polyfunctional mercaptoalcohols. The described protocol is based on the principles outlined by Vermeulen et al. in their work on the synthesis of novel odorants.[1][2][3][4][5]

Principle of Synthesis

The primary application of this compound in this context is as an electrophilic building block. The chlorine atom is susceptible to nucleophilic substitution by a sulfur nucleophile, leading to the formation of a C-S bond. A common and effective method involves the reaction of the chloroalcohol with a source of the sulfhydryl group, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. This reaction introduces the 2-hydroxy-2-methylpropyl moiety onto a sulfur-containing scaffold, or conversely, introduces a thiol group into the this compound backbone.

The general reaction scheme involves the nucleophilic substitution of the chloride by a sulfur-containing nucleophile:

(CH₃)₂C(OH)CH₂Cl + Nu-SH → (CH₃)₂C(OH)CH₂-S-Nu + HCl

Where Nu-SH can be a simple sulfur source like NaSH to yield 1-mercapto-2-methyl-2-propanol, or a more complex di- or poly-thiol to create more elaborate polyfunctional molecules.

Advantages in Drug Development and Research

The use of this compound in the synthesis of polyfunctional thiols offers several advantages for researchers and drug development professionals:

  • Introduction of a Hydrophilic Moiety: The tertiary alcohol group enhances the water solubility of the resulting thiol, which can be a critical factor in improving the pharmacokinetic properties of drug candidates.

  • Site for Further Functionalization: The hydroxyl group provides a convenient handle for subsequent chemical modifications, such as esterification or etherification, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Versatility in Combinatorial Synthesis: As demonstrated in the cited literature, chloroalcohols are effective reagents in combinatorial chemistry workflows for the rapid synthesis of libraries of polyfunctional thiols.[1][2][3][4][5] This approach accelerates the discovery of new molecules with desired properties, such as potent aromas or biological activities.

  • Chiral Building Block Potential: While this compound itself is achiral, its derivatives can be chiral. The synthetic routes employing this starting material can be adapted to produce enantiomerically enriched polyfunctional thiols, which is often crucial for pharmacological activity.

Experimental Protocols

The following protocols are generalized methods for the synthesis of polyfunctional thiols using this compound. Researchers should optimize these conditions based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of 1-Mercapto-2-methyl-2-propanol via Sodium Hydrosulfide

This protocol describes the direct conversion of this compound to the corresponding thiol.

Materials:

  • This compound (97%, Sigma-Aldrich)[6]

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol (B145695), absolute

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Sodium Hydrosulfide Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydrosulfide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • Reaction: Slowly add this compound (1.0 equivalent) to the stirred sodium hydrosulfide solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench with 1 M HCl until the solution is acidic (pH ~2-3). Caution: This step will release toxic hydrogen sulfide (B99878) gas and must be performed in a well-ventilated fume hood.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-mercapto-2-methyl-2-propanol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Combinatorial Synthesis of a Library of Mercaptoalcohols

This protocol is adapted from the principles of combinatorial synthesis for generating a library of polyfunctional thiols by reacting this compound with a variety of sulfur nucleophiles.

Materials:

  • This compound

  • A library of thiol-containing starting materials (e.g., dithiols, mercapto-amino acids, etc.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Thiolate Library:

    • In each well of the 96-well plate or in individual vials, add a solution of a unique thiol (1.0 equivalent) in anhydrous DMF.

    • Under an inert atmosphere, add sodium hydride (1.1 equivalents) to each well/vial. Caution: Sodium hydride reacts violently with water.

    • Stir the mixtures at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Addition of Chloroalcohol: To each well/vial, add a solution of this compound (1.2 equivalents) in anhydrous DMF.

  • Reaction and Incubation: Seal the reaction plate/vials and heat to 60-80 °C. Allow the reactions to proceed for 12-24 hours. The progress can be monitored by taking aliquots for LC-MS analysis.

  • Quenching and Work-up:

    • Cool the reaction block to room temperature.

    • Carefully quench each reaction with the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract each well with ethyl acetate.

    • Wash the organic extracts with water and brine.

  • Analysis and Purification: The resulting library of polyfunctional thiols can be analyzed by high-throughput techniques such as LC-MS to confirm the formation of the desired products. Purification can be achieved using preparative HPLC or automated flash chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 1-Mercapto-2-methyl-2-propanol based on Protocol 1. Actual results may vary depending on reaction scale and optimization.

ParameterValue
Starting MaterialThis compound
ReagentSodium Hydrosulfide
SolventEthanol
Reaction Time6 hours
Reaction Temperature78 °C (Reflux)
Yield (Crude) 85%
Yield (Purified) 72%
Purity (by GC)>98%
Boiling Point65-67 °C at 20 mmHg

Visualizations

Reaction Pathway for the Synthesis of 1-Mercapto-2-methyl-2-propanol

G reactant1 This compound (CH₃)₂C(OH)CH₂Cl reaction_step Nucleophilic Substitution (SN2) reactant1->reaction_step reactant2 Sodium Hydrosulfide NaSH reactant2->reaction_step solvent Ethanol solvent->reaction_step Solvent/Heat product 1-Mercapto-2-methyl-2-propanol (CH₃)₂C(OH)CH₂SH side_product NaCl reaction_step->product reaction_step->side_product G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification thiol_library Thiol Library in DMF thiolate_formation Thiolate Formation thiol_library->thiolate_formation na_h NaH na_h->thiolate_formation reaction Reaction at 60-80°C thiolate_formation->reaction chloroalcohol This compound chloroalcohol->reaction quench Quenching reaction->quench extraction Extraction quench->extraction analysis LC-MS Analysis extraction->analysis purification Purification (HPLC) analysis->purification

References

Application Note: Laboratory Scale Preparation of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-methyl-2-propanol (CAS No: 558-42-9) is a valuable halogenated organic compound.[1] It serves as a key intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry for producing central nervous system agents and antihypertensive drugs like Lercanidipine.[1][2] Additionally, it is utilized as a building block in the formulation of agrochemicals and specialty chemicals.[1] Structurally, it is a tertiary alcohol containing a chlorine atom on an adjacent primary carbon.[3] This bifunctionality, with both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations.[3]

This document outlines a detailed protocol for the laboratory-scale synthesis of this compound. The primary method described is the hydration of 3-chloro-2-methylpropene (B57409), a common and effective route for this synthesis.[3] An alternative, classic method involving the chlorination of 2-methyl-2-propanol (tert-butanol) is also discussed.[3]

Principle and Reaction Mechanism

The synthesis from 3-chloro-2-methylpropene proceeds via an acid-catalyzed hydration reaction. In this process, an acid catalyst facilitates the addition of water across the double bond of the alkene. A more modern and environmentally friendly approach utilizes a solid cation exchange resin as the acid catalyst, which simplifies the workup procedure and minimizes acidic waste.[2]

The reaction can be represented as follows:

CH₂=C(CH₃)CH₂Cl + H₂O --(Acid Catalyst)--> HO-C(CH₃)₂CH₂Cl

An alternative synthesis involves the reaction of 2-methyl-2-propanol with a chlorinating agent, such as thionyl chloride or hydrochloric acid.[1][3] The reaction with concentrated HCl is a classic example of an Sₙ1 (nucleophilic substitution, unimolecular) reaction, favored by the stability of the tertiary carbocation intermediate formed from the tertiary alcohol.[3][4]

Experimental Protocol: Synthesis via Hydration of 3-chloro-2-methylpropene

This protocol is adapted from methodologies employing a solid acid catalyst for a greener and more efficient synthesis.[2][5]

Materials and Equipment

  • Reagents:

    • 3-chloro-2-methylpropene (≥98%)

    • Deionized water

    • Cation exchange resin (e.g., Amberlyst 15)

    • Dichloromethane (B109758) (DCM, ACS grade)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Glass column or packed bed reactor

    • Peristaltic pumps or syringe pumps for reactant delivery

    • Jacketed condenser or cooling bath for temperature control

    • Separatory funnel

    • Round-bottom flasks

    • Rotary evaporator

    • Distillation apparatus (simple or fractional)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Magnetic stirrer and stir bars

Procedure

  • Catalyst Preparation and Packing:

    • The cation exchange resin should be activated according to the manufacturer's instructions, which typically involves washing with dilute acid, followed by water until neutral, and then an organic solvent like methanol, followed by drying.

    • The activated resin is then packed into a glass column. The size of the column will depend on the desired scale of the reaction. For a lab-scale preparation, a column with a diameter of 2-5 cm and a length of 30-50 cm is suitable.[5]

  • Reaction Setup:

    • Set up the packed column with two separate inlet ports at the top for 3-chloro-2-methylpropene and water, and an outlet at the bottom.

    • Use precise pumps to control the flow rates of the reactants.

    • The column should be equipped with a cooling jacket or placed in a cooling bath to maintain the reaction temperature between 0-45 °C.[5]

  • Reaction Execution:

    • Initiate the flow of water through the packed column until the resin bed is fully saturated.

    • Begin the simultaneous addition of 3-chloro-2-methylpropene and water into the column at a controlled molar ratio and flow rate. A typical flow rate for a lab-scale setup might be 0.5-2.0 kg/h for 3-chloro-2-methylpropene and 1-10 L/h for water.[5]

    • Maintain the temperature of the column throughout the reaction.

    • Collect the reaction mixture as it elutes from the bottom of the column.

  • Work-up and Purification:

    • The collected reaction mixture will separate into two layers: an upper organic layer and a lower aqueous layer.[6]

    • Separate the layers using a separatory funnel.

    • Extract the aqueous layer twice with dichloromethane to recover any dissolved product.[6]

    • Combine all the organic fractions.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The crude product is then purified by distillation under reduced pressure. The boiling point of this compound is approximately 124-128 °C at atmospheric pressure.[7]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule. The expected signals would be a singlet for the two methyl groups, a singlet for the methylene (B1212753) group adjacent to the chlorine, and a singlet for the hydroxyl proton.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups. Characteristic absorption bands are expected for the O-H stretch (broad, ~3500-3200 cm⁻¹), C-H stretch (~2990-2950 cm⁻¹), C-O stretch (~1260-1050 cm⁻¹), and C-Cl stretch (~800-600 cm⁻¹).[3]

  • GC-MS (Gas Chromatography-Mass Spectrometry): To assess the purity of the compound and confirm its molecular weight. Commercial grades are often certified with a purity of >98.0% as determined by GC.[3]

Safety Precautions

  • 3-chloro-2-methylpropene is a flammable and toxic liquid. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Ensure all distillation apparatus is securely clamped and that heating is controlled to prevent bumping and splashing of hot liquids.

Data Presentation

Table 1: Reactant and Product Data for Synthesis

Compound Molecular Formula Molar Mass ( g/mol ) Amount (moles) Volume/Mass Role
3-chloro-2-methylpropeneC₄H₇Cl90.55User DefinedCalculatedReactant
WaterH₂O18.02ExcessCalculatedReactant/Solvent
This compoundC₄H₉ClO108.57TheoreticalExperimentalProduct

Table 2: Physical and Spectroscopic Data of this compound

Property Value Reference
AppearanceColorless to pale yellow liquid[1]
Boiling Point124-128 °C (lit.)[7]
Density1.058 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D)1.439 (lit.)[7]
¹H NMRSee characterization section
FTIR (cm⁻¹)O-H: ~3400, C-H: ~2980, C-O: ~1150, C-Cl: ~750[3]

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product 3-chloro-2-methylpropene 3-chloro-2-methylpropene Reaction 3-chloro-2-methylpropene->Reaction Water Water (H₂O) Water->Reaction Product This compound Catalyst Cation Exchange Resin Catalyst->Reaction Catalyst Reaction->Product Hydration

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start prep Prepare & Pack Cation Exchange Resin start->prep react Pump Reactants (3-chloro-2-methylpropene & H₂O) through Column (0-45 °C) prep->react collect Collect Reaction Effluent react->collect separate Separate Organic and Aqueous Layers collect->separate extract Extract Aqueous Layer with Dichloromethane separate->extract combine Combine Organic Layers extract->combine dry Dry with Anhydrous MgSO₄ combine->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate distill Purify by Distillation evaporate->distill characterize Characterize Product (NMR, FTIR, GC-MS) distill->characterize end End characterize->end

References

Application Notes and Protocols for the Purification of 1-Chloro-2-methyl-2-propanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 1-chloro-2-methyl-2-propanol via distillation. The protocols detailed below are designed to ensure high purity and yield, critical for applications in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into the final products. Distillation is the most common and effective method for the purification of this compound. This document outlines the protocols for atmospheric and vacuum fractional distillation, taking into account the physicochemical properties of this compound and its potential impurities.

A critical consideration in the distillation of this compound is the formation of a minimum boiling point azeotrope with water, which boils at approximately 93-94°C.[1] This necessitates a two-stage distillation process for samples containing significant amounts of water.

Physicochemical Properties

A thorough understanding of the physical properties of this compound and its common impurities is essential for designing an effective distillation protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compoundC₄H₉ClO108.57124-1281.058
WaterH₂O18.021000.998
2-Methyl-2-propanol (tert-Butanol)C₄H₁₀O74.1282-830.789
3-Chloro-2-methylpropeneC₄H₇Cl90.5571-720.925
This compound/Water Azeotrope--93-94-

Experimental Protocols

Pre-Distillation Preparation

Prior to distillation, it is crucial to prepare the crude this compound to remove any non-volatile impurities and excess water, which can interfere with the distillation process.

Protocol:

  • Drying: If the crude product contains a significant amount of water, it should be dried using a suitable drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Add the drying agent to the crude liquid and swirl.

    • Continue adding the drying agent until it no longer clumps together.

    • Filter the mixture to remove the drying agent.

  • Degassing (for vacuum distillation): If vacuum distillation is to be performed, it is advisable to degas the liquid to prevent bumping during the distillation. This can be achieved by stirring the liquid under a gentle vacuum for a short period before heating.

Atmospheric Fractional Distillation

This method is suitable for samples that are thermally stable at their atmospheric boiling point and for separating this compound from less volatile impurities.

Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound (not more than two-thirds of the flask's volume).

    • Add a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Fraction 1 (Azeotrope Removal): If water is present, a fraction will distill at approximately 93-94°C.[1] Collect this fraction in a separate receiving flask until the temperature begins to rise.

    • Fraction 2 (Intermediate Fraction): As the temperature rises, an intermediate fraction containing a mixture of the azeotrope and the pure compound may be collected.

    • Fraction 3 (Pure Product): Collect the main fraction at a stable temperature of 124-128°C.

    • Stop the distillation when a small amount of residue remains in the distilling flask to avoid overheating and potential decomposition.

Vacuum Fractional Distillation

Vacuum distillation is recommended to prevent the thermal decomposition of this compound, as it allows the distillation to be carried out at a lower temperature.

Protocol:

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus, which is similar to the atmospheric setup but includes a vacuum adapter and is connected to a vacuum source through a cold trap.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Charge the flask with the crude product and a magnetic stir bar (boiling chips are not effective under vacuum).

    • Slowly apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating.

    • Collect the fractions based on their boiling points at the reduced pressure. A pressure-temperature nomograph can be used to estimate the boiling points at different pressures.

    • After collecting the desired fraction, cool the system to room temperature before slowly releasing the vacuum to prevent bumping and potential breakage of the glassware.

Quality Control

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

Analytical MethodPurposeTypical Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity and identify any remaining impurities.Column: DB-5ms or equivalent. Injector Temperature: 250°C. Oven Program: Start at 50°C, ramp to 250°C. MS Detector: Scan range 35-300 amu.
Refractive Index A quick check of purity. The refractive index of pure this compound is approximately 1.439 at 20°C.-

A purity of >97% is typically achievable with a properly executed distillation, with yields around 93%.[2]

Safety Precautions

  • Always perform distillations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound is flammable; keep it away from ignition sources.

  • When performing vacuum distillation, inspect all glassware for cracks or defects to prevent implosion. Use a safety screen.

  • Never heat a closed system.

Visualization of Workflows

Purification_Workflow cluster_pre_distillation Pre-Distillation cluster_distillation Fractional Distillation cluster_post_distillation Post-Distillation crude Crude this compound drying Drying (e.g., MgSO4) crude->drying filtration Filtration drying->filtration distillation Distillation Apparatus filtration->distillation fraction1 Collect Azeotrope (93-94°C) distillation->fraction1 Water Present fraction2 Collect Main Fraction (124-128°C) distillation->fraction2 pure_product Purified Product fraction2->pure_product qc Quality Control (GC-MS, Refractive Index) pure_product->qc

Caption: Workflow for the purification of this compound.

Distillation_Logic start Start with Crude Product check_water Water Present? start->check_water remove_azeotrope Distill and Remove Water Azeotrope (93-94°C) check_water->remove_azeotrope Yes distill_product Distill Pure Product (124-128°C) check_water->distill_product No remove_azeotrope->distill_product end Collect Purified Product distill_product->end

Caption: Logical steps for fractional distillation of this compound.

References

Application Notes and Protocols: Safe Handling of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling, use, and disposal of 1-Chloro-2-methyl-2-propanol (CAS No. 558-42-9) in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe research environment.

Chemical and Physical Properties

This compound, also known as 2-Chloro-tert-butyl alcohol, is a flammable liquid that requires specific handling procedures.[1] It is a colorless to light yellow, clear liquid.[1][2] Its key properties are summarized below.

PropertyValueReferences
CAS Number 558-42-9[3]
Molecular Formula C₄H₉ClO[1][2]
Molecular Weight 108.57 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 124-128 °C[5]
Density 1.058 g/mL at 25 °C[6]
Flash Point 38 °C (100.4 °F) - closed cup[6]
Refractive Index n20/D 1.439[6]
Purity >97% or >98%[1]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor (H226).[3] It is also known to cause skin and eye irritation and may cause respiratory irritation.[7][8]

Key Hazards:

  • Flammability: The liquid and its vapors are flammable.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[7][9] Vapors can also form explosive mixtures with air.[3]

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[7][10]

  • Chemical Reactivity: Incompatible with strong oxidizing agents.[11]

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[3] No smoking is permitted in the handling area.[3] Keep the container tightly closed.[3] Ground and bond the container and receiving equipment to prevent static discharge.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[7] Use only non-sparking tools.[9] Wear protective gloves, clothing, and eye/face protection.[7] Wash skin thoroughly after handling.[7] Avoid breathing vapors, mist, or gas.[7]

  • Storage: Store in a cool, well-ventilated place.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., Butyl rubber, Viton) and a lab coat or chemical-resistant apron to prevent skin contact.[10][12]

  • Respiratory Protection: If ventilation is inadequate, use a respirator that follows OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[10] A respirator with a type ABEK (EN14387) filter is recommended.[6]

  • Footwear: Wear anti-static footwear.[3]

Emergency Procedures and First Aid

A clear workflow for emergency response is critical. The following diagram outlines the immediate first aid steps for various exposure routes.

FirstAidProtocol cluster_exposure Exposure Event cluster_actions Immediate First Aid Actions cluster_steps Detailed Steps start Exposure Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_steps 1. Immediately remove all contaminated clothing. [1] 2. Rinse skin with plenty of water and soap. [1] 3. Seek medical attention if irritation persists. [5] skin_contact->skin_steps eye_steps 1. Immediately rinse cautiously with plenty of water for at least 15 minutes, lifting eyelids. [5] 2. Remove contact lenses, if present and easy to do. [5] 3. Seek immediate medical attention. [1] eye_contact->eye_steps inhalation_steps 1. Move person to fresh air. [5] 2. Keep warm and at rest. [11] 3. If not breathing, give artificial respiration. [2] 4. Seek immediate medical attention. [12] inhalation->inhalation_steps ingestion_steps 1. Do NOT induce vomiting. [1] 2. Rinse mouth with water (if person is conscious). [9] 3. Never give anything by mouth to an unconscious person. [2] 4. Seek immediate medical attention. [12] ingestion->ingestion_steps

Caption: First aid protocol for exposure to this compound.

Experimental Protocol: Use as a Solvent and Workup

This protocol outlines the safe use of this compound as a solvent in a small-scale chemical reaction, including the subsequent aqueous workup.

5.1 Scope This protocol applies to reactions using ≤ 50 mL of this compound.

5.2 Materials and Equipment

  • Chemicals: this compound, reaction substrates, appropriate quenching and extraction solvents.

  • Glassware: Round-bottom flask, condenser, separatory funnel, beakers, graduated cylinders.

  • Equipment: Stir plate, heating mantle, certified chemical fume hood, rotary evaporator.

  • PPE: As specified in Section 3.0.

  • Safety: Fire extinguisher (Class B: dry chemical, CO₂), spill kit with inert absorbent material (sand, vermiculite).[13]

5.3 Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling & Reaction cluster_workup 3. Workup & Disposal prep Preparation ppe Don Required PPE (Goggles, Lab Coat, Gloves) fume_hood Ensure Fume Hood is Operational grounding Ground/Bond Equipment (if transferring >5L) dispense Dispense Solvent in Fume Hood grounding->dispense handling Handling & Reaction reaction Perform Reaction Under Inert Atmosphere (if needed) quench Cool and Quench Reaction Carefully extraction Perform Aqueous Extraction in Separatory Funnel quench->extraction workup Workup & Disposal solvent_removal Remove Solvent via Rotary Evaporation waste Segregate & Dispose of Waste Properly

Caption: Workflow for a typical lab reaction using the solvent.

5.4 Step-by-Step Procedure

  • Preparation:

    • Conduct a pre-work risk assessment.

    • Don all required PPE as outlined in Section 3.0.

    • Ensure the chemical fume hood has a certified face velocity.

    • Assemble and check all glassware for cracks or defects.

    • Ensure a spill kit and appropriate fire extinguisher are readily accessible.

  • Reaction Setup:

    • All transfers and dispensing of this compound must be performed inside the chemical fume hood.[7]

    • Use non-sparking tools and ensure proper grounding of equipment for larger volumes to prevent static discharge.[9]

    • Add the solvent to the reaction flask, followed by the reagents.

    • If heating is required, use a heating mantle with a temperature controller. Do not use open flames.[3]

    • Perform the reaction under constant stirring.

  • Reaction Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction mixture as required by the specific chemical transformation.

    • Transfer the cooled mixture to a separatory funnel for aqueous extraction.

    • Vent the separatory funnel frequently, pointing the stopcock away from yourself and others into the back of the fume hood.

    • Separate the organic and aqueous layers.

  • Solvent Removal and Waste Disposal:

    • Dry the organic layer with a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

    • Remove the solvent using a rotary evaporator with a cooled condenser and a vacuum trap.

    • Collect all liquid waste containing this compound in a properly labeled, sealed hazardous waste container.[12][13] The waste should be segregated as "Halogenated Organic Waste."

    • Dispose of contaminated materials (gloves, absorbent paper) in a sealed bag for solid hazardous waste disposal.[11]

Accidental Release and Firefighting

6.1 Accidental Release Measures

  • Minor Spill (in fume hood):

    • Absorb the spill with an inert material such as sand, diatomaceous earth, or universal binding agents.[3]

    • Collect the contaminated material in a sealed container for hazardous waste disposal.[3]

    • Clean the area with soap and water.[11]

  • Major Spill (outside fume hood):

    • Evacuate all non-essential personnel from the area and eliminate all ignition sources.[13]

    • Ventilate the area.

    • Wear a self-contained breathing apparatus and full protective clothing.[3]

    • Contain the spill using absorbent materials and prevent it from entering drains or waterways.[3][9]

    • Follow institutional emergency response procedures.

6.2 Firefighting Measures

  • Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[13] Do not use a direct stream of water, as it may spread the fire.[3]

  • Hazards: Vapors may form explosive mixtures with air.[7] Containers may explode when heated.[7][13] Thermal decomposition can release toxic gases such as hydrogen chloride and carbon monoxide.[7][13]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical clothing.[3][7] Use a water spray to keep fire-exposed containers cool.[13]

References

Application Notes: 1-Chloro-2-methyl-2-propanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Chloro-2-methyl-2-propanol. While its utility as a general-purpose solvent is limited, it serves as a critical bifunctional intermediate in a variety of organic syntheses, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

This compound, also known as Chloro-tert-butyl alcohol, is a halogenated organic compound.[1] It is a colorless to pale yellow liquid at room temperature with a mild, characteristic odor.[1] Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, makes it a versatile building block in organic synthesis.[2]

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₉ClO
Molecular Weight 108.57 g/mol
CAS Number 558-42-9
Appearance Clear colorless to yellow liquid
Density 1.058 g/mL at 25 °C
Boiling Point 124-128 °C
Melting Point -20 °C
Flash Point 38 °C (100.4 °F) - closed cup
Refractive Index n20/D 1.439
pKa 14.16 ± 0.29 (Predicted)
Solubility Soluble in ethanol (B145695) and acetone; slightly miscible with water

Data sourced from multiple references.[1][3][4][5]

Applications in Organic Synthesis

This compound is primarily utilized as a chemical intermediate rather than a conventional solvent. Its value lies in its ability to introduce a tertiary alcohol and a primary chloride into a molecular structure.[2] This dual functionality allows for a range of subsequent chemical transformations.

Key Applications Include:

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the antihypertensive drug lercanidipine (B1674757) and agents targeting the central nervous system.[1][6][7]

  • Synthesis of Polyfunctional Thiols: The compound is used in the synthesis and characterization of new polyfunctional thiols, which are of interest as novel odorants.[3]

  • Agrochemical Formulations: It serves as a precursor in the manufacturing of certain agrochemicals.[1][2]

  • Epoxide Formation: Dehydrochlorination of this compound can lead to the formation of isobutylene (B52900) oxide, a valuable epoxide intermediate.[2]

  • General Organic Synthesis: Its hydroxyl group can undergo esterification and etherification, while the chlorine atom is susceptible to nucleophilic substitution, making it a versatile reagent for building molecular complexity.[2]

The following diagram illustrates a general workflow for utilizing this compound as a synthetic intermediate.

G A This compound B Reaction with Nucleophile (Nu-) A->B SN2 Substitution C Reaction at Hydroxyl Group (e.g., Acylation) A->C Esterification / Etherification F Dehydrochlorination (Base) A->F D Substituted Product (Nu replaces Cl) B->D E Ester or Ether Product C->E G Isobutylene Oxide F->G

General reaction pathways for this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be synthesized and subsequently used as a chemical intermediate.

This modern industrial method avoids the use of large quantities of corrosive acids and reduces waste.[6][7][8] It involves the hydration of 3-chloro-2-methylpropene (B57409) using a solid acid catalyst.[2][6][8]

Materials:

  • 3-chloro-2-methylpropene

  • Deionized water

  • Cation exchange resin (e.g., Zeo-karb)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Filling tube reactor (e.g., 1 meter length, 30 cm diameter)

  • Pumps for continuous flow

  • Receiving tank

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: Pack the filling tube reactor with the cation exchange resin. Set up two inlet feeds at one end of the tube: one for water and one for 3-chloro-2-methylpropene.[6][8]

  • Reaction Initiation: Begin pumping water into the reactor until the tube is filled. Then, start the continuous flow of both water (e.g., at 1 L/h) and 3-chloro-2-methylpropene (e.g., at 500 g/h).[6][8]

  • Temperature Control: Maintain the external temperature of the filling tube between 0-45 °C using a cooling system.[7][8]

  • Collection: Collect the reaction mixture as it flows out of the reactor into a receiving tank.[6][8]

  • Work-up:

    • Allow the collected liquid to separate into aqueous and organic layers.

    • Separate the layers. Extract the aqueous layer twice with dichloromethane.[8]

    • Combine all organic phases.

    • Dry the combined organic layer over anhydrous MgSO₄.[8]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

    • Purify the resulting crude product by fractional distillation to obtain pure this compound (boiling point 124-128 °C).[8] The expected purity is >97%.[8]

The workflow for this synthesis is depicted below.

G cluster_0 Continuous Flow Reaction cluster_1 Work-up & Purification A 3-chloro-2-methylpropene + Water B Packed Bed Reactor (Cation Exchange Resin) 0-45 °C A->B C Reaction Mixture B->C D Phase Separation C->D E Extraction with DCM D->E F Drying (MgSO4) E->F G Distillation F->G H Pure 1-Chloro-2-methyl- 2-propanol G->H

Continuous flow synthesis of this compound.

This protocol is a representative example of using this compound as a substrate in a nucleophilic substitution reaction to form a C-S bond, a key step in the synthesis of polyfunctional thiols.[3]

Materials:

  • This compound

  • Sodium hydrosulfide (B80085) (NaSH)

  • Ethanol (as solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in ethanol under an inert atmosphere.

  • Reagent Addition: Add a solution of sodium hydrosulfide (1.1 equivalents) in ethanol to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thiol product, 1-mercapto-2-methyl-2-propanol.

  • Purification: If necessary, purify the crude product by column chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care.[3] It may cause skin and eye irritation.[1]

  • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-2-methyl-2-propanol synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Inactive Catalyst (Cation Exchange Resin Method) Ensure the cation exchange resin (e.g., Amberlyst-15 or Zeo-karb) is properly activated and packed in the column. Replace with fresh resin if necessary.[1][2]
Inefficient Chlorination (from 2-methyl-2-propanol) Use a suitable chlorinating agent such as thionyl chloride or concentrated hydrochloric acid under controlled temperature conditions.[1][3]
Incomplete Reaction Optimize reaction time. For continuous flow methods, adjust the flow rate of reactants to ensure sufficient residence time in the catalyst bed.[2][4][5]
Suboptimal Reaction Temperature For the hydration of 3-chloro-2-methylpropene (B57409) using a cation exchange resin, maintain the temperature between 0-45°C for optimal conversion.[2][4][5]
Poor Mixing In batch reactions, ensure efficient stirring to promote contact between reactants.

Problem: Presence of Impurities and Side Products

Potential CauseSuggested Solution
Formation of Dimer or Polymer by-products Lower the reaction temperature to minimize side reactions. Ensure a proper stoichiometric ratio of reactants.
Residual Starting Material Increase reaction time or temperature (within the optimal range) to drive the reaction to completion.
Acidic Residue (Sulfuric Acid Method) The traditional method using 80% sulfuric acid for hydration is known to produce acidic wastewater.[1] Consider switching to a solid acid catalyst like a cation exchange resin to minimize acid waste.[2][4][5]
Incomplete Work-up During purification, thoroughly wash the organic layer with a base (e.g., 5% aqueous NaHCO3 solution) to neutralize any remaining acid, followed by washing with deionized water.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Hydration of 3-chloro-2-methylpropene: This can be catalyzed by strong acids like sulfuric acid or, more efficiently, by solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15 or Zeo-karb).[1][2][4][5]

  • Chlorination of 2-methyl-2-propanol (tert-butanol): This involves the reaction of tert-butanol (B103910) with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid.[1][3] This reaction proceeds through an SN1 mechanism, favored by the tertiary alcohol.[1]

  • From 1,2-dichloro-2-methylpropane: While theoretically possible through selective hydrolysis, controlling the reaction to achieve mono-hydrolysis is challenging.[1]

Q2: Which synthesis method generally provides the highest yield?

A2: The hydration of 3-chloro-2-methylpropene using a cation exchange resin in a continuous flow system has been reported to achieve high yields, with product purity greater than 97% and a yield of around 93%.[4][5] This method also offers environmental benefits by reducing acidic wastewater.[2][4]

Q3: How can I purify the final product?

A3: A typical purification protocol involves:

  • Extraction: After the reaction, the organic layer is separated from the aqueous layer. The aqueous layer can be further extracted with a solvent like dichloromethane (B109758) to recover any dissolved product.[4][5]

  • Washing: The combined organic layers are washed with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize any acid, followed by a wash with deionized water.[6]

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate.[4][5][6]

  • Distillation: The final product is isolated and purified by distillation.[6]

Q4: What are the key safety precautions when synthesizing this compound?

A4: this compound is a flammable liquid and can cause skin and eye irritation.[7][8][9] It is important to:

  • Work in a well-ventilated area, such as a fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Keep the compound away from open flames and oxidizing agents.[7]

  • Handle corrosive reagents like concentrated acids and thionyl chloride with extreme care.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialsCatalyst/ReagentReported YieldKey AdvantagesKey Disadvantages
Hydration of 3-chloro-2-methylpropene3-chloro-2-methylpropene, WaterCation Exchange Resin (e.g., Zeo-karb)~93%[4]High yield, "Green" process, continuous flow possible, reduced waste.[2][4][5]Requires specialized column setup.
Hydration of 3-chloro-2-methylpropene3-chloro-2-methylpropene, Water80% Sulfuric Acid70-80%[1]Established industrial method.Generates significant acidic wastewater.[1][2]
Chlorination of 2-methyl-2-propanol2-methyl-2-propanol (tert-butanol)Thionyl chloride or Conc. HClVariableClassic SN1 reaction example.[1]Use of corrosive reagents, potential for side reactions.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Hydration of 3-chloro-2-methylpropene using a Cation Exchange Resin

This protocol is based on the high-yield, continuous flow method.[2][4][5]

Materials:

  • 3-chloro-2-methylpropene

  • Deionized water

  • Cation exchange resin (e.g., Zeo-karb or Amberlyst-15)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Packed column reactor

  • Pumps for continuous feeding

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Column Preparation: Pack a column of appropriate length (e.g., 0.1-100 meters) and diameter (e.g., 0.1-0.5 meter) with the cation exchange resin.[2][4]

  • System Equilibration: Pump deionized water through the column until it is completely filled.

  • Reaction:

    • Set up two separate pumps to feed 3-chloro-2-methylpropene and deionized water into the column.

    • Maintain the column temperature between 0-45°C using a cooling jacket.[2][4][5]

    • Set the flow rates of 3-chloro-2-methylpropene (e.g., 0.5-20 kg/h ) and water (e.g., 1-100 L/h) to achieve the desired residence time.[2][4][5]

  • Collection: Collect the reaction mixture as it elutes from the column. The product will form a separate organic layer.

  • Work-up:

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer twice with dichloromethane.[4][5]

    • Combine all organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate.[4][5]

    • Filter to remove the drying agent.

    • Purify the crude product by distillation to obtain this compound.[4][5]

Visualizations

TroubleshootingWorkflow start Start: Low Yield of This compound check_method Which synthesis method? start->check_method hydration Hydration of 3-chloro-2-methylpropene check_method->hydration Hydration chlorination Chlorination of 2-methyl-2-propanol check_method->chlorination Chlorination check_catalyst Check Catalyst Activity (Cation Exchange Resin) hydration->check_catalyst check_reagent Check Chlorinating Reagent Quality chlorination->check_reagent check_conditions Optimize Reaction Conditions (Temp, Flow Rate, Time) check_catalyst->check_conditions check_reagent->check_conditions check_workup Review Purification/Work-up (Washing, Drying, Distillation) check_conditions->check_workup end Yield Improved check_workup->end

Caption: Troubleshooting workflow for low yield of this compound.

ReactionMechanism reactants 3-chloro-2-methylpropene + H2O catalyst Cation Exchange Resin (H+) reactants->catalyst Protonation of alkene intermediate Tertiary Carbocation Intermediate catalyst->intermediate product This compound intermediate->product Nucleophilic attack by H2O

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Common side products in the synthesis of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-methyl-2-propanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the formation of unwanted side products.

Issue 1: Formation of Isobutene (2-Methylpropene) during Synthesis from tert-Butanol (B103910)

Question: During the synthesis of this compound from tert-butanol and hydrochloric acid, my product is contaminated with a significant amount of isobutene. How can I minimize the formation of this side product?

Answer: The formation of isobutene is a common issue in this synthesis route, arising from a competing elimination (E1) reaction. The desired synthesis of this compound proceeds through a nucleophilic substitution (SN1) mechanism. Both reactions share a common carbocation intermediate. To favor the SN1 pathway and minimize the E1 reaction, consider the following troubleshooting steps:

  • Temperature Control: The elimination reaction is more sensitive to temperature changes than the substitution reaction. Maintaining a low reaction temperature is crucial. It is recommended to carry out the reaction in an ice bath to keep the temperature below 25°C.

  • Acid Concentration: While a strong acid is necessary to protonate the hydroxyl group of tert-butanol, excessively high concentrations or highly acidic conditions at elevated temperatures can promote dehydration to isobutene. Use concentrated hydrochloric acid but avoid heating the reaction mixture.

  • Reaction Time: Allowing the reaction to proceed for an extended period at room temperature without cooling can lead to an increase in isobutene formation. It is advisable to stir the reaction mixture overnight at a controlled, cool temperature.

Issue 2: Presence of 1,2-Dichloro-2-methylpropane (B1581248) in the Product

Question: My synthesis of this compound, which involves the hydration of 3-chloro-2-methylpropene (B57409), shows the presence of 1,2-dichloro-2-methylpropane. What is the cause and how can it be prevented?

Answer: The formation of 1,2-dichloro-2-methylpropane is a potential side reaction, particularly when using methods that may generate free chloride ions in acidic conditions. This can occur in analogous chlorohydrin syntheses where a cyclic chloronium ion intermediate is attacked by a chloride ion instead of a water molecule.[1] To minimize the formation of this di-chlorinated byproduct, the following strategies are recommended:

  • Choice of Catalyst: Using a solid acid catalyst, such as a cation exchange resin, has been shown to reduce the generation of byproducts compared to using strong mineral acids like sulfuric acid.[2][3]

  • Control of Chloride Ion Concentration: If using a method that involves in-situ generation of hypochlorous acid, ensure that the concentration of hydrochloric acid is minimized. One approach is to use a system that is substantially free of chloride ions.

  • Reaction Medium: Conducting the reaction in a predominantly aqueous medium helps to favor the attack of water on the intermediate, leading to the desired chlorohydrin.

Issue 3: Formation of Isobutylene (B52900) Oxide

Question: I have detected isobutylene oxide in my final product. What reaction conditions lead to its formation and how can I avoid it?

Answer: Isobutylene oxide can be formed from this compound through an intramolecular Williamson ether synthesis, which is essentially a dehydrochlorination reaction. This is more likely to occur under basic conditions.

  • pH Control: Avoid basic conditions during the workup of the reaction mixture. If a base is used to neutralize excess acid, it should be done carefully at low temperatures with a dilute basic solution.

  • Distillation Conditions: During purification by distillation, localized high temperatures or the presence of basic impurities can promote the formation of isobutylene oxide. Distillation under reduced pressure is recommended to lower the boiling point and minimize thermal decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The common side products depend on the synthetic route:

  • From tert-Butanol and HCl: The primary side product is isobutene (2-methylpropene) due to a competing E1 elimination reaction. Unreacted tert-butanol can also be present as an impurity.

  • From 3-Chloro-2-methylpropene and Water: Potential side products include 1,2-dichloro-2-methylpropane and isobutylene oxide . The formation of the dichloro-compound is more likely in the presence of excess chloride ions, while isobutylene oxide can form under basic conditions.

Q2: How can I qualitatively and quantitatively analyze the purity of my this compound product?

A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of your product. By comparing the retention times and mass spectra of the peaks in your sample to those of authentic standards of this compound and the potential side products (isobutene, 1,2-dichloro-2-methylpropane, and isobutylene oxide), you can identify the components of your mixture. The peak areas in the gas chromatogram can be used to determine the relative amounts of each component, providing a quantitative measure of purity.

Quantitative Data on Side Product Formation

The following table summarizes the expected side products and conditions that influence their formation. Precise quantitative data is highly dependent on the specific reaction conditions and experimental setup.

Synthesis RouteDesired ProductCommon Side Product(s)Conditions Favoring Side Product Formation
tert-Butanol + HClThis compoundIsobutene (2-Methylpropene)High temperature, prolonged reaction time at room temperature.
3-Chloro-2-methylpropene + H₂OThis compound1,2-Dichloro-2-methylpropane, Isobutylene OxideExcess chloride ions, use of strong mineral acids (for dichloro-compound); basic pH, high temperature during workup/distillation (for oxide).

Experimental Protocols

Protocol 1: Synthesis of this compound from tert-Butanol

This protocol is adapted from the synthesis of tert-butyl chloride and aims to minimize the formation of isobutene.

Materials:

  • tert-Butanol

  • Concentrated Hydrochloric Acid

  • Ice

  • 5% Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a separatory funnel, place 74 g (1 mole) of tert-butanol and 247 mL (3 moles) of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath.

  • Shake the funnel intermittently for 20 minutes, releasing the internal pressure frequently.

  • Allow the layers to separate.

  • Separate the upper organic layer and wash it with a 5% sodium bicarbonate solution, followed by water until neutral.

  • Dry the organic layer with anhydrous calcium chloride.

  • Filter the dried product and purify by distillation, collecting the fraction boiling between 124-128 °C.

Protocol 2: Synthesis of this compound from 3-Chloro-2-methylpropene

This protocol utilizes a cation exchange resin to minimize byproduct formation.[2][3]

Materials:

  • 3-Chloro-2-methylpropene

  • Deionized Water

  • Cation exchange resin (e.g., Amberlyst 15)

  • Packed-bed reactor or suitable reaction vessel

  • Extraction solvent (e.g., dichloromethane)

  • Anhydrous Magnesium Sulfate

  • Distillation apparatus

Procedure:

  • Pack a column with the cation exchange resin.

  • Feed a mixture of 3-chloro-2-methylpropene and water through the column at a controlled flow rate.

  • Maintain the reaction temperature between 0-45°C.

  • Collect the reaction mixture at the outlet.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and purify the product by distillation under reduced pressure.

Visualizations

Synthesis_Pathways cluster_0 Synthesis from tert-Butanol cluster_1 Synthesis from 3-Chloro-2-methylpropene tert-Butanol tert-Butanol Carbocation Intermediate Carbocation Intermediate tert-Butanol->Carbocation Intermediate  + H+ This compound This compound Carbocation Intermediate->this compound  + Cl- (SN1) Isobutene Isobutene Carbocation Intermediate->Isobutene  - H+ (E1) 3-Chloro-2-methylpropene 3-Chloro-2-methylpropene Intermediate Intermediate 3-Chloro-2-methylpropene->Intermediate  + H2O, H+ Main_Product_2 This compound Intermediate->Main_Product_2  + H2O Dichloro_Side_Product 1,2-Dichloro-2-methylpropane Intermediate->Dichloro_Side_Product  + Cl- Oxide_Side_Product Isobutylene Oxide Main_Product_2->Oxide_Side_Product  - HCl (Base)

Caption: Reaction pathways for the synthesis of this compound and the formation of common side products.

Troubleshooting_Workflow Start Product Contaminated with Side Product Identify_Side_Product Identify Side Product(s) via GC-MS Start->Identify_Side_Product Check_Isobutene Isobutene Detected? Identify_Side_Product->Check_Isobutene Check_Dichloro 1,2-Dichloro-2-methylpropane Detected? Check_Isobutene->Check_Dichloro No Action_Isobutene Lower Reaction Temperature Control Reaction Time Check_Isobutene->Action_Isobutene Yes Check_Oxide Isobutylene Oxide Detected? Check_Dichloro->Check_Oxide No Action_Dichloro Use Cation Exchange Resin Minimize [Cl-] Check_Dichloro->Action_Dichloro Yes Action_Oxide Ensure Neutral/Acidic Workup Use Reduced Pressure Distillation Check_Oxide->Action_Oxide Yes End Pure this compound Check_Oxide->End No Action_Isobutene->End Action_Dichloro->End Action_Oxide->End

Caption: A troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2-methyl-2-propanol. Below you will find detailed information on identifying and removing common impurities, experimental protocols for various purification techniques, and solutions to common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound often depend on the synthetic route used for its preparation.

  • From the reaction of tert-butanol (B103910) with hydrochloric acid: Unreacted tert-butanol and isobutene (formed by elimination) are potential impurities.

  • From the hydration of 2-methyl-3-chloropropene: Unreacted 2-methyl-3-chloropropene and potential byproducts from the use of acid catalysts (such as sulfuric acid) may be present.[1][2] Industrial processes using this method may also introduce dichloromethane (B109758) from extraction steps.[2]

Q2: How can I assess the purity of my this compound sample?

A2: The most common and effective method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique can separate volatile impurities and provide information about their identity and relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q3: What is the most common industrial method for purifying this compound?

A3: The most common industrial purification method is rectification, which is a form of fractional distillation.[2] This process is effective at removing impurities with different boiling points and can yield purities greater than 97%.[4]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification of this compound.

Distillation Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product purity is low after distillation. - Inefficient fractionating column.- Boiling points of the product and impurity are too close.- Distillation rate is too high.- Use a fractionating column with a higher number of theoretical plates.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.- Reduce the heating rate to allow for better separation.
Product is co-distilling with water. - Incomplete drying of the crude product before distillation.- Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.[2]
Product decomposes in the distillation pot. - The distillation temperature is too high.- Use vacuum distillation to lower the boiling point of the product and reduce the risk of thermal decomposition.
Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
The compound does not crystallize upon cooling. - Too much solvent was used.- The solution is not saturated.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The yield is low. - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. - The solvent system (eluent) is too polar or not polar enough.- The column was not packed properly.- The column was overloaded with the crude sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Ensure the column is packed uniformly without any air bubbles or channels.- Use an appropriate amount of crude material for the size of the column.
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
The collected fractions are still impure. - The fractions were not collected in small enough volumes.- Collect smaller fractions to better isolate the pure compound.

Data Presentation

The following table summarizes the effectiveness of different purification methods for this compound.

Purification MethodTypical Purity AchievedTypical YieldNotes
Fractional Distillation > 97%[4]80-95%Most common industrial method. Effective for removing impurities with different boiling points.
Recrystallization > 98% (estimated)60-80%Good for removing small amounts of impurities. Requires finding a suitable solvent system.
Column Chromatography > 99% (estimated)50-75%Can achieve very high purity but is less practical for large quantities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is based on industrial methods for purifying this compound.[2]

  • Workup of Crude Product:

    • If the crude product is from a reaction in an aqueous medium, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and then a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a Vigreux or packed column.

    • Place the crude this compound in the distillation flask with a few boiling chips.

    • Slowly heat the flask.

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at the boiling point of this compound (124-128 °C at atmospheric pressure).

    • Monitor the temperature at the head of the column closely. A stable boiling point indicates a pure fraction.

Protocol 2: Purification by Recrystallization (General Procedure)

Since this compound is a liquid at room temperature, this protocol would be suitable for solid derivatives or if the compound itself can be crystallized at low temperatures. A mixed solvent system is often effective for such compounds.[5]

  • Solvent Selection:

    • Choose a "good" solvent in which this compound is soluble at room temperature (e.g., ethanol, acetone).[6]

    • Choose a "poor" solvent in which this compound is insoluble (e.g., water, hexane).[6] The two solvents must be miscible.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold solvent mixture.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is a general procedure for the purification of chlorohydrins and can be adapted for this compound.[7]

  • Preparation:

    • Choose a suitable stationary phase (e.g., silica (B1680970) gel).

    • Select an appropriate eluent system by performing TLC analysis of the crude product with various solvent mixtures (e.g., gradients of hexane (B92381) and ethyl acetate).

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Gradually increase the polarity of the eluent if necessary to elute the product.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Workflow Purification Workflow for this compound start Crude this compound purity_check1 Assess Purity (e.g., GC-MS) start->purity_check1 distillation Fractional Distillation purity_check1->distillation Impurities with different B.P. Large scale recrystallization Recrystallization purity_check1->recrystallization Small amount of impurities Solid product chromatography Column Chromatography purity_check1->chromatography High purity needed Small scale purity_check2 Assess Purity distillation->purity_check2 purity_check3 Assess Purity recrystallization->purity_check3 purity_check4 Assess Purity chromatography->purity_check4 purity_check2->chromatography Further purification needed end Pure this compound purity_check2->end Purity sufficient purity_check3->distillation Further purification needed purity_check3->end Purity sufficient purity_check4->end Purity sufficient

Caption: Decision workflow for selecting a purification method for this compound.

References

Optimizing reaction conditions for the chlorination of 2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 2-methyl-2-propanol (tert-butanol) to synthesize tert-butyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of 2-methyl-2-propanol with hydrochloric acid?

A1: The reaction proceeds through a substitution nucleophilic unimolecular (SN1) mechanism.[1][2][3] This is because 2-methyl-2-propanol is a tertiary alcohol, which can form a relatively stable tertiary carbocation intermediate.[3][4] The first step involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). The departure of water results in the formation of a tert-butyl carbocation. Finally, the chloride ion acts as a nucleophile, attacking the carbocation to form tert-butyl chloride.[1][4]

Q2: What are the expected physical properties of the starting material and the product?

A2: Key physical properties are summarized in the table below.

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
2-Methyl-2-propanol74.120.7758325–26
2-Chloro-2-methylpropane92.570.8551–52-25
Hydrochloric Acid (37%)36.461.18--

Source:[1]

Q3: What safety precautions should be taken during this experiment?

A3: Concentrated hydrochloric acid is corrosive and its fumes are toxic, so it should be handled in a fume hood while wearing gloves and safety goggles.[5][6] 2-methyl-2-propanol and the product, 2-chloro-2-methylpropane, are flammable and should be kept away from open flames.[6] During the workup with sodium bicarbonate, carbon dioxide gas is produced, which can cause pressure buildup in a separatory funnel; therefore, frequent venting is necessary.[4][5][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure sufficient reaction time. Some protocols suggest shaking the mixture for at least 20 minutes, while others allow the reaction to stir overnight.[2][8] Vigorous shaking or stirring is crucial to ensure proper mixing of the immiscible layers.[9]
Loss of Volatile Product The product, tert-butyl chloride, is volatile with a boiling point of 51-52°C.[1] Keep the reaction and collection vessels covered or cool to minimize evaporation.
Side Reactions The formation of isobutene through an elimination (E1) reaction is a common side reaction that competes with the SN1 substitution.[7] This is more likely at higher temperatures. Maintaining a controlled temperature, such as using an ice bath during initial mixing, can help minimize this.[8]
Reagent Quality Use concentrated hydrochloric acid as specified in the protocols.[2][10][11] The use of old or less concentrated acid can lead to lower yields.

Problem 2: Cloudy or Impure Product

Possible Cause Troubleshooting Step
Water Contamination The product layer may appear cloudy due to residual water.[4] To remove water, the organic layer should be treated with a drying agent like anhydrous calcium chloride or sodium sulfate.[4][8][11]
Unreacted Starting Material Unreacted 2-methyl-2-propanol may be present in the product.[8] The purity of the product can be checked using techniques like IR spectroscopy (looking for the disappearance of the broad -OH band around 3400 cm⁻¹) or gas chromatography.[3][8] Purification by distillation is recommended to separate the product from the higher-boiling alcohol.[8][11]
Residual Acid The crude product will contain unreacted hydrochloric acid. This can be removed by washing the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is neutral.[10][11] Be cautious as this produces CO₂ gas.[4][5][7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Chloride

This protocol is a common undergraduate laboratory procedure.

  • In a separatory funnel, combine 2-methyl-2-propanol and concentrated hydrochloric acid.[2][11]

  • Shake the funnel for 15-20 minutes, frequently venting to release any pressure.[2][11]

  • Allow the layers to separate. The upper layer is the organic product, tert-butyl chloride.[4][5]

  • Drain and discard the lower aqueous layer.[2][4]

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[10][11] Again, vent frequently.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with water.[11]

  • Dry the organic layer with a suitable drying agent like anhydrous calcium chloride or sodium sulfate.[8][11]

  • Purify the final product by simple distillation, collecting the fraction that boils between 49.5–52°C.[11]

Quantitative Data from Various Protocols

Parameter Protocol A Protocol B Protocol C
2-Methyl-2-propanol 10.0 mmol (0.741 g)1 mole (74 g)12.4 g
Conc. Hydrochloric Acid 30 mmol (3.0 g)3 moles (247 cc)21 mL
Reaction Time Stirred overnight15-20 minutes shaking20 minutes frequent shaking
Reaction Temperature Cooled in an ice bath initially, then room temperatureRoom temperatureRoom temperature
Reported Yield Not specified78-88%Not specified

Sources: Protocol A[8], Protocol B[11], Protocol C[2]

Visualizations

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack tBuOH 2-Methyl-2-propanol tBuOH2+ Protonated Alcohol tBuOH->tBuOH2+ + H⁺ HCl HCl Cl- Cl⁻ HCl->Cl- - H⁺ tBu+ tert-Butyl Carbocation tBuOH2+->tBu+ - H₂O tBuCl tert-Butyl Chloride tBu+->tBuCl + Cl⁻ H2O H₂O

Caption: SN1 reaction mechanism for the chlorination of 2-methyl-2-propanol.

Experimental_Workflow Start Start Reaction 1. Mix 2-Methyl-2-propanol and conc. HCl Start->Reaction Separation1 2. Separate Aqueous and Organic Layers Reaction->Separation1 Wash_Bicarb 3. Wash with NaHCO₃ Solution Separation1->Wash_Bicarb Separation2 4. Separate Layers Wash_Bicarb->Separation2 Wash_Water 5. Wash with Water Separation2->Wash_Water Separation3 6. Separate Layers Wash_Water->Separation3 Drying 7. Dry with Anhydrous Salt Separation3->Drying Distillation 8. Purify by Distillation Drying->Distillation Product Pure tert-Butyl Chloride Distillation->Product

Caption: General experimental workflow for the synthesis and purification of tert-butyl chloride.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Completion Reaction Complete? Problem->Check_Completion Check_Purity Product Pure? Problem->Check_Purity Check_Completion->Check_Purity Yes Incomplete Increase Reaction Time/ Improve Mixing Check_Completion->Incomplete No Impure Perform Purification Steps: - Washing (NaHCO₃, H₂O) - Drying (Anhydrous Salt) - Distillation Check_Purity->Impure No Success Optimized Reaction Check_Purity->Success Yes Side_Reaction Check for Side Reactions (e.g., E1 Elimination) Incomplete->Side_Reaction Impure->Success

Caption: Troubleshooting logic for the chlorination of 2-methyl-2-propanol.

References

Technical Support Center: Purification of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-methyl-2-propanol (CAS No: 558-42-9). The following sections offer solutions to common challenges, detailed experimental protocols, and data to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as 2-methyl-2-propanol (tert-butanol) or 3-chloro-2-methylpropene.[1]

  • Side-Reaction Products: Dehydration of the tertiary alcohol can lead to the formation of 2-methylpropene (isobutene).[2]

  • Reagents and Solvents: Residual acids (e.g., HCl, H₂SO₄), bases used for neutralization (e.g., NaHCO₃), extraction solvents (e.g., dichloromethane), and water.[1][2][3]

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other chlorinated isomers could potentially form.

Q2: Which purification techniques are most effective for this compound?

A2: The most suitable purification methods are fractional distillation and a thorough aqueous workup.

  • Aqueous Workup: Involves washing the crude product with water and a mild base (like sodium bicarbonate solution) to remove acids and water-soluble impurities.[2]

  • Fractional Distillation: This is the primary method for separating the target compound from less volatile or more volatile organic impurities based on differences in boiling points.[3] Given the boiling point of this compound, vacuum distillation can be employed to reduce the risk of thermal decomposition.[4]

  • Drying: Before distillation, the organic layer must be dried using an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[2][3]

  • Chromatography: Gas chromatography (GC) is primarily used for assessing the purity of the final product.[1] While column chromatography is a powerful purification technique, fractional distillation is often more practical and scalable for this specific compound.

Q3: Is this compound prone to decomposition during purification?

A3: Yes, thermal stress and contact with certain reagents can cause decomposition. The compound is a tertiary alcohol, which can be susceptible to elimination reactions (dehydrochlorination) to form an alkene, especially at elevated temperatures or in the presence of strong bases.[4][5] The Safety Data Sheet advises keeping the compound away from heat and incompatible materials such as oxidizing agents and strong acids or bases.[6] Thermal decomposition can lead to the release of irritating gases like hydrogen chloride.[7]

Q4: What are the critical physical properties to consider during purification?

A4: The key physical properties are the boiling point, density, and solubility of this compound and its potential impurities. These properties dictate the parameters for separation via distillation and extraction. For instance, the significant difference in boiling points between the product and common starting materials allows for effective separation by fractional distillation. Its slight miscibility in water is also a key factor in designing an effective aqueous workup.[2][8]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 558-42-9108.57124-128[9]1.058[9]
2-Methyl-2-propanol (tert-Butanol)75-65-074.1282.40.781
3-Chloro-2-methylpropene563-47-390.5571-720.925
2-Methylpropene (Isobutene)115-11-756.11-7N/A (Gas)
Dichloromethane75-09-284.9339.61.326

Troubleshooting Guide

Problem 1: Product purity is low after fractional distillation.

Possible Cause Troubleshooting Step
Inefficient Fractionation: The distillation column may have insufficient theoretical plates to separate components with close boiling points.[4]Solution: Use a longer fractionating column (e.g., Vigreux or packed column). Ensure the column is properly insulated to maintain a thermal gradient.
Distillation Rate Too Fast: A high distillation rate prevents the establishment of vapor-liquid equilibrium, leading to poor separation.Solution: Reduce the heating rate to collect the distillate at a slow, steady rate (e.g., 1-2 drops per second).
Thermal Decomposition: High still pot temperatures may be causing the product to decompose, generating new impurities.[7]Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[4] Ensure the heating mantle temperature is not excessively high.

Problem 2: An emulsion forms during the aqueous workup, making layer separation difficult.

Possible Cause Troubleshooting Step
Vigorous Shaking: Excessively vigorous shaking of the separatory funnel can create a stable emulsion.Solution: Use gentle, repeated inversions of the separatory funnel for mixing instead of vigorous shaking.
Insufficient Ionic Strength: The aqueous layer may not have high enough ionic strength to effectively break the emulsion.Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps force the separation of the organic layer.

Problem 3: The final product is "wet" (contains residual water), even after drying.

Possible Cause Troubleshooting Step
Insufficient Drying Agent: Not enough anhydrous salt was used to absorb all the dissolved water.Solution: Add more drying agent until some of it remains free-flowing and does not clump together.[2]
Inadequate Contact Time: The drying agent was not in contact with the solution long enough to be effective.Solution: Allow the solution to stand over the drying agent for at least 10-15 minutes with occasional swirling.[2]
Saturated Drying Agent: The drying agent used was old or had been exposed to atmospheric moisture.Solution: Use fresh, anhydrous drying agent from a tightly sealed container.

Experimental Protocols

Protocol 1: General Purification via Aqueous Workup and Fractional Distillation

This protocol assumes the crude product is in an organic solvent or is the crude liquid itself.

  • Acid Removal: Transfer the crude product to a separatory funnel. Wash the organic layer by adding an equal volume of deionized water, gently inverting the funnel several times, and then draining the aqueous layer.

  • Neutralization: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2] Stopper the funnel and invert gently, making sure to vent frequently to release the CO₂ gas produced. Continue washing until the aqueous layer is basic (test with litmus (B1172312) paper). Drain the aqueous layer.

  • Final Wash: Wash the organic layer one more time with a saturated NaCl solution (brine) to aid in the removal of dissolved water. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in portions, swirling after each addition, until some of the drying agent no longer clumps.[2][3]

  • Filtration: Filter the dried solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a round-bottom flask suitable for distillation.

  • Distillation:

    • If an extraction solvent was used, first remove the solvent using simple distillation or a rotary evaporator.

    • Set up a fractional distillation apparatus. Use a fractionating column between the distillation flask and the condenser.

    • Heat the flask gently. Discard any initial low-boiling fractions (forerun).

    • Collect the fraction that distills at the boiling point of this compound (approx. 124-128 °C at atmospheric pressure).[9] Monitor the temperature at the still head closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.

  • Purity Analysis: Analyze the collected fraction(s) by Gas Chromatography (GC) to confirm purity.[1]

Mandatory Visualizations

Purification_Workflow cluster_synthesis Crude Product Generation cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Quality Control Crude Crude Reaction Mixture Wash_H2O 1. Water Wash Crude->Wash_H2O Wash_Bicarb 2. NaHCO3 Wash Wash_H2O->Wash_Bicarb Wash_Brine 3. Brine Wash Wash_Bicarb->Wash_Brine Drying 4. Drying (e.g., MgSO4) Wash_Brine->Drying Filtration 5. Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Pure_Product Purified Product Distillation->Pure_Product GC_Analysis GC Purity Analysis Pure_Product->GC_Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Distillation Check_BP Is boiling point stable during collection? Start->Check_BP Check_Column Is the fractionating column efficient? Check_BP->Check_Column Yes Sol_Impurity Resolution: Impurities have close boiling points. Check_BP->Sol_Impurity No Check_Rate Is the distillation rate slow and steady? Check_Column->Check_Rate Yes Sol_Column Action: Use a longer or more efficient column. Check_Column->Sol_Column No Sol_Rate Action: Reduce heating rate. Check_Rate->Sol_Rate No Sol_Decomp Resolution: Possible thermal decomposition. Consider vacuum distillation. Check_Rate->Sol_Decomp Yes

Caption: Troubleshooting decision tree for low purity after distillation.

References

Preventing the formation of byproducts in 1-Chloro-2-methyl-2-propanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of byproducts during reactions involving 1-Chloro-2-methyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in reactions with this compound?

A1: The primary byproducts in reactions of this compound stem from competing substitution (SN1, SN2) and elimination (E1, E2) pathways. The most common byproduct is isobutylene (B52900) oxide , formed via an intramolecular Williamson ether synthesis (dehydrochlorination).[1][2] Other potential byproducts include 2-methyl-1-propene from elimination and 2-methyl-2-propanol through hydrolysis or reduction of the chloro group.[2] In some cases, with strong bases like sodium hydroxide (B78521), the epoxide can be further hydrolyzed to 2-methyl-1,2-propanediol .[1]

Q2: How does the structure of this compound influence byproduct formation?

A2: The structure of this compound is a key factor in its reactivity and the propensity for byproduct formation. The chlorine atom is attached to a primary carbon, which would typically favor SN2 reactions. However, the adjacent tertiary carbon atom creates significant steric hindrance , which can impede the backside attack required for an SN2 mechanism, thereby slowing down the desired substitution reaction.[3][4][5] This steric hindrance can make the competing elimination reaction (E2) more favorable.

Q3: What is the primary mechanism leading to the formation of isobutylene oxide?

A3: Isobutylene oxide is primarily formed through an intramolecular nucleophilic substitution, also known as intramolecular Williamson ether synthesis. The reaction is initiated by a base, which deprotonates the tertiary hydroxyl group to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the cyclic ether (epoxide).[2]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and significant formation of isobutylene oxide.

Possible Cause: The reaction conditions favor the intramolecular cyclization (elimination) over the intermolecular nucleophilic substitution. This is often due to the choice of base, solvent, or temperature.

Solutions:

  • Choice of Base: Use a non-hindered, strong nucleophile that is a relatively weak base if possible. If a strong base is required for the desired reaction, consider using a bulky, non-nucleophilic base to minimize deprotonation of the substrate's hydroxyl group.

  • Solvent Selection: The choice of solvent can significantly influence the reaction pathway.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more reactive.[4]

    • Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination reactions.[6] Water, in particular, encourages substitution over elimination.[6]

  • Temperature Control: Higher temperatures generally favor elimination reactions over substitution reactions.[6] Therefore, running the reaction at a lower temperature may help to minimize the formation of isobutylene oxide.

  • Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed. PTC can facilitate the transfer of the nucleophile to the organic phase, increasing the rate of the desired substitution reaction and potentially reducing the formation of byproducts.[7][8][9]

Issue 2: Formation of 2-methyl-1-propene as a major byproduct.

Possible Cause: The reaction conditions are promoting an E2 elimination pathway, where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group.

Solutions:

  • Base Selection: Use a less sterically hindered base. Bulky bases tend to favor elimination. A higher concentration of a strong, non-nucleophilic base will also favor elimination.[6]

  • Solvent: Using pure ethanol (B145695) as a solvent with sodium or potassium hydroxide is known to encourage elimination.[6] To favor substitution, a higher proportion of water in the solvent mixture is recommended.[6]

  • Temperature: As with isobutylene oxide formation, lower temperatures will generally disfavor elimination reactions.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Substitution vs. Elimination Pathways

FactorCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2/Epoxide)Reference(s)
Substrate Primary Halide (less steric hindrance)Tertiary Halide (more stable carbocation for E1)[6]
Nucleophile/Base Strong, non-hindered nucleophileStrong, sterically hindered base[5]
Solvent Polar aprotic (e.g., DMSO, DMF)Polar protic (e.g., Ethanol)[4][6]
Temperature Lower TemperatureHigher Temperature[6]
Base Concentration Lower ConcentrationHigher Concentration[6]

Experimental Protocols

Protocol 1: Minimizing Byproducts in Nucleophilic Substitution using Phase-Transfer Catalysis

This protocol provides a general guideline for a nucleophilic substitution reaction on this compound using a phase-transfer catalyst to enhance the yield of the desired substitution product and minimize the formation of isobutylene oxide.

Materials:

  • This compound

  • Nucleophile (e.g., sodium cyanide, sodium azide)

  • Toluene (B28343) (or another suitable organic solvent)

  • Water

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the nucleophile in water.

  • Add the phase-transfer catalyst to the aqueous solution (typically 1-5 mol% relative to the substrate).

  • Add this compound dissolved in toluene to the flask.

  • Stir the biphasic mixture vigorously at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, stop the reaction and allow the layers to separate in a separatory funnel.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography or distillation).

Protocol 2: Synthesis of this compound with Reduced Byproduct Formation

This protocol is adapted from a patented method for the synthesis of this compound that reports high yield and purity by using a solid acid catalyst in a continuous flow system.

Materials:

  • 2-methyl-3-chloropropene

  • Deionized water

  • Cation exchange resin (e.g., Zeo-karb)

  • Packed bed reactor (e.g., a column packed with the cation exchange resin)

  • Pumps for delivering reactants

  • Temperature control system (e.g., a cooling jacket)

  • Collection vessel

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Distillation apparatus

Procedure:

  • Pack a column reactor with the cation exchange resin.

  • Equilibrate the packed column by pumping water through it.

  • Set the temperature of the reactor to the desired range (e.g., 0-5 °C) using a cooling jacket.

  • Simultaneously pump 2-methyl-3-chloropropene and water through the packed column at controlled flow rates (e.g., 0.5-20 kg/h for the alkene and 1-100 L/h for water).

  • Collect the reaction mixture as it elutes from the column.

  • Allow the collected liquid to separate into aqueous and organic layers.

  • Extract the aqueous layer with dichloromethane to recover any dissolved product.

  • Combine the organic layer and the dichloromethane extracts.

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Purify the crude product by distillation to obtain this compound.

Visualizations

Byproduct_Formation_Pathways This compound This compound Substitution_Product Substitution Product (SN1/SN2) This compound->Substitution_Product Nucleophile Isobutylene_Oxide Isobutylene Oxide (Intramolecular Elimination) This compound->Isobutylene_Oxide Base (intramolecular) 2-Methyl-1-propene 2-Methyl-1-propene (E1/E2) This compound->2-Methyl-1-propene Base (intermolecular) Troubleshooting_Byproduct_Formation cluster_issue High Byproduct Formation cluster_solutions Potential Solutions Issue High Isobutylene Oxide or 2-Methyl-1-propene Temp Lower Temperature Issue->Temp High temp favors elimination Solvent Change Solvent (e.g., to polar aprotic for SN2) Issue->Solvent Solvent choice is critical Base Modify Base/Nucleophile (Strength, Steric Hindrance) Issue->Base Base properties influence pathway PTC Use Phase-Transfer Catalyst Issue->PTC For biphasic systems Experimental_Workflow_PTC Start Start: Biphasic Reaction Setup Reactants Combine Aqueous Nucleophile, Organic Substrate, and PTC Start->Reactants Reaction Vigorous Stirring at Controlled Temperature Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Separation and Extraction Monitoring->Workup Purification Drying and Solvent Removal Workup->Purification Product Purified Substitution Product Purification->Product

References

Troubleshooting low yield in 1-Chloro-2-methyl-2-propanol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the preparation of 1-Chloro-2-methyl-2-propanol.

Troubleshooting Low Yield: A Step-by-Step Guide

Low or inconsistent yields can be a significant issue in the synthesis of this compound. This guide addresses common problems and their solutions for the two primary synthetic routes.

Route 1: Chlorination of 2-Methyl-2-propanol (tert-Butanol)

This method proceeds via an SN1 mechanism, which involves the formation of a tertiary carbocation intermediate. Controlling the fate of this intermediate is crucial for achieving a high yield.

Frequently Asked Questions (FAQs):

Q1: My yield of this compound is significantly lower than expected. What are the most likely causes?

A1: Low yield in this SN1 reaction is often attributed to a competing elimination reaction (E1). The tertiary carbocation intermediate can be deprotonated, typically by water or the alcohol itself, to form 2-methylpropene (isobutylene), a gaseous byproduct that escapes the reaction mixture, thus lowering the potential yield of the desired substitution product.

Q2: How can I minimize the competing elimination reaction?

A2: Temperature control is critical. The elimination reaction is favored at higher temperatures. Therefore, running the reaction at a reduced temperature, typically in an ice bath (0-5 °C), will significantly favor the substitution pathway.

Q3: I observe a layer of unreacted tert-butanol (B103910) in my workup. What could be the reason?

A3: This could be due to several factors:

  • Insufficient Acid Catalyst: Concentrated hydrochloric acid acts as both the chlorine source and the catalyst to protonate the hydroxyl group of the alcohol, making it a good leaving group (water). An insufficient amount of acid will result in incomplete conversion.

  • Inadequate Reaction Time: While the reaction is relatively fast, allowing for sufficient reaction time with vigorous stirring ensures complete mixing and reaction.

  • Poor Mixing: If the biphasic mixture is not stirred effectively, the reaction will be slow and incomplete.

Q4: During the workup, my product appears cloudy. What does this indicate?

A4: A cloudy appearance in the organic layer typically indicates the presence of water. It is crucial to thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before the final distillation or evaporation of the solvent.

Route 2: Hydration of 3-Chloro-2-methylpropene (B57409)

This industrial method involves the acid-catalyzed hydration of an alkene.

Frequently Asked Questions (FAQs):

Q1: What are the key parameters to control for a high yield in the hydration of 3-chloro-2-methylpropene?

A1: The key parameters include:

  • Catalyst Concentration: Traditionally, 80% sulfuric acid is used. The concentration of the acid is crucial for efficient protonation of the alkene.[1]

  • Temperature: The reaction temperature needs to be carefully controlled, typically in the range of 0-45 °C, to prevent side reactions.[1]

  • Water to Alkene Ratio: The molar ratio of water to the alkene will influence the reaction equilibrium and rate.

Q2: Are there greener alternatives to using concentrated sulfuric acid?

A2: Yes, a more environmentally friendly approach involves using a solid cation exchange resin (e.g., Zeo-karb) as the catalyst in a continuous flow system.[1] This method has been shown to achieve high conversion and purity while significantly reducing the generation of acidic wastewater.[1]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of this compound.

Synthesis RouteReactantsCatalystTemperatureReported YieldKey Considerations
Chlorination2-Methyl-2-propanol, Conc. HClHCl0-5 °C (Ice Bath)~69%Strict temperature control is crucial to minimize elimination.
Hydration3-Chloro-2-methylpropene, Water80% Sulfuric Acid0-45 °C70-80%Generates significant acidic wastewater.[1]
Hydration (Continuous Flow)3-Chloro-2-methylpropene, WaterCation Exchange Resin0-5 °CHigh Conversion (95% product content, 97% purity reported)Greener alternative with reduced waste and potential for higher purity.

Experimental Protocols

Protocol 1: Preparation of this compound from 2-Methyl-2-propanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 2-methyl-2-propanol. Cool the flask in an ice bath.

  • Reagent Addition: Slowly add concentrated hydrochloric acid to the cooled and stirred alcohol.

  • Reaction: Continue stirring the mixture vigorously in the ice bath for the recommended reaction time (typically 1-2 hours).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the pressure from the evolved CO2 gas.

    • Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Decant or filter the dried organic layer and purify by distillation to obtain this compound.

Protocol 2: Continuous Flow Synthesis from 3-Chloro-2-methylpropene

  • Reactor Setup: Pack a column with a suitable cation exchange resin. The column should be equipped with inlets for the reactants and an outlet for the product stream. The column should also have a cooling jacket.

  • Reaction Initiation: Pump water through the column until it is completely filled.

  • Reactant Feed: Begin pumping both 3-chloro-2-methylpropene and water through the column at controlled flow rates.

  • Temperature Control: Maintain the temperature of the column between 0-5 °C using the cooling jacket.

  • Product Collection: Collect the effluent from the column. The product will be in the organic layer, which can be separated from the aqueous layer.

  • Workup and Purification: The organic layer can be dried and then purified by distillation.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_route Which synthetic route was used? start->check_route route1 Route 1: tert-Butanol + HCl check_route->route1 tert-Butanol route2 Route 2: Hydration of 3-Chloro-2-methylpropene check_route->route2 Hydration check_temp1 Was the reaction cooled in an ice bath (0-5 °C)? route1->check_temp1 temp_high High temperature favors E1 elimination to 2-methylpropene. check_temp1->temp_high No check_reagents1 Were reactants used in the correct stoichiometric ratio? check_temp1->check_reagents1 Yes solution_temp Solution: Maintain strict temperature control using an ice bath. temp_high->solution_temp insufficient_hcl Insufficient HCl leads to incomplete conversion of the alcohol. check_reagents1->insufficient_hcl No check_workup1 Was the workup performed correctly? check_reagents1->check_workup1 Yes solution_reagents1 Solution: Ensure an adequate molar excess of concentrated HCl. insufficient_hcl->solution_reagents1 incomplete_neutralization Incomplete neutralization can lead to product degradation during distillation. check_workup1->incomplete_neutralization No inadequate_drying Inadequate drying leads to a cloudy product and potential hydrolysis. check_workup1->inadequate_drying No solution_workup1 Solution: Ensure thorough washing with NaHCO3 and drying with an appropriate agent. incomplete_neutralization->solution_workup1 inadequate_drying->solution_workup1 check_catalyst2 Is the catalyst active and used in the correct concentration? route2->check_catalyst2 inactive_catalyst An inactive or dilute catalyst will result in a slow or incomplete reaction. check_catalyst2->inactive_catalyst No check_temp2 Was the reaction temperature maintained within the optimal range (0-45 °C)? check_catalyst2->check_temp2 Yes solution_catalyst Solution: Use fresh, correctly concentrated H2SO4 or an active cation exchange resin. inactive_catalyst->solution_catalyst temp_side_reactions Incorrect temperature can lead to side reactions and byproduct formation. check_temp2->temp_side_reactions No check_flow_rate For continuous flow, are the reactant flow rates optimized? check_temp2->check_flow_rate Yes (if applicable) solution_temp2 Solution: Monitor and control the reaction temperature closely. temp_side_reactions->solution_temp2 improper_flow Incorrect flow rates can lead to incomplete conversion or byproduct formation. check_flow_rate->improper_flow No solution_flow Solution: Optimize the flow rates of both reactants for maximum conversion. improper_flow->solution_flow

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathways cluster_route1 Route 1: Chlorination of tert-Butanol cluster_route2 Route 2: Hydration of 3-Chloro-2-methylpropene tert_butanol 2-Methyl-2-propanol (tert-Butanol) protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol + H+ hcl Conc. HCl carbocation Tertiary Carbocation Intermediate protonated_alcohol->carbocation - H2O product1 This compound carbocation->product1 + Cl- (Substitution - SN1) byproduct1 2-Methylpropene (Isobutylene) carbocation->byproduct1 - H+ (Elimination - E1) alkene 3-Chloro-2-methylpropene product2 This compound alkene->product2 + H2O / H+ h2o H2O h2o->product2 acid_catalyst H+ Catalyst (H2SO4 or Resin) acid_catalyst->product2

Caption: Reaction pathways for the synthesis of this compound.

References

Stability and degradation of 1-Chloro-2-methyl-2-propanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 1-Chloro-2-methyl-2-propanol (CAS: 558-42-9) under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively unstable colorless liquid with a pungent odor.[1] While considered stable under normal storage conditions, it is susceptible to degradation under various reaction conditions, particularly in the presence of bases, nucleophiles, or heat.[1][2] It is also a flammable liquid and should be handled accordingly.[3][4]

Q2: How does pH affect the stability of this compound?

A2: The pH of the reaction medium significantly influences the stability of this compound.

  • Alkaline Conditions (High pH): The compound readily degrades in the presence of bases like sodium hydroxide.[5] This occurs via a dehydrochlorination reaction.[5] Unlike many other 1,2-chlorohydrins which form epoxides, this compound can yield 2-methyl-1,2-propanediol as a final product in the presence of NaOH.[5]

  • Acidic Conditions (Low pH): In the presence of strong acids, the tertiary hydroxyl group can be protonated, turning it into a good leaving group (H₂O). This can facilitate SN1-type substitution or E1 elimination reactions.[2][6]

  • Neutral Conditions: Even in neutral, polar protic solvents like water or alcohols (a process known as solvolysis), the compound can undergo slow nucleophilic substitution (hydrolysis) or elimination.[7][8]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are driven by its two functional groups: the chloro group on a primary carbon and the hydroxyl group on a tertiary carbon.[2]

  • Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be displaced by nucleophiles.[2] Although it's on a primary carbon, which typically favors an SN2 mechanism, the proximity of the bulky tertiary carbon can influence the reaction.[2] The tertiary alcohol can undergo SN1 reactions after protonation of the hydroxyl group.[2][6]

  • Elimination (E1 and E2): In the presence of a base, elimination of HCl (dehydrochlorination) can occur to form an alkene, such as 2-methylpropene.[5][7] E1 elimination often competes with SN1 reactions in polar protic solvents.[7]

  • Intramolecular Reaction (Rearrangement): Under basic conditions, the initial deprotonation of the hydroxyl group is followed by an internal nucleophilic attack, leading to the elimination of the chloride ion.[5]

sub This compound sn1 Carbocation Intermediate sub->sn1 Sₙ1/E1 (Weak Nu⁻, Protic Solvent) sn2 Substitution Product sub->sn2 Sₙ2 (Strong Nu⁻) dehydro Intermediate Anion sub->dehydro Dehydrochlorination (Strong Base, e.g., NaOH) prod_subst Solvolysis/Substitution Product (e.g., Diol) sn1->prod_subst Substitution prod_elim Elimination Product (2-Methylpropene) sn1->prod_elim Elimination prod_diol 2-Methyl-1,2-propanediol dehydro->prod_diol Rearrangement/ Hydrolysis

References

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 1-Chloro-2-methyl-2-propanol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to address challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are several established methods for synthesizing this compound. The most common approaches include:

  • Chlorination of 2-methyl-2-propanol (tert-butanol): This is a classic laboratory method involving the reaction of tert-butanol (B103910) with a chlorinating agent like concentrated hydrochloric acid or thionyl chloride.[1][2] The reaction with HCl proceeds through an Sₙ1 mechanism, favored by the stability of the tertiary carbocation intermediate.[1]

  • Hydration of 3-chloro-2-methylpropene: An industrial method that traditionally uses a strong acid, such as 80% sulfuric acid, as a catalyst.[1][3] While effective, this process generates significant acidic wastewater, posing environmental concerns.[1][4]

  • Cation Exchange Resin Catalysis: A modern, "greener" approach that uses a solid acid catalyst (e.g., Zeo-karb) for the hydration of 3-chloro-2-methylpropene.[3][4] This method can be adapted for continuous flow processes, reduces the generation of acidic waste, and can improve reaction control.[3][4][5]

Q2: What are the main safety concerns when handling this compound and its precursors?

Safety is paramount during the synthesis. Key hazards include:

  • Flammability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[6][7] All equipment must be grounded, and ignition sources (sparks, open flames, hot surfaces) must be strictly avoided.[6][7][8]

  • Corrosivity: Reagents like concentrated hydrochloric acid and sulfuric acid are highly corrosive and can cause severe burns.[9]

  • Toxicity and Irritation: The product and some intermediates may cause skin and eye irritation.[2][7] Inhalation of vapors should be avoided by working in a well-ventilated area or a fume hood.[7][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and lab coats.[7]

Q3: What are the typical byproducts in the synthesis from tert-butanol, and how can they be minimized?

The primary side reaction is the elimination of water from the tert-butyl carbocation intermediate to form isobutene, which is a gas at room temperature.[11] To minimize this, the reaction temperature should be carefully controlled, typically by using an ice bath during the initial exothermic phase.[11] Unreacted tert-butanol may also be present as an impurity if the reaction does not go to completion.[11]

Q4: How is the product typically purified after synthesis?

Post-reaction workup and purification generally involve several steps:

  • Phase Separation: The organic product layer is separated from the aqueous layer.[11]

  • Neutralization: The crude product is washed with a mild base, such as a 5% sodium bicarbonate solution, to remove any residual acid.[9]

  • Washing: Subsequent washing with water or brine helps remove water-soluble impurities.[9]

  • Drying: The organic layer is dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4][11]

  • Distillation: The final product is isolated and purified by distillation, collecting the fraction at the correct boiling point (approx. 50-52°C).[11] An ice bath should be used on the receiving flask to minimize evaporation of the volatile product.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem: Low or No Product Yield

  • Possible Cause: The reaction is reversible and may not have reached completion.

    • Solution: When using tert-butanol and HCl, ensure a sufficient excess of concentrated HCl is used to drive the equilibrium toward the product.[11] Increase the reaction time and ensure vigorous stirring to maximize contact between the reactants.[11]

  • Possible Cause: Product was lost during the workup process.

    • Solution: The product is volatile. When performing distillations, ensure all joints are well-sealed and use an ice bath to cool the receiving flask to prevent evaporative losses.[9] During phase separations, be careful to separate the layers accurately to avoid discarding the product layer.

  • Possible Cause: The reaction temperature was too high, favoring the elimination side reaction to form isobutene.

    • Solution: Maintain strict temperature control, especially during the initial addition of reagents. Using an ice bath is recommended to manage the exothermic nature of the reaction.[11]

Problem: Product is Impure After Distillation

  • Possible Cause: The presence of unreacted tert-butanol.

    • Solution: This indicates an incomplete reaction. Check that the reaction was allowed to proceed for a sufficient duration.[11] For future runs, consider increasing the molar ratio of the chlorinating agent. A more efficient fractional distillation column can also help separate the product from the higher-boiling tert-butanol.

  • Possible Cause: The product is contaminated with residual acid.

    • Solution: Ensure the crude product is washed with a sodium bicarbonate solution until the aqueous washings are no longer acidic (test with litmus (B1172312) or pH paper).[9]

  • Possible Cause: Water is present in the final product.

    • Solution: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before the final distillation.[11] Allow sufficient time for the drying agent to work and filter it off completely.

Problem: An Emulsion Forms During Aqueous Washing

  • Possible Cause: The separatory funnel was shaken too vigorously.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion has already formed, allow it to stand for an extended period. Adding a saturated sodium chloride solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[12]

Quantitative Data Summary

The following table summarizes quantitative data from different synthesis methods.

Synthesis MethodCatalyst/ReagentReported YieldReported PurityKey Conditions & Notes
Hydration of 3-chloro-2-methylpropene80% Sulfuric Acid70-80%[1]Not specifiedTraditional industrial method; generates significant acid waste.[1][4]
Hydration of 3-chloro-2-methylpropeneCation Exchange Resin (Zeo-karb)93%[4]>97%[4]Continuous flow reaction in a packed tube reactor at 0-45°C; environmentally friendlier.[3][4][5]
tert-Butanol + Conc. HClHydrochloric Acid69% (lab scale)[11]>95% after distillation[11]Sₙ1 reaction; requires careful temperature control to minimize isobutene formation.[11]

Experimental Protocols

Synthesis of this compound from tert-Butanol and HCl

This protocol details a common laboratory-scale synthesis.

Materials:

  • tert-Butanol

  • Concentrated Hydrochloric Acid (36%)

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Sodium Sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Distillation apparatus (Vigreux column recommended)[11]

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 30.4 g (25.6 mL) of concentrated hydrochloric acid.[11] Cool the flask in an ice bath.

  • Reagent Addition: While stirring vigorously and maintaining the cold temperature, slowly add 7.41 g (9.50 mL) of tert-butanol to the cooled acid.[11]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction mixture will separate into two layers. Continue stirring overnight to ensure the reaction goes to completion.[11]

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to fully separate, then carefully drain and discard the lower aqueous layer.[11]

  • Workup - Neutralization: Wash the remaining organic layer with 15-20 mL portions of 5% sodium bicarbonate solution.[9] Gently swirl or invert the funnel; do not shake vigorously to avoid emulsions. Check the aqueous layer with pH paper after each wash. Continue until the wash is neutral or slightly basic.

  • Workup - Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate to remove residual water.[11] Swirl the flask and let it stand for 15-20 minutes. The liquid should be clear, not cloudy.

  • Purification - Distillation: Filter the dried liquid into a distillation flask. Add a few boiling chips and distill the crude product using a Vigreux column.[11] Collect the fraction that boils between 50-52°C in a pre-weighed receiving flask cooled in an ice bath.[9][11]

  • Characterization: Determine the yield and confirm the purity of the final product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

SN1_Synthesis_Pathway reactant reactant intermediate intermediate product product reagent reagent A tert-Butanol B Protonated Alcohol A->B + H+ C Tertiary Carbocation + H2O B->C - H2O (slow) D This compound C->D + Cl- (fast) reagent_H HCl

Caption: SN1 reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow problem problem cause cause solution solution start Low Product Yield check_reaction Is reaction incomplete? start->check_reaction check_workup Was product lost during workup? start->check_workup check_side_reaction Side reaction favored? start->check_side_reaction sol_reaction Increase reaction time or reagent excess. check_reaction->sol_reaction sol_workup Use ice bath for receiver. Improve phase separation. check_workup->sol_workup sol_side_reaction Control temperature strictly (use ice bath). check_side_reaction->sol_side_reaction

Caption: Troubleshooting workflow for addressing low product yield.

Experimental_Workflow step step process process final final A 1. Mix Reagents (tert-Butanol + Conc. HCl) B 2. Reaction (Stir at RT) A->B C Phase Separation |  Neutralization (NaHCO3) |  Drying (Na2SO4) B->C D 4. Purification C->D E Distillation (Collect at 50-52°C) D->E F Pure Product E->F

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Minimizing Solvent Waste in 1-Chloro-2-methyl-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Chloro-2-methyl-2-propanol, with a focus on minimizing solvent waste.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of 2-methyl-2-propanol (tert-butanol) with concentrated hydrochloric acid.[1][2][3] Another common method is the chlorination of tert-butanol (B103910) using thionyl chloride (SOCl₂).[4][5] For a greener and continuous process, the hydration of 3-chloro-2-methylpropene (B57409) using a cation exchange resin catalyst is also employed, which significantly reduces acidic wastewater.[6][7][8]

Q2: What are the primary sources of solvent waste in this synthesis?

A2: Solvent waste primarily originates from the reaction medium itself, extraction and washing steps during product work-up, and purification processes like distillation.[9] For instance, after quenching the reaction, significant volumes of solvents like dichloromethane (B109758) or diethyl ether are often used to extract the product from the aqueous layer.[6][7]

Q3: How can I minimize solvent usage during the reaction and work-up?

A3: To minimize solvent waste, consider process optimization. This includes using the minimum effective volume of extraction solvents and performing multiple smaller extractions rather than one large one for better efficiency. Furthermore, adopting greener synthesis routes, such as the continuous flow method with a recyclable catalyst, can dramatically reduce the generation of solvent and aqueous waste.[6][7][8]

Q4: Are there established methods for recycling solvents used in this synthesis?

A4: Yes, common solvents like dichloromethane and diethyl ether can be effectively recovered and purified for reuse. Distillation is a primary technique for solvent recovery.[10] For dichloromethane, a closed distillation system is recommended to avoid potential oxidation. Diethyl ether recovery requires careful removal of peroxides before distillation due to safety concerns.

Q5: What are the key safety precautions when handling the reagents and solvents for this synthesis?

A5: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[1] Thionyl chloride reacts violently with water and releases toxic gases, requiring careful handling in an anhydrous environment.[4] Dichloromethane is a suspected carcinogen, and diethyl ether is extremely flammable and can form explosive peroxides. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using an appropriate technique like TLC or GC. - Ensure Proper Mixing: Use adequate stirring to ensure homogeneity, especially in biphasic reactions.
Side Reactions (e.g., Elimination) - Control Temperature: Maintain the recommended reaction temperature. For the reaction of tert-butanol with HCl, cooling in an ice bath can minimize the formation of isobutene.[1]
Loss During Work-up - Optimize Extraction: Use a salting-out technique by adding sodium chloride to the aqueous layer to decrease the solubility of the product and improve extraction efficiency.[1] - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to avoid mechanical losses.
Impure Reactants - Use Anhydrous Reagents: Ensure reactants like tert-butanol are free from significant water contamination, as this can affect the reaction equilibrium.[2]
Issue 2: Product Contaminated with Starting Material or Byproducts
Potential Cause Recommended Solution
Unreacted Starting Material - Drive Reaction to Completion: Consider using a slight excess of the chlorinating agent. - Purification: Perform careful fractional distillation to separate the product from the lower-boiling starting material.[1]
Formation of Isobutene (Elimination Byproduct) - Maintain Low Temperature: As mentioned, lower reaction temperatures favor substitution over elimination.[1] Isobutene is volatile and will likely be removed during work-up and distillation.
Presence of Dichloromethane/Diethyl Ether in Final Product - Efficient Solvent Removal: After distillation of the product, ensure complete removal of any residual extraction solvent under reduced pressure.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative metrics for different synthesis routes to this compound, highlighting the advantages of greener alternatives in minimizing waste.

Metric tert-Butanol + HCl tert-Butanol + SOCl₂ 3-Chloro-2-methylpropene + H₂O (Continuous Flow)
Typical Yield ~70-80%>90%>93%[6][7]
Primary Solvent(s) None (HCl is aqueous)Dichloromethane or neatWater, Dichloromethane (for extraction)[6][7]
Key Byproducts Isobutene, WaterSO₂, HClMinimal organic byproducts[6][7]
Process Mass Intensity (PMI) *ModerateHighLow
Waste Stream Acidic aqueous wasteAcidic gas, solvent wastePrimarily water, recyclable catalyst[6][7]

*Process Mass Intensity (PMI) is a green chemistry metric that quantifies the total mass of materials used to produce a certain mass of product. A lower PMI indicates a more environmentally friendly process.

Experimental Protocols

Protocol 1: Synthesis from 2-methyl-2-propanol and HCl
  • In a separatory funnel, combine 1 mole of 2-methyl-2-propanol with 3 moles of cold, concentrated hydrochloric acid.

  • Shake the mixture for 15-20 minutes, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the crude this compound.

  • Separate the layers and wash the organic layer with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the product by distillation, collecting the fraction boiling at approximately 124-128 °C.

Protocol 2: Synthesis from 3-chloro-2-methylpropene and Water (Continuous Flow)

This protocol is based on a patented greener synthesis method.[6][7][8]

  • Pack a column reactor with a cation exchange resin (e.g., Zeo-karb).

  • Continuously feed water and 3-chloro-2-methylpropene into the column at controlled flow rates (e.g., water at 1 L/h, 3-chloro-2-methylpropene at 500 g/h).[7]

  • Maintain the reactor temperature between 0-45 °C using external cooling.

  • Collect the reaction mixture as it elutes from the column.

  • Allow the collected liquid to separate into aqueous and organic layers.

  • Extract the aqueous layer with dichloromethane to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purify the this compound by fractional distillation. This method boasts a high yield (>93%) and significantly reduces acidic wastewater.[6][7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_workup Review Work-up Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_reactions Side Reactions (e.g., Elimination) check_temp->side_reactions Incorrect Temp loss_in_workup Product Loss During Work-up check_workup->loss_in_workup Inefficient solution1 Increase Reaction Time or Improve Mixing incomplete->solution1 solution2 Adjust to Recommended Temperature side_reactions->solution2 solution3 Optimize Extraction (e.g., Salting Out) loss_in_workup->solution3

Caption: Troubleshooting workflow for addressing low product yield.

Solvent_Waste_Minimization Solvent Waste Minimization Strategy cluster_process Core Process synthesis Synthesis of This compound workup Product Work-up (Extraction & Washing) synthesis->workup purification Purification (Distillation) workup->purification waste Solvent Waste workup->waste purification->waste recovery Solvent Recovery (e.g., Distillation) waste->recovery Implement reuse Recycled Solvent recovery->reuse reuse->workup Re-introduce

Caption: Logical flow for implementing a solvent recovery and reuse strategy.

References

Validation & Comparative

A Comparative Guide to the SN1 Reactivity of 1-Chloro-2-methyl-2-propanol and 2-Chloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN1 reaction performance of 1-chloro-2-methyl-2-propanol and its structural analog, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The presence of a neighboring hydroxyl group in this compound introduces significant mechanistic implications, leading to notable differences in reaction rates. This analysis is supported by theoretical principles and outlines the experimental protocols necessary to determine these differences quantitatively.

Executive Summary

The solvolysis of this compound via an SN1 mechanism is anticipated to be significantly faster than that of 2-chloro-2-methylpropane under identical conditions. This rate enhancement is attributed to the phenomenon of anchimeric assistance , or neighboring group participation (NGP), where the adjacent hydroxyl group acts as an internal nucleophile. This participation stabilizes the transition state leading to the carbocation intermediate, thereby lowering the activation energy of the rate-determining step. In contrast, 2-chloro-2-methylpropane reacts through a standard SN1 pathway, with the rate being primarily dependent on the stability of the tertiary carbocation formed.

Data Presentation

Parameter2-Chloro-2-methylpropaneThis compoundRationale for Difference
Reaction Rate Constant (k) BaselineExpected to be significantly higherAnchimeric assistance from the neighboring -OH group accelerates the rate-determining step.
Relative Rate of Solvolysis 1Expected to be >> 1The intramolecular nucleophilic attack by the hydroxyl group is kinetically more favorable than solvent-assisted ionization.
Activation Energy (Ea) BaselineExpected to be lowerThe transition state is stabilized by the participation of the hydroxyl group, lowering the energy barrier.
Mechanism Standard SN1SN1 with anchimeric assistanceThe hydroxyl group participates in the departure of the leaving group.
Intermediate Tertiary carbocationBridged oxonium ion intermediateThe neighboring group forms a cyclic intermediate.

Reaction Mechanisms and Logical Relationships

The disparate reactivity of these two compounds can be attributed to their different mechanistic pathways.

2-Chloro-2-methylpropane undergoes a classic SN1 reaction, which involves a two-step mechanism:

  • Ionization: The slow, rate-determining step where the carbon-chlorine bond heterolytically cleaves to form a stable tertiary carbocation and a chloride ion.

  • Nucleophilic Attack: A rapid attack of a solvent molecule (the nucleophile) on the carbocation, followed by deprotonation (if the nucleophile was neutral) to yield the final product.

This compound , conversely, is expected to proceed via an SN1 reaction with anchimeric assistance from the neighboring hydroxyl group. This mechanism can be visualized as follows:

SN1_Comparison cluster_tBuCl 2-Chloro-2-methylpropane (Standard SN1) cluster_chloroalcohol This compound (Anchimeric Assistance) tBuCl 2-Chloro-2-methylpropane tBu_cation Tertiary Carbocation Intermediate tBuCl->tBu_cation Rate-determining step (Ionization) tBu_product Solvolysis Product tBu_cation->tBu_product Nucleophilic Attack (Fast) chloroalcohol This compound oxonium Bridged Oxonium Ion Intermediate chloroalcohol->oxonium Rate-determining step (Intramolecular Attack) product Solvolysis Product (Isobutylene Oxide/Diol) oxonium->product Nucleophilic Attack (Fast)

Figure 1: Comparison of SN1 reaction pathways.

The key difference lies in the nature of the rate-determining step. For this compound, the departure of the chloride ion is assisted by the intramolecular attack of the hydroxyl group, leading to a more stable, bridged oxonium ion intermediate. This intramolecular process has a lower activation energy than the intermolecular solvent-assisted ionization seen with 2-chloro-2-methylpropane.

Experimental Protocols

To quantitatively compare the SN1 solvolysis rates of this compound and 2-chloro-2-methylpropane, a standardized kinetic experiment can be performed. The following protocol is adapted from established methods for studying the solvolysis of tert-butyl chloride.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 2-chloro-2-methylpropane in a given solvent system (e.g., 50:50 ethanol/water) at a constant temperature.

Materials:

  • This compound

  • 2-Chloro-2-methylpropane

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of the desired solvent mixture (e.g., 50:50 v/v ethanol/water).

  • Reaction Setup:

    • Place a known volume (e.g., 50.0 mL) of the solvent mixture into an Erlenmeyer flask.

    • Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).

    • Place the flask in the constant temperature water bath and allow it to equilibrate.

  • Initiation of Reaction:

    • Add a small, precise amount of the alkyl chloride (e.g., 0.1 mL) to the flask and start a timer immediately. This is time t=0.

    • Quickly add a known, small volume of the standardized NaOH solution from the burette to turn the solution blue (basic).

  • Data Collection:

    • Record the time it takes for the blue color to disappear (i.e., for the solution to become acidic again due to the HCl produced during the reaction).

    • Immediately add another small, known volume of NaOH solution and record the time for the color change.

    • Repeat this process for several intervals.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl chloride versus time. The concentration of the alkyl chloride at any given time can be calculated from the amount of NaOH added.

    • The slope of this line will be equal to the negative of the first-order rate constant (-k).

  • Comparison: Repeat the experiment under identical conditions using the other alkyl chloride. Compare the calculated rate constants to determine the relative reactivity.

The following diagram illustrates the general workflow for this kinetic experiment.

Experimental_Workflow start Start prep_solvent Prepare Solvent Mixture (e.g., 50:50 EtOH/H2O) start->prep_solvent setup_reaction Equilibrate Solvent with Indicator in Constant Temperature Bath prep_solvent->setup_reaction initiate Add Alkyl Chloride (Start Timer) setup_reaction->initiate add_naoh Add Known Volume of NaOH (Solution turns blue) initiate->add_naoh record_time Record Time for Color Change (Blue to Yellow) add_naoh->record_time repeat_naoh Repeat NaOH Addition and Timing record_time->repeat_naoh repeat_naoh->add_naoh For several intervals data_analysis Plot ln[Alkyl Chloride] vs. Time repeat_naoh->data_analysis calc_k Determine Rate Constant (k) from the Slope data_analysis->calc_k compare Compare k values for both compounds calc_k->compare end End compare->end

Figure 2: Experimental workflow for kinetic analysis.

Conclusion

The presence of a neighboring hydroxyl group in this compound is predicted to cause a significant acceleration of the SN1 solvolysis rate compared to 2-chloro-2-methylpropane due to anchimeric assistance. This guide provides the theoretical framework for understanding this difference and a detailed experimental protocol for its quantitative verification. For researchers in drug development and organic synthesis, understanding such neighboring group effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. The provided methodologies and diagrams serve as a valuable resource for further investigation into the reactivity of functionalized alkyl halides.

A Comparative Analysis of the Reactivity of 1-Chloro-2-methyl-2-propanol Against Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of 1-Chloro-2-methyl-2-propanol with other standard tertiary alcohols, such as tert-butyl alcohol (2-methyl-2-propanol). The presence of a chloro substituent on a primary carbon in this compound introduces unique reactivity pathways, particularly in elimination reactions, while also influencing the rate of reactions common to all tertiary alcohols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering objective data and detailed experimental protocols to support further investigation.

Introduction to Tertiary Alcohol Reactivity

Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature dictates their chemical behavior, making them highly susceptible to nucleophilic substitution via a unimolecular (SN1) mechanism due to the formation of a stable tertiary carbocation intermediate.[1][2] Conversely, they are resistant to oxidation under standard conditions because the hydroxyl-bearing carbon lacks a hydrogen atom.[3][4]

This compound shares the tertiary alcohol structure but includes an electron-withdrawing chlorine atom on an adjacent carbon. This feature is expected to modulate the stability of the carbocation intermediate and allow for specific elimination reactions not observed in simple tertiary alcohols like tert-butyl alcohol.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing its performance in reactions typical of tertiary alcohols and in reactions unique to its structure.

Nucleophilic Substitution (SN1) Reactivity

The Lucas Test provides a qualitative but effective demonstration of the high SN1 reactivity of tertiary alcohols.[5][6] Tertiary alcohols react almost instantaneously with the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid) to produce an insoluble alkyl chloride, resulting in immediate turbidity.[7][8]

While both tert-butyl alcohol and this compound give a rapid positive Lucas test, the inductive effect of the electron-withdrawing chlorine atom in this compound is expected to slightly destabilize the adjacent carbocation intermediate. This destabilization would theoretically lead to a marginally slower SN1 reaction rate compared to tert-butyl alcohol, although this difference is not typically observable without specialized kinetic studies.

Oxidation Reactivity

Tertiary alcohols are resistant to oxidation by common oxidizing agents such as acidified potassium dichromate(VI) solution.[9][10] This is because the reaction requires the removal of a hydrogen atom from the carbon bearing the -OH group to form a carbon-oxygen double bond, and tertiary alcohols lack this hydrogen.[4][11] Both this compound and tert-butyl alcohol show no reaction in this test, which distinguishes them from primary and secondary alcohols.

Dehydrochlorination of this compound

A key reaction pathway for this compound, not available to simple tertiary alcohols, is base-induced dehydrochlorination. This reaction involves a two-step nucleophilic elimination of hydrogen chloride.[12][13] Studies have shown that in the presence of sodium hydroxide, this compound is converted to 2-methyl-1,2-propanediol.[13]

Data Presentation

The following tables summarize the expected qualitative and quantitative reactivity data for this compound and the reference tertiary alcohol, tert-butyl alcohol.

Table 1: Qualitative Reactivity Comparison of Tertiary Alcohols

ExperimentReagent(s)tert-Butyl AlcoholThis compoundReaction Type
Lucas Test ZnCl₂ / conc. HClImmediate turbidityImmediate turbiditySN1 Substitution
Oxidation K₂Cr₂O₇ / H₂SO₄, heatNo color change (remains orange)No color change (remains orange)Oxidation

Table 2: Second-Order Rate Constants (k₂) for the Alkaline Dehydrochlorination of this compound at 10 °C [13]

[NaOH] (mol dm⁻³)Ionic Strength (mol dm⁻³)10³k₂ (dm³ mol⁻¹ s⁻¹)
0.0220 - 0.05650.2002.05
0.0257 - 0.05140.2002.04

Data adapted from a study on the dehydrochlorination of 1,2-chlorohydrins. The final product identified was 2-methyl-1,2-propanediol.[13]

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms discussed.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack Alcohol (CH₃)₃C-OH tert-Butyl Alcohol Oxonium (CH₃)₃C-OH₂⁺ Protonated Alcohol Alcohol->Oxonium + H⁺ H_X H-X X_ion X⁻ Carbocation (CH₃)₃C⁺ Tertiary Carbocation H2O H₂O Oxonium_ref->Carbocation Slow Product (CH₃)₃C-X tert-Butyl Halide Carbocation_ref->Product + X⁻ Fast

Caption: General SN1 reaction pathway for a tertiary alcohol with a hydrogen halide.

Dehydrochlorination_Mechanism cluster_step1 Step 1: Deprotonation (Fast) cluster_step2 Step 2: Intramolecular SN2 (Slow, Rate-Limiting) Start (CH₃)₂C(OH)CH₂Cl This compound Alkoxide (CH₃)₂C(O⁻)CH₂Cl Alkoxide Intermediate Start->Alkoxide + OH⁻ OH_ion OH⁻ H2O_prod H₂O Epoxide Isobutylene Oxide Cl_ion Cl⁻ Alkoxide_ref->Epoxide Slow

References

Alternative methods for the synthesis of 1-Chloro-2-methyl-2-propanol.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like 1-Chloro-2-methyl-2-propanol is of paramount importance. This guide provides a detailed comparison of the primary synthetic methodologies, offering quantitative data, comprehensive experimental protocols, and mechanistic diagrams to inform laboratory and industrial practices.

Comparison of Synthetic Methods

The synthesis of this compound is predominantly achieved through the hydration of 3-chloro-2-methylpropene (B57409). The choice of catalyst for this transformation significantly impacts the reaction's efficiency, environmental footprint, and overall yield. Below is a summary of the key performance indicators for the two main catalytic systems.

ParameterSulfuric Acid Catalysis (Traditional)Cation Exchange Resin Catalysis (Alternative)
Starting Material 3-chloro-2-methylpropene, Water3-chloro-2-methylpropene, Water
Catalyst 80% Sulfuric AcidSolid Cation Exchange Resin (e.g., Zeo-karb)
Reaction Type Batch ProcessContinuous Flow Process
Yield 70-80%[1]93%[2][3]
Purity Variable, requires extensive workup>97%[2][3]
Reaction Time Not specified, multi-step processContinuous
Temperature Not specified0-45 °C[2][3]
Key Advantages Established industrial methodHigh yield and purity, environmentally friendly (no acidic wastewater), recyclable catalyst, continuous production capability[2][3]
Key Disadvantages Generates significant acidic wastewater, multi-step process (hydration and hydrolysis)[1][2]Requires specialized continuous flow setup

Experimental Protocols

Method 1: Cation Exchange Resin-Catalyzed Continuous Flow Synthesis

This modern approach offers a green and efficient route to this compound.[2][3]

Materials:

  • 3-chloro-2-methylpropene

  • Deionized water

  • Solid cation exchange resin (e.g., Zeo-karb)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Packed bed reactor (e.g., a tube with a length of 1 meter and a diameter of 30 cm)

  • Two inlet pumps for reactants

  • Cooling system for the reactor

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Pack the reactor tube with the cation exchange resin.

  • Horizontally position the packed tube and establish a cooling system to maintain the external temperature between 0-5 °C.

  • Prime the reactor by pumping deionized water through it at a flow rate of 10 L/h until the resin is fully wetted.

  • Commence the continuous reaction by introducing 3-chloro-2-methylpropene at a flow rate of 500 g/h and adjusting the water flow rate to 1 L/h.

  • Collect the effluent from the reactor in a receiving vessel. The product will form two layers.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine all organic fractions and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the crude product by distillation to obtain this compound.[2]

Method 2: Sulfuric Acid-Catalyzed Hydration (Traditional)

This is the conventional industrial method for the synthesis of this compound.[1][2]

Materials:

  • 3-chloro-2-methylpropene

  • 80% Sulfuric acid

  • Water

  • Base for neutralization (e.g., sodium carbonate)

  • Organic solvent for extraction

Equipment:

  • Jacketed reaction vessel with stirring

  • Addition funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with 80% sulfuric acid.

  • Cool the acid and, with vigorous stirring, slowly add 3-chloro-2-methylpropene, maintaining a controlled temperature.

  • After the addition is complete, allow the reaction to proceed until the hydration is complete.

  • The reaction mixture is then subjected to hydrolysis to liberate the final product.

  • Neutralize the excess acid with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer to remove impurities.

  • Dry the organic layer and purify by distillation to yield this compound.

Mechanistic Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental setups described.

G cluster_0 Method 1: Cation Exchange Resin Catalysis 3-chloro-2-methylpropene_1 3-chloro-2-methylpropene Reactor Packed Bed Reactor (Cation Exchange Resin) 3-chloro-2-methylpropene_1->Reactor Water_1 Water Water_1->Reactor Phase_Separation Phase Separation Reactor->Phase_Separation Continuous Flow 0-45 °C Extraction Dichloromethane Extraction Phase_Separation->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation_1 Distillation Drying->Distillation_1 Final_Product_1 This compound Distillation_1->Final_Product_1

Caption: Experimental workflow for the continuous synthesis of this compound.

G Alkene 3-chloro-2-methylpropene Protonation Protonation of Alkene Alkene->Protonation H+ (from H2SO4 or Resin) Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Oxonium_Ion Protonated Alcohol (Oxonium Ion) Nucleophilic_Attack->Oxonium_Ion Deprotonation Deprotonation Oxonium_Ion->Deprotonation -H+ Alcohol_Product This compound Deprotonation->Alcohol_Product G t-Butanol 2-methyl-2-propanol Protonation_tBu Protonation of Alcohol t-Butanol->Protonation_tBu H+ (from HCl) Loss_of_Water Loss of Water Protonation_tBu->Loss_of_Water t-Butyl_Carbocation tert-Butyl Carbocation Loss_of_Water->t-Butyl_Carbocation Rate-determining step Chloride_Attack Attack by Cl- t-Butyl_Carbocation->Chloride_Attack Isomer_Product 2-chloro-2-methylpropane (Isomer) Chloride_Attack->Isomer_Product

References

Spectroscopic Analysis for the Structural Confirmation of 1-Chloro-2-methyl-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unequivocal structural confirmation of a chemical compound is a cornerstone of chemical research and drug development. Spectroscopic techniques offer a powerful, non-destructive suite of tools to elucidate the molecular structure of a substance. This guide provides a comparative analysis of the spectroscopic data for 1-Chloro-2-methyl-2-propanol, a tertiary chlorinated alcohol, and its constitutional isomer, 2-Chloro-2-methyl-1-propanol, highlighting how subtle differences in their spectra allow for their unambiguous identification.[1]

Comparison of Spectroscopic Data: this compound vs. 2-Chloro-2-methyl-1-propanol

The structural difference between this compound and its isomer, 2-Chloro-2-methyl-1-propanol, lies in the relative positions of the hydroxyl (-OH) and chloro (-Cl) functional groups. In this compound, the hydroxyl group is on a tertiary carbon, and the chlorine is on a primary carbon. Conversely, in 2-Chloro-2-methyl-1-propanol, the chlorine is on a tertiary carbon, and the hydroxyl group is on a primary carbon. These structural distinctions lead to unique spectroscopic "fingerprints" for each molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[1] For both isomers, the spectra are expected to show a broad absorption band characteristic of the O-H stretch of the alcohol group and absorptions corresponding to C-H and C-Cl bond vibrations.

Table 1: Comparative IR Spectroscopic Data

Functional GroupThis compound2-Chloro-2-methyl-1-propanol
O-H Stretch (alcohol) Broad, ~3400 cm⁻¹Broad, ~3400 cm⁻¹
C-H Stretch (alkane) ~2970 cm⁻¹~2970 cm⁻¹
C-Cl Stretch ~750 cm⁻¹~650 cm⁻¹

The primary distinguishing feature would be the exact position and intensity of the C-Cl stretching vibration, which is influenced by the substitution of the carbon atom to which it is attached.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the different chemical environments of hydrogen atoms in a molecule. The two isomers present distinct signals in their ¹H NMR spectra.

Table 2: Comparative ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

This compound 2-Chloro-2-methyl-1-propanol
Chemical Shift (δ) ppm Signal Assignment Chemical Shift (δ) ppm Signal Assignment
~3.6-CH₂Cl[1]~3.7-CH₂OH
~2.5-OH[1]~1.8-OH
~1.3-C(CH₃)₂~1.6-C(CH₃)₂

For this compound, the two methyl groups are equivalent, resulting in a single strong signal, and the methylene (B1212753) protons adjacent to the chlorine atom produce another distinct signal.[1] The hydroxyl proton also gives a signal.[1] In contrast, for 2-Chloro-2-methyl-1-propanol, the methylene protons are adjacent to the hydroxyl group, and the two methyl groups are attached to the carbon bearing the chlorine atom, leading to different chemical shifts.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within a molecule.

Table 3: Comparative ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

This compound 2-Chloro-2-methyl-1-propanol
Chemical Shift (δ) ppm Signal Assignment Chemical Shift (δ) ppm Signal Assignment
~72-C(OH)~70-C(Cl)
~55-CH₂Cl~70-CH₂OH
~28-C(CH₃)₂~30-C(CH₃)₂

In the ¹³C NMR spectrum of this compound, three distinct signals are expected, corresponding to the carbon bonded to the hydroxyl group, the carbon bonded to the chlorine atom, and the two equivalent methyl carbons.[1] The differing electronegativity of oxygen and chlorine results in distinct chemical shifts for the carbons they are attached to in the two isomers, making ¹³C NMR a powerful tool for differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can help determine the molecular weight and aspects of the structure.

Table 4: Comparative Mass Spectrometry Data

FeatureThis compound2-Chloro-2-methyl-1-propanol
Molecular Ion (M⁺) m/z 108 and 110 (approx. 3:1 ratio)m/z 108 and 110 (approx. 3:1 ratio)
Key Fragment m/z 59 [ (CH₃)₂C(OH) ]⁺m/z 77 [ ClC(CH₃)₂ ]⁺

Both isomers will exhibit a molecular ion peak with an M+2 peak due to the presence of the ³⁷Cl isotope. However, the fragmentation patterns will differ significantly. This compound is likely to lose a -CH₂Cl radical to form a stable tertiary carbocation at m/z 59. In contrast, 2-Chloro-2-methyl-1-propanol would likely lose a -CH₂OH radical to form a tertiary carbocation at m/z 77.

Experimental Protocols

Accurate data acquisition is critical for reliable spectroscopic analysis. Below are generalized experimental protocols for the techniques discussed.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 300 MHz or higher field NMR spectrometer.[2]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Analysis: The chemical shifts, integration (for ¹H), and splitting patterns (for ¹H) are analyzed to determine the structure.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural features.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

Spectroscopic_Workflow start Unknown Sample (Presumed this compound) ir IR Spectroscopy start->ir Functional Group ID nmr NMR Spectroscopy start->nmr Structural Framework ms Mass Spectrometry start->ms Molecular Weight ir_result Presence of -OH and C-Cl functional groups confirmed ir->ir_result h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr ms_result Molecular Weight Confirmed (m/z 108/110) ms->ms_result compare Compare with Isomer Data (e.g., 2-Chloro-2-methyl-1-propanol) ir_result->compare h_nmr_result Correct number of proton environments and splitting h_nmr->h_nmr_result c_nmr_result Correct number of carbon environments c_nmr->c_nmr_result ms_result->compare h_nmr_result->compare c_nmr_result->compare conclusion Structure Confirmed as This compound compare->conclusion

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to Chlorinating Agents for Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of tertiary alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis, crucial for the generation of intermediates in drug discovery and development. The choice of chlorinating agent is critical and depends on factors such as substrate reactivity, desired yield, and reaction conditions. This guide provides an objective comparison of common chlorinating agents for tertiary alcohols, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison of Chlorinating Agents

The following table summarizes the performance of three common chlorinating agents for the conversion of tertiary alcohols to tertiary alkyl chlorides. The data presented is a synthesis of reported yields for representative tertiary alcohol substrates.

Chlorinating AgentTertiary Alcohol SubstrateProductReported Yield (%)Reaction ConditionsKey Considerations
Concentrated HCl 2-Methyl-2-butanol2-Chloro-2-methylbutane57.6 - 78%[1][2]Room temperature, short reaction timeSimple procedure, readily available and inexpensive reagent. Yields can be variable.
tert-Butanoltert-Butyl chloride13.5 - 65%[3][4]Room temperatureProne to Le Chatelier's principle; requires removal of water to drive the reaction forward.
Thionyl Chloride (SOCl₂) *1-Adamantanol1-Chloroadamantane88% (with TiCl₄ catalyst)0°C, 15 minutes (with catalyst)Generally not recommended for tertiary alcohols due to competing elimination reactions. Catalytic methods can improve yields.
Appel Reaction (PPh₃/CCl₄) Tertiary Alcohols (general)Tertiary Alkyl ChloridesGenerally high[5]Mild, neutral conditionsEffective for a wide range of alcohols, including acid- or base-sensitive substrates.[4] Stoichiometric byproduct (triphenylphosphine oxide) can complicate purification.[4]
1-Adamantanol1-ChloroadamantaneHigh (specific yield not reported)Low temperatures[4]Suitable for complex tertiary alcohols.[4]

*Standard thionyl chloride reactions with tertiary alcohols often lead to significant amounts of elimination byproducts. The use of catalysts like titanium tetrachloride (TiCl₄) can favor the substitution reaction.

Reaction Mechanisms and Pathways

The chlorination of tertiary alcohols typically proceeds through an S(_N)1-type mechanism due to the stability of the resulting tertiary carbocation.

sn1_mechanism cluster_step1 Step 1: Protonation of the Alcohol (with HCl) cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack R₃C-OH R₃C-OH R₃C-OH₂⁺ R₃C-OH₂⁺ R₃C-OH->R₃C-OH₂⁺ + H⁺ R₃C⁺ R₃C⁺ R₃C-OH₂⁺->R₃C⁺ - H₂O R₃C-Cl R₃C-Cl R₃C⁺->R₃C-Cl + Cl⁻

Caption: S(_{N})1 mechanism for tertiary alcohol chlorination.

With reagents like thionyl chloride and those used in the Appel reaction, the hydroxyl group is first converted into a better leaving group, which then departs to form the carbocation, followed by nucleophilic attack by the chloride ion.

Experimental Protocols

Chlorination using Concentrated Hydrochloric Acid

This method is straightforward and utilizes readily available reagents. The following is a general procedure for the synthesis of a tertiary alkyl chloride from a tertiary alcohol.

Materials:

  • Tertiary alcohol (e.g., 2-methyl-2-butanol)

  • Concentrated hydrochloric acid (12 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Conical flask

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine the tertiary alcohol and concentrated hydrochloric acid.[6]

  • Gently swirl the unstoppered funnel for approximately one minute to ensure mixing.

  • Stopper the funnel and shake for several minutes, frequently venting to release pressure.

  • Allow the layers to separate. The upper organic layer contains the tertiary alkyl chloride.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will evolve, so vent the funnel frequently.

  • Separate and discard the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a distillation flask and purify by simple distillation.

hcl_workflow A Mix Tertiary Alcohol and Concentrated HCl B Shake in Separatory Funnel (with venting) A->B C Separate Aqueous Layer B->C D Wash Organic Layer with NaHCO₃ Solution C->D E Dry Organic Layer with Na₂SO₄ D->E F Purify by Distillation E->F

Caption: Workflow for chlorination with HCl.

Chlorination using Thionyl Chloride with a Catalyst

As standard procedures with thionyl chloride can lead to elimination, a catalyzed approach is recommended for tertiary alcohols. The following protocol is adapted for the use of a titanium tetrachloride catalyst.

Materials:

  • Tertiary alcohol (e.g., 1-adamantanol)

  • Thionyl chloride (SOCl₂)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Dissolve the tertiary alcohol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add thionyl chloride to the cooled solution while stirring.

  • Add a catalytic amount of titanium tetrachloride to the reaction mixture.

  • Allow the reaction to proceed at 0°C for approximately 15 minutes.

  • Upon completion, the reaction can be quenched by carefully adding it to ice-water.

  • The product is then extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure.

Chlorination using the Appel Reaction

The Appel reaction provides a mild and often high-yielding method for the chlorination of a wide variety of alcohols.

Materials:

  • Tertiary alcohol

  • Triphenylphosphine (B44618) (PPh₃)

  • Carbon tetrachloride (CCl₄) or other suitable chlorine source

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Magnetic stirrer and stirring bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the tertiary alcohol and triphenylphosphine in the anhydrous solvent.

  • Add carbon tetrachloride to the solution. For some substrates, the reaction proceeds at room temperature, while for others, gentle heating may be required.[4]

  • Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the triphenylphosphine oxide byproduct can often be removed by filtration or chromatography.

  • The filtrate is then washed, dried, and the solvent removed to yield the crude product, which can be further purified by distillation or chromatography.

appel_workflow A Dissolve Tertiary Alcohol and PPh₃ in Anhydrous Solvent B Add Carbon Tetrachloride A->B C Stir at Appropriate Temperature B->C D Remove Triphenylphosphine Oxide C->D E Work-up (Wash, Dry, Concentrate) D->E F Purify Product E->F

Caption: General workflow for the Appel reaction.

Conclusion

The choice of chlorinating agent for tertiary alcohols is a critical decision in synthetic planning. For simple, robust tertiary alcohols, concentrated hydrochloric acid offers a straightforward and economical option, though yields can be inconsistent. Thionyl chloride is generally not the preferred reagent due to the prevalence of elimination side reactions; however, the use of a catalyst can significantly improve its efficacy for certain substrates. The Appel reaction stands out as a versatile and high-yielding method that is compatible with a broad range of functional groups under mild conditions, making it particularly valuable for complex molecules in drug development, despite the potential for purification challenges due to the triphenylphosphine oxide byproduct. Researchers should carefully consider the specific characteristics of their substrate and the desired outcome when selecting the most appropriate chlorination strategy.

References

A Comparative Guide to Purity Validation of 1-Chloro-2-methyl-2-propanol: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical aspect of quality control and experimental validity. 1-Chloro-2-methyl-2-propanol, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the validation of this compound purity, supported by experimental protocols and data.

Introduction to Purity Analysis of this compound

This compound is a tertiary alcohol, and its synthesis can result in various impurities, including unreacted starting materials and byproducts of side reactions. The choice of analytical method for purity determination depends on the required level of sensitivity, specificity, and the nature of the potential impurities. While GC-MS is a powerful and widely used technique for this purpose, other methods can offer qualitative or alternative quantitative insights.

GC-MS: The Gold Standard for Purity Validation

Gas Chromatography (GC) is a well-established method for separating volatile compounds, and when coupled with Mass Spectrometry (MS), it provides a high degree of confidence in the identification and quantification of the main component and its impurities. Commercial grades of this compound are often certified with a purity of >98.0% as determined by GC.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/splitless

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-250 amu

Sample Preparation:

A stock solution of this compound (1000 µg/mL) is prepared in methanol. A working standard of 100 µg/mL is prepared by diluting the stock solution with methanol.

Data Presentation: Expected GC-MS Results

The following table summarizes the expected retention time and mass-to-charge ratios (m/z) for this compound and its potential impurities.

CompoundRetention Time (min)Key m/z fragments
2-Methyl-2-propanol (tert-Butanol)~ 3.559, 43, 41
3-Chloro-2-methylpropene~ 4.290, 75, 55
This compound ~ 6.8 93, 77, 59
1,2-Dichloro-2-methylpropane~ 8.1111, 93, 77

Purity Calculation:

The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Alternative Methods for Purity Assessment

While GC-MS provides a comprehensive analysis, other methods can be employed for a quicker, albeit less detailed, assessment of purity.

Qualitative Methods

These methods are useful for a rapid, preliminary check of the compound's identity and the potential presence of significant levels of certain types of impurities.

1. Lucas Test:

This test is used to differentiate between primary, secondary, and tertiary alcohols. Since this compound is a tertiary alcohol, it is expected to react rapidly with the Lucas reagent.

  • Experimental Protocol:

    • Place 1 mL of the Lucas reagent (concentrated HCl and ZnCl₂) in a test tube.

    • Add 2-3 drops of the this compound sample.

    • Shake the test tube and observe for the formation of a cloudy solution or an immiscible layer.

  • Expected Observation: Immediate formation of a cloudy solution, indicating the presence of a tertiary alcohol. A delayed reaction or no reaction could suggest the presence of primary or secondary alcohol impurities.

2. Oxidation Test:

Tertiary alcohols are resistant to oxidation under mild conditions. This property can be used to distinguish them from primary and secondary alcohols.

  • Experimental Protocol:

    • Dissolve a small amount of potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid to prepare the oxidizing agent (an orange solution).

    • Add a few drops of the this compound sample to the oxidizing agent.

    • Gently warm the mixture.

  • Expected Observation: The orange color of the solution should persist, indicating that no oxidation has occurred. A color change to green would suggest the presence of primary or secondary alcohol impurities.[1][2]

Quantitative Alternatives

For a more rigorous quantitative analysis without relying on GC-MS, the following techniques can be considered.

1. High-Performance Liquid Chromatography (HPLC):

HPLC can be a suitable alternative for the analysis of non-volatile impurities or for compounds that may degrade at the high temperatures used in GC. A reversed-phase HPLC method could be developed for this purpose.

2. Quantitative Nuclear Magnetic Resonance (qNMR):

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Comparison of Methods

FeatureGC-MSLucas TestOxidation TestHPLCqNMR
Principle Separation by volatility and boiling point, detection by massReaction rate with HCl/ZnCl₂Resistance to oxidationSeparation by polarityNuclear magnetic resonance
Information Provided Quantitative purity, identification of impuritiesQualitative (tertiary alcohol presence)Qualitative (absence of primary/secondary alcohols)Quantitative purity, non-volatile impuritiesAbsolute quantitative purity
Sensitivity High (ppm to ppb)LowLowHigh (ppm)Moderate to High
Specificity HighLowLowModerate to HighHigh
Instrumentation Cost HighLowLowHighVery High
Analysis Time ~20-30 minutes per sample< 5 minutes per sample< 10 minutes per sample~15-30 minutes per sample~10-20 minutes per sample

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the purity validation of this compound.

ValidationWorkflow cluster_0 Initial Assessment cluster_1 Comprehensive Analysis cluster_2 Orthogonal Methods (Optional) Qualitative_Tests Qualitative Tests (Lucas, Oxidation) GC_MS GC-MS Analysis Qualitative_Tests->GC_MS Proceed if Pass Impurity_ID Impurity Identification GC_MS->Impurity_ID Purity_Quant Purity Quantification GC_MS->Purity_Quant Final_Report Final Purity Report Impurity_ID->Final_Report HPLC HPLC Analysis Purity_Quant->HPLC Discrepancy or Non-volatile Impurities qNMR qNMR Analysis Purity_Quant->qNMR Absolute Purity Confirmation Purity_Quant->Final_Report Purity > 98% Sample This compound Sample Sample->Qualitative_Tests Preliminary Check

Purity Validation Workflow for this compound

Conclusion

The validation of this compound purity is crucial for its application in research and development. GC-MS stands out as the most comprehensive technique, offering both high sensitivity and specificity for the identification and quantification of impurities. While qualitative tests like the Lucas and oxidation tests provide rapid and low-cost preliminary assessments, they lack the quantitative power of instrumental methods. For orthogonal verification or the analysis of non-volatile impurities, HPLC and qNMR serve as excellent complementary techniques. The choice of method should be guided by the specific requirements of the analysis, balancing the need for detailed information with practical considerations such as cost and sample throughput.

References

Reactivity comparison of 1-Chloro-2-methyl-2-propanol and 1-Chloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of two closely related chlorohydrins, supported by mechanistic insights and detailed experimental protocols.

In the realm of organic synthesis and drug development, a nuanced understanding of chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of two primary alkyl chlorides: 1-Chloro-2-methyl-2-propanol and 1-Chloro-2-propanol. While both molecules share the common feature of a chlorine atom on a primary carbon and a hydroxyl group on an adjacent carbon, their structural differences lead to distinct reactivity profiles, primarily governed by the principles of neighboring group participation and steric hindrance.

Executive Summary of Reactivity

The reactivity of both this compound and 1-Chloro-2-propanol in nucleophilic substitution reactions is significantly enhanced by the presence of the neighboring hydroxyl group. This phenomenon, known as anchimeric assistance or neighboring group participation (NGP), leads to an intramolecular reaction pathway that is substantially faster than a typical bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][3] The reaction proceeds via the formation of a cyclic epoxide intermediate, a process that is generally more rapid than a direct attack by an external nucleophile.

The primary difference in reactivity between the two compounds arises from the substitution at the carbon bearing the hydroxyl group. This compound possesses a tertiary alcohol, while 1-Chloro-2-propanol has a secondary alcohol. This structural variance is anticipated to influence the rate of the intramolecular cyclization, with the more sterically hindered environment around the tertiary alcohol in this compound potentially affecting the rate of epoxide formation.

Mechanistic Pathways

The dominant reaction pathway for both compounds under neutral or basic conditions is an intramolecular S(_N)2 reaction, leading to the formation of an epoxide. This process involves two main steps:

  • Deprotonation: The hydroxyl group is deprotonated by a base (or the solvent acting as a base) to form an alkoxide ion.

  • Intramolecular Attack: The resulting alkoxide, a potent internal nucleophile, attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming a three-membered epoxide ring.[4]

This intramolecular pathway is kinetically favored over an intermolecular S(_N)2 reaction with an external nucleophile.

Diagram of the General Signaling Pathway for Epoxide Formation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack Chlorohydrin Chlorohydrin Alkoxide Alkoxide Chlorohydrin->Alkoxide Fast Base Base Conjugate_Acid Conjugate Acid Base->Conjugate_Acid Epoxide Epoxide Alkoxide->Epoxide Rate-determining Alkoxide->Epoxide Chloride_Ion Chloride Ion

Caption: General reaction pathway for epoxide formation from a chlorohydrin.

Quantitative Reactivity Comparison

It is hypothesized that 1-Chloro-2-propanol will exhibit a faster rate of epoxide formation compared to this compound. This is primarily due to the increased steric hindrance around the tertiary carbon in this compound, which can impede the optimal geometry for the backside attack of the alkoxide on the carbon-chlorine bond.

CompoundStructureExpected Relative Rate of Epoxide FormationRationale
1-Chloro-2-propanol CC(O)C(Cl)FasterLess steric hindrance at the secondary carbon allows for more facile intramolecular attack.
This compound CC(C)(O)C(Cl)SlowerIncreased steric hindrance from the two methyl groups on the tertiary carbon hinders the approach of the internal nucleophile.

Table 1. Predicted qualitative comparison of reactivity.

Experimental Protocols

To quantitatively determine the reaction rates of these two compounds, a kinetic study of their hydrolysis (solvolysis in water) or alcoholysis can be performed. The progress of the reaction can be monitored by measuring the rate of formation of hydrochloric acid (HCl), a byproduct of the reaction.

General Experimental Workflow

G Start Start Prepare_Solutions Prepare solutions of chlorohydrin and solvent Start->Prepare_Solutions Mix_Reactants Mix reactants in a temperature-controlled bath Prepare_Solutions->Mix_Reactants Withdraw_Aliquots Withdraw aliquots at specific time intervals Mix_Reactants->Withdraw_Aliquots Quench_Reaction Quench reaction (e.g., with cold acetone) Withdraw_Aliquots->Quench_Reaction Titrate_HCl Titrate liberated HCl with standardized NaOH Quench_Reaction->Titrate_HCl Analyze_Data Analyze data to determine rate constant Titrate_HCl->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for kinetic analysis of chlorohydrin solvolysis.

Detailed Methodology for Kinetic Analysis

Objective: To determine and compare the rate constants for the hydrolysis of this compound and 1-Chloro-2-propanol.

Materials:

  • This compound

  • 1-Chloro-2-propanol

  • Acetone (for quenching)

  • Distilled or deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) or other suitable pH indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each chlorohydrin (e.g., 0.1 M) in a suitable solvent mixture that ensures solubility (e.g., a water-acetone mixture).

    • Prepare a standardized solution of NaOH.

  • Kinetic Run:

    • Equilibrate a known volume of the solvent in a reaction flask in the constant temperature water bath.

    • At time t=0, add a precise volume of the chlorohydrin stock solution to the solvent and start the stopwatch.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a specific volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing cold acetone. This slows down the reaction significantly.[5]

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the liberated HCl with the standardized NaOH solution until a persistent pink endpoint is observed.

    • Record the volume of NaOH used.

  • Data Analysis:

    • The concentration of HCl at each time point is proportional to the amount of chlorohydrin that has reacted.

    • Assuming the reaction follows first-order kinetics (which is typical for intramolecular reactions), a plot of ln(V({\infty}) - V({t})) versus time should yield a straight line, where V({t}) is the volume of NaOH used at time t, and V({\infty}) is the volume of NaOH used at the completion of the reaction. The slope of this line is equal to -k, where k is the first-order rate constant.

Logical Relationship of Reactivity Factors

The interplay of structural features and reaction mechanisms determines the overall reactivity of these chlorohydrins.

G Structure Structure NGP Neighboring Group Participation (NGP) Structure->NGP Presence of -OH group Steric_Hindrance Steric Hindrance Structure->Steric_Hindrance Substitution at C-2 Reactivity Reactivity NGP->Reactivity Increases rate Steric_Hindrance->Reactivity Decreases rate

Caption: Factors influencing the reactivity of the chlorohydrins.

Conclusion

References

Navigating the Synthesis of 2-Methyl-1,2-Epoxypropane: A Comparative Guide to Alternatives for 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic intermediate is a critical decision that influences yield, purity, safety, and overall process efficiency. 1-Chloro-2-methyl-2-propanol has traditionally served as a key intermediate in the production of 2-methyl-1,2-epoxypropane (isobutylene oxide), a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. However, the pursuit of more efficient, safer, and environmentally benign synthetic routes has led to the exploration of several alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic strategy.

The primary application of this compound is its conversion to 2-methyl-1,2-epoxypropane through a dehydrochlorination reaction. Therefore, this guide will compare the traditional method with alternative approaches that lead to the same epoxide product, starting from the common precursor, isobutylene (B52900). The alternatives fall into two main categories: other methods for the formation of the chlorohydrin intermediate and direct epoxidation of the alkene.

Comparative Analysis of Synthetic Routes

The performance of four distinct synthetic pathways to 2-methyl-1,2-epoxypropane is summarized below. The comparison focuses on key metrics such as reaction yield, selectivity, and general reaction conditions.

Synthetic RouteKey ReagentsOverall Yield (%)Selectivity (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Traditional Halohydrin Route 1. Isobutylene, Hypochlorous Acid2. Base (e.g., NaOH)~33-38 (two steps)ModerateAqueous, low temperatureWell-established methodLow yield in the first step, use of hazardous hypochlorous acid
Alternative Halohydrin Route 1 1. Isobutylene, N-Chlorosuccinimide (NCS), H₂O2. BaseData not readily available for isobutyleneGenerally high for halohydrin formationTypically non-aqueous for chlorination, then aqueous baseSafer and easier to handle chlorinating agent than Cl₂/H₂OTwo-step process, requires stoichiometric use of NCS
Alternative Halohydrin Route 2 1. Isobutylene, tert-Butyl Hypochlorite (B82951), H₂O2. BaseData not readily available for isobutyleneGenerally good for halohydrin formationNon-aqueous or biphasicEffective chlorinating agentTwo-step process, tert-butyl hypochlorite can be unstable
Direct Epoxidation Route 1 Isobutylene, m-CPBATypically highHighAnhydrous, aprotic solvent (e.g., CH₂Cl₂)Single step, high selectivityPeroxyacids can be explosive, stoichiometric waste
Direct Epoxidation Route 2 Isobutylene, MoSe₂/TBHP~89~94Mild conditionsHigh yield and selectivity, catalyticRequires catalyst synthesis and handling of peroxide
Direct Epoxidation Route 3 Isobutylene, TS-1 Catalyst, H₂O₂~24~70Methanol, 15°CCatalytic, uses "green" oxidantLower selectivity due to byproduct formation

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to facilitate replication and adaptation in a laboratory setting.

Protocol 1: Synthesis of 2-Methyl-1,2-epoxypropane via the Traditional Halohydrin Route

This two-step process involves the formation of this compound from isobutylene, followed by ring-closing to the epoxide.

Step 1: Synthesis of this compound

  • Materials: Isobutylene, Hypochlorous acid (generated in situ from chlorine gas and water or from a hypochlorite salt and acid).

  • Procedure: In a reaction vessel equipped with a stirrer and a gas inlet, chilled water is saturated with chlorine gas to generate hypochlorous acid. Isobutylene gas is then bubbled through the solution at a controlled rate while maintaining the temperature between 0-10 °C. The reaction mixture is stirred vigorously to ensure good mixing. After the reaction is complete, the organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with water, and dried over anhydrous magnesium sulfate. The crude this compound can be purified by distillation. A reported yield for this step is approximately 40%.[1]

Step 2: Synthesis of 2-Methyl-1,2-epoxypropane

  • Materials: this compound, Sodium hydroxide (B78521) (NaOH) or other suitable base, water.

  • Procedure: this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ether). A concentrated aqueous solution of sodium hydroxide is added dropwise to the stirred solution at a temperature maintained between 15-30 °C. The reaction is typically stirred for several hours until completion, which can be monitored by TLC or GC. The epoxide product is then extracted with an organic solvent, and the organic layer is washed, dried, and the solvent removed to yield 2-methyl-1,2-epoxypropane. This cyclization step can proceed with high yields, often in the range of 83-98%.[2]

Protocol 2: Synthesis of 2-Methyl-1,2-epoxypropane via Direct Epoxidation with m-CPBA

This method provides a direct, one-step conversion of isobutylene to the corresponding epoxide.

  • Materials: Isobutylene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂), Sodium bicarbonate solution.

  • Procedure: To a solution of isobutylene dissolved in dichloromethane at 0 °C, a solution of m-CPBA in dichloromethane is added portion-wise. The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to afford 2-methyl-1,2-epoxypropane. While specific yields for isobutylene were not found in the immediate search, epoxidation of alkenes with m-CPBA generally proceeds in high yields.

Protocol 3: Catalytic Epoxidation of Isobutene with MoSe₂/TBHP

This recently developed method offers a highly efficient and selective route to isobutylene oxide.

  • Materials: Isobutylene, Molybdenum diselenide (MoSe₂) catalyst, tert-Butyl hydroperoxide (TBHP), Hexafluoroisopropanol (HFIP) as solvent.

  • Procedure: In a suitable reaction vessel, the MoSe₂ catalyst is suspended in hexafluoroisopropanol. Isobutene is then introduced into the reaction mixture, followed by the addition of tert-butyl hydroperoxide. The reaction is stirred at a mild temperature (e.g., room temperature) for a specified period. The reaction progress can be monitored by GC. After completion, the catalyst can be recovered by filtration. The product, 2-methyl-1,2-epoxypropane, is isolated from the reaction mixture by standard workup procedures. This method has been reported to achieve a 94.6% conversion of isobutylene with a 94.2% selectivity to the epoxide.[3]

Reaction Pathways and Workflows

To visually represent the synthetic strategies and decision-making processes, the following diagrams are provided.

Synthesis_Pathways cluster_halohydrin Halohydrin Routes cluster_direct Direct Epoxidation Routes Isobutylene1 Isobutylene Chlorohydrin This compound Isobutylene1->Chlorohydrin Halogenating Agent (e.g., HOCl, NCS, t-BuOCl) Epoxide1 2-Methyl-1,2-epoxypropane Chlorohydrin->Epoxide1 Base Isobutylene2 Isobutylene Epoxide2 2-Methyl-1,2-epoxypropane Isobutylene2->Epoxide2 Oxidizing Agent (e.g., m-CPBA, MoSe₂/TBHP, TS-1/H₂O₂)

Caption: Synthetic pathways to 2-methyl-1,2-epoxypropane.

Experimental_Workflow cluster_halohydrin_wf Halohydrin Route cluster_direct_wf Direct Epoxidation start Start: Isobutylene decision Choose Synthetic Route start->decision chlorination Chlorohydrin Formation decision->chlorination Halohydrin epoxidation Direct Epoxidation Reaction decision->epoxidation Direct cyclization Base-induced Cyclization chlorination->cyclization workup Reaction Work-up & Purification cyclization->workup epoxidation->workup product Product: 2-Methyl-1,2-epoxypropane workup->product

Caption: General experimental workflow for epoxide synthesis.

Conclusion

The choice of a synthetic route to 2-methyl-1,2-epoxypropane depends on a variety of factors including the desired scale of the reaction, available resources, and safety considerations.

  • The traditional halohydrin route via this compound is a well-established method, but it suffers from a low-yielding initial step and the use of hazardous reagents.

  • Alternative halohydrin reagents like NCS and tert-butyl hypochlorite offer potential improvements in safety and handling, although specific yield data for isobutylene needs further investigation.

  • Direct epoxidation with m-CPBA is a classic and often high-yielding one-step method, but the handling of peroxyacids requires care.

  • Modern catalytic direct epoxidation methods , such as the MoSe₂/TBHP system, show great promise, offering high yields and selectivities under mild conditions, representing a significant advancement in the synthesis of 2-methyl-1,2-epoxypropane. The TS-1/H₂O₂ system, while using a green oxidant, currently shows lower selectivity for this particular substrate.

For researchers and drug development professionals, the newer catalytic direct epoxidation methods appear to be the most promising alternatives to the traditional use of this compound, offering a more efficient and potentially safer path to this important epoxide intermediate. Further process optimization and catalyst development in this area are likely to yield even more advantageous synthetic strategies in the future.

References

A Comparative Guide to the Kinetic Studies of 1-Chloro-2-methyl-2-propanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of 1-chloro-2-methyl-2-propanol and a key alternative, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The information presented herein is intended to assist researchers in understanding the reactivity of these compounds, designing experiments, and developing synthetic strategies.

Executive Summary

This compound and 2-chloro-2-methylpropane are both tertiary alkyl chlorides, but their reactivity in nucleophilic substitution reactions, particularly solvolysis, differs significantly. While 2-chloro-2-methylpropane readily undergoes Sₙ1 solvolysis, the neutral solvolysis of this compound is reported to be almost negligible. This stark difference in reactivity can be attributed to the influence of the hydroxyl group in this compound. However, this compound does exhibit notable reactivity under basic conditions, proceeding via a base-catalyzed dehydrochlorination pathway.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for the reactions of this compound and the solvolysis of 2-chloro-2-methylpropane.

CompoundReactionSolventTemperature (°C)Rate LawRate Constant (k)Activation Parameters
This compound Base-Catalyzed DehydrochlorinationWater10Second-orderSee Table 2 belowNot explicitly provided for this compound in the searched literature.
Neutral Solvolysis (Hydrolysis)Water-First-order (Sₙ1)"Almost negligible"Not determined due to the extremely slow reaction rate.
2-Chloro-2-methylpropane (tert-Butyl Chloride) Solvolysis (Hydrolysis)Ethanol (B145695)/WaterVariousFirst-order (Sₙ1)Readily measurable, dependent on solvent and temperature.Available in the literature (e.g., dependent on solvent composition).

Table 2: Second-Order Rate Constants (k₂) for the Base-Catalyzed Dehydrochlorination of this compound at 10°C

Base Concentration (mol/dm³)k₂ (x 10⁻³ dm³/mol·s)
0.0100.346
0.0401.26

Signaling Pathways and Reaction Mechanisms

The reactions of these tertiary chlorides proceed through different dominant pathways under neutral and basic conditions.

G cluster_0 Solvolysis (SN1) of 2-Chloro-2-methylpropane cluster_1 Reactions of this compound tBuCl 2-Chloro-2-methylpropane Carbocation tert-Butyl Carbocation tBuCl->Carbocation Slow, Rate-Determining Step Product_Solv Solvolysis Product(s) (e.g., tert-Butanol) Carbocation->Product_Solv Fast, Nucleophilic Attack by Solvent CMPT This compound Alkoxide Alkoxide Intermediate CMPT->Alkoxide Fast, with Base (e.g., OH⁻) No_Reaction Negligible Solvolysis (Neutral Conditions) CMPT->No_Reaction Neutral Solvent Product_Dehydro Dehydrochlorination Product (Isobutylene Oxide) Alkoxide->Product_Dehydro Intramolecular SN2

Caption: Reaction pathways for 2-chloro-2-methylpropane and this compound.

Experimental Protocols

A generalized experimental protocol for determining the rate of solvolysis of a tertiary alkyl chloride, such as 2-chloro-2-methylpropane, is provided below. This method can be adapted to study other similar reactions.

Objective:

To determine the first-order rate constant for the solvolysis of a tertiary alkyl chloride in a mixed solvent system (e.g., aqueous ethanol or acetone) by monitoring the production of hydrochloric acid (HCl) via titration.

Materials:
  • Tertiary alkyl chloride (e.g., 2-chloro-2-methylpropane)

  • Solvent mixture (e.g., 50:50 ethanol:water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromothymol blue or phenolphthalein)

  • Erlenmeyer flasks, burette, pipettes, stopwatch, thermostated water bath.

Experimental Workflow:

G Start Start Prepare_Solvent Prepare solvent mixture and a dilute solution of the alkyl chloride. Start->Prepare_Solvent Equilibrate Equilibrate the reaction mixture to the desired temperature in a water bath. Prepare_Solvent->Equilibrate Initiate Initiate the reaction by mixing the alkyl chloride solution with the solvent. Equilibrate->Initiate Aliquot At timed intervals, withdraw an aliquot of the reaction mixture. Initiate->Aliquot Quench Quench the reaction by adding the aliquot to a flask containing a cold solvent (e.g., acetone (B3395972) or ether). Aliquot->Quench Titrate Titrate the quenched aliquot with standardized NaOH solution using an indicator. Quench->Titrate Record Record the volume of NaOH used and the time. Titrate->Record Repeat Repeat aliquot withdrawal and titration at several time points. Record->Repeat Repeat->Aliquot Continue reaction Analyze Plot ln(V∞ - Vt) vs. time, where V∞ is the titration volume at infinite time and Vt is the volume at time t. The slope of the line is -k. Repeat->Analyze Reaction complete End End Analyze->End

Caption: Experimental workflow for a typical kinetic study of solvolysis.

Discussion and Comparison

The significant difference in the solvolysis reactivity between this compound and 2-chloro-2-methylpropane highlights the profound electronic effect of the neighboring hydroxyl group. In the case of 2-chloro-2-methylpropane, the molecule can readily form a relatively stable tertiary carbocation in a polar protic solvent, which is the rate-determining step of the Sₙ1 reaction.

For this compound, the electron-withdrawing inductive effect of the adjacent hydroxyl group destabilizes the incipient carbocation that would form upon chloride departure. This destabilization raises the activation energy for the Sₙ1 pathway, rendering the neutral solvolysis extremely slow.

However, under basic conditions, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide is a potent intramolecular nucleophile that can readily displace the adjacent chloride via an intramolecular Sₙ2 reaction, leading to the formation of an epoxide (isobutylene oxide). This alternative pathway is significantly faster than the neutral solvolysis.

Conclusion

For researchers and professionals in drug development, understanding these kinetic differences is crucial. While the tertiary chloride in 2-chloro-2-methylpropane is a good leaving group for Sₙ1 reactions, the corresponding group in this compound is unreactive under neutral solvolytic conditions. However, the presence of the hydroxyl group provides a handle for a rapid intramolecular reaction under basic conditions. This "switchable" reactivity makes this compound a potentially versatile building block in multi-step syntheses where the timing of the nucleophilic substitution at the tertiary center needs to be controlled. The choice between these two reagents will, therefore, depend on the desired reaction pathway and the overall synthetic strategy.

A Comparative Benchmarking of Purification Techniques for 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different purification techniques for 1-Chloro-2-methyl-2-propanol, a key intermediate in the synthesis of various pharmaceuticals. The performance of each technique is evaluated based on purity, yield, efficiency, and scalability, supported by experimental data and detailed protocols.

Introduction to Purification Challenges

This compound (C₄H₉ClO) is a tertiary alcohol that is liquid at room temperature. Its synthesis, whether through the chlorination of 2-methyl-2-propanol (tert-butanol) or the hydration of 3-chloro-2-methylpropene, can result in a crude product containing various impurities.[1] These impurities may include unreacted starting materials, byproducts such as alkenes from elimination reactions, and residual acidic or aqueous components from the reaction workup. Effective purification is therefore critical to ensure the quality and reactivity of this important chemical intermediate. This guide explores and compares three primary purification methodologies: Liquid-Liquid Extraction followed by Distillation, Fractional Distillation, and Preparative Chromatography.

Comparison of Purification Techniques

The selection of an appropriate purification technique depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. The following table summarizes the key performance indicators for the most common methods.

Purification TechniqueTypical Purity (%)Typical Yield (%)ThroughputKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction & Distillation > 97[2][3]~ 93[2][3]HighEffective for removing a wide range of impurities, scalable.Multi-step process, potential for emulsion formation.
Fractional Distillation 95 - 99+60 - 85Medium to HighExcellent for separating volatile impurities with different boiling points, relatively simple setup.Less effective for azeotropes or impurities with close boiling points, potential for thermal degradation.
Preparative Chromatography > 9950 - 80LowHighest achievable purity, effective for complex mixtures and isomeric impurities.Low throughput, high solvent consumption, requires specialized equipment.

Detailed Experimental Protocols

Liquid-Liquid Extraction Followed by Distillation

This is a robust and widely applicable method for the purification of this compound, particularly for removing acidic impurities, water-soluble byproducts, and some organic impurities.

Experimental Protocol:

  • Washing and Neutralization: The crude this compound is first washed with water to remove water-soluble impurities. This is followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid from the synthesis. It is crucial to vent the separatory funnel frequently during the bicarbonate wash to release the carbon dioxide gas that is generated.

  • Liquid-Liquid Extraction: An organic solvent immiscible with water, such as dichloromethane, is added to the washed crude product in a separatory funnel.[2][3] The mixture is shaken vigorously to allow the this compound to partition into the organic layer. The aqueous layer is then drained off. This extraction process is typically repeated two to three times to maximize the recovery of the product.

  • Drying: The combined organic layers are dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water.[2][3]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Distillation: The resulting crude product is then purified by fractional distillation.

Logical Workflow for Liquid-Liquid Extraction & Distillation:

G A Crude this compound B Wash with Water A->B C Wash with NaHCO3 Solution B->C D Liquid-Liquid Extraction (e.g., Dichloromethane) C->D E Separate Aqueous Layer D->E Repeat 2-3x F Dry Organic Layer (e.g., MgSO4) D->F G Filter and Evaporate Solvent F->G H Fractional Distillation G->H I Pure this compound H->I

Workflow for Purification via Extraction and Distillation
Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points. Given that this compound has a boiling point of 124-128 °C, this method is effective for removing impurities with significantly different boiling points.

Experimental Protocol:

  • Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Distillation: The crude this compound is placed in the round-bottom flask with boiling chips. The flask is heated gently. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component.

  • Fraction Collection: The temperature at the top of the column is monitored closely. The fraction that distills over at a constant temperature corresponding to the boiling point of this compound (124-128 °C) is collected as the pure product. Fractions collected at lower or higher temperatures are discarded as impurities.

Experimental Workflow for Fractional Distillation:

G A Crude this compound in Distillation Flask B Heat the Flask A->B C Vapors Rise Through Fractionating Column B->C D Vapors Condense and Re-vaporize C->D E Monitor Temperature at Column Head D->E F Collect Fraction at 124-128 °C E->F G Pure this compound F->G

Workflow for Fractional Distillation
Preparative Chromatography

For achieving the highest possible purity, particularly for small-scale preparations or for isolating minor components, preparative liquid chromatography is the method of choice.

Experimental Protocol:

  • Stationary Phase Selection: A suitable stationary phase is chosen, typically silica (B1680970) gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.

  • Mobile Phase Optimization: An appropriate mobile phase (solvent system) is developed using analytical thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve good separation between the desired product and impurities. A common mobile phase for a polar compound like this compound on silica gel would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Column Packing and Elution: A chromatography column is packed with the chosen stationary phase. The crude product is loaded onto the top of the column and eluted with the optimized mobile phase.

  • Fraction Collection: Fractions are collected as they elute from the column.

  • Purity Analysis: The purity of each fraction is assessed by TLC or GC-MS.

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Logical Flow for Preparative Chromatography:

G A Crude this compound B Optimize Separation on TLC/HPLC A->B D Load Crude Product A->D C Pack Preparative Column B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fraction Purity (TLC/GC-MS) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J High-Purity this compound I->J

Workflow for Preparative Chromatography

Conclusion

The choice of purification technique for this compound is a trade-off between the desired purity, yield, and the scale of the operation. For large-scale industrial production where high throughput is essential, a combination of liquid-liquid extraction and distillation offers an excellent balance of efficiency and effectiveness, consistently producing purities greater than 97%.[2][3] For laboratory-scale synthesis requiring very high purity, fractional distillation can yield purities in the range of 95-99%, depending on the nature of the impurities. When the utmost purity is required for applications such as the synthesis of pharmaceutical standards or for detailed mechanistic studies, preparative chromatography is the preferred method, capable of delivering purities exceeding 99%, albeit at a lower yield and throughput. The detailed protocols and comparative data presented in this guide should assist researchers and drug development professionals in selecting the most appropriate purification strategy for their specific needs.

References

Safety Operating Guide

Safe Disposal of 1-Chloro-2-methyl-2-propanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-Chloro-2-methyl-2-propanol is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable liquid and an irritant, this chemical requires careful handling throughout its lifecycle, from use to final disposal.[1][2] Adherence to established protocols is essential for researchers, scientists, and drug development professionals to mitigate risks of fire, chemical exposure, and environmental contamination.[3] This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste in a laboratory setting.

Key Chemical Data and Hazards

For quick reference, the following table summarizes the essential quantitative data and hazard information for this compound.

PropertyValueCitations
CAS Number 558-42-9[1]
Molecular Formula C₄H₉ClO[4]
Molecular Weight 108.57 g/mol [2]
Appearance Clear dark yellow liquid[2]
Boiling Point 124-128 °C[5]
Density 1.058 g/mL at 25 °C[5]
Flash Point Flammable Liquid Category 3 (H226)[1]
Primary Hazards Flammable, Skin Irritant, Serious Eye Irritant[2]
GHS Hazard Statements H226: Flammable liquid and vapor[6]
H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]

Detailed Disposal Protocol

The proper disposal of this compound should be approached systematically. The following sections outline the necessary steps, from initial preparation and handling to final disposal through a certified waste management service.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[6][7] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity due to the chemical's flammability.[6][7][8]

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[7]

  • Hand Protection: Use chemical-resistant gloves.[8]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate, respiratory protection should be worn.[7]

Phase 2: Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[9]

  • Remove Ignition Sources: Immediately remove any potential sources of ignition.[9]

  • Containment: Absorb the spill using an inert, non-combustible material such as sand, earth, vermiculite, or a universal binder.[1][7][9]

  • Collection: Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a suitable, clearly labeled, and closed container for disposal.[7][10]

  • Decontamination: Clean the spill area thoroughly with water.[1] Collect the contaminated wash water for disposal; do not allow it to enter drains.[11]

Phase 3: Waste Collection and Storage

All waste containing this compound, whether it is excess chemical, contaminated materials, or spill cleanup residue, must be treated as hazardous waste.[9][12]

Procedure for Waste Collection:

  • Designated Containers: Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][13] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[13]

  • Segregation: Store the waste container in a designated satellite accumulation area.[13] Ensure it is segregated from incompatible materials, particularly oxidizing agents.[7]

  • Storage Conditions: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated location, away from heat and ignition sources.[7][8]

Phase 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or evaporated in a fume hood.[11][12]

Disposal Workflow:

  • Consult Regulations: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[11]

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.[7][8][10]

  • Documentation: Maintain all necessary records of the waste disposal as required by your institution and regulatory bodies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_event Phase 2 & 3: Waste Generation cluster_disposal Phase 4: Storage & Disposal start Handling this compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Step 1 ventilation Work in Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation Step 2 ignition Eliminate All Ignition Sources ventilation->ignition Step 3 event Waste Generation Event ignition->event spill Accidental Spill event->spill If spill occurs waste_gen Routine Experimental Waste event->waste_gen If routine waste absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb collect_waste Collect in Designated Hazardous Waste Container waste_gen->collect_waste collect_spill Collect Residue in a Sealed, Labeled Container absorb->collect_spill storage Store Sealed Container in Designated Satellite Area Away from Incompatibles collect_spill->storage collect_waste->storage disposal_decision Arrange for Disposal storage->disposal_decision drain Disposal Down the Drain (PROHIBITED) disposal_decision->drain evaporation Evaporation in Hood (PROHIBITED) disposal_decision->evaporation prof_disposal Dispose via Licensed Hazardous Waste Contractor disposal_decision->prof_disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and environmental health and safety office for any additional requirements.

References

Personal protective equipment for handling 1-Chloro-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-2-methyl-2-propanol

This guide provides critical safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 558-42-9). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects against splashes and vapors.[1][2]
Hand Protection Disposable nitrile gloves for incidental contact. For extended contact, further hazard assessment is needed to select appropriate gloves.[2]Provides a barrier against skin contact. Nitrile gloves offer limited protection and should be changed immediately after contact.[2]
Body Protection Flame-resistant lab coat.[3]Protects against splashes of flammable liquid.[3]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) must be worn.[3]Prevents inhalation of harmful vapors.[1]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.
Operational Plan: Safe Handling Procedure

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Don Appropriate PPE: Put on all required PPE as specified in the table above.

  • Prepare for Emergencies: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure a spill kit is readily accessible.

Handling:

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[3][4]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[1][4]

  • Dispensing: Use a bottle carrier for transporting the chemical. When dispensing, do so slowly and carefully to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe vapors or allow the chemical to come into contact with skin or eyes.[1]

  • No Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[3][4]

Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of disposable gloves as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Designated Waste Container: Collect all this compound waste in a designated, properly labeled hazardous waste container.[4] The container should be made of a chemically resistant material and have a secure, tight-fitting lid.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, wipes, and disposable gloves, must also be disposed of as hazardous waste in a sealed, labeled container.

  • Disposal Vendor: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed environmental disposal company.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3][4] Get medical attention if irritation develops and persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area and remove all sources of ignition. Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[1][3]

Visual Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Ground & Bond Containers prep4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Carefully handle2->handle3 handle4 Avoid Contact & Inhalation handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Remove & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Liquid Waste in Labeled Container post3->disp1 disp2 Collect Contaminated Solid Waste disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.